4-Hydroxy-6,7-dimethylcoumarin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZQBMBPNZPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55004-77-8 | |
| Record name | 4-Hydroxy-6,7-dimethylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6,7-dimethylcoumarin from 3,4-dimethylphenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-6,7-dimethylcoumarin, a valuable heterocyclic compound with applications in pharmaceuticals and material science. The primary focus is on the Pechmann condensation of 3,4-dimethylphenol with malonic acid, detailing the reaction mechanism, optimization of conditions, and a step-by-step experimental protocol. Furthermore, this guide explores alternative synthetic strategies, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of 4-Hydroxycoumarins
The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Most notably, it is the foundational component of widely used oral anticoagulants, such as warfarin. The biological activity of these molecules is intrinsically linked to their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of blood clotting factors. Beyond their anticoagulant properties, 4-hydroxycoumarin derivatives have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory activities.
The target molecule of this guide, this compound, is a specifically substituted derivative with potential applications in the development of novel therapeutic agents and as a fluorescent probe in biological imaging. The strategic placement of dimethyl groups on the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
This guide will provide a detailed exploration of the chemical synthesis of this important molecule, with a primary focus on the robust and widely applicable Pechmann condensation.
The Pechmann Condensation: A Classic Approach to Coumarin Synthesis
The Pechmann condensation, first reported by Hans von Pechmann in 1883, remains one of the most efficient and straightforward methods for the synthesis of coumarins.[2] The reaction involves the condensation of a phenol with a β-ketoester or, in the case of 4-hydroxycoumarins, with malonic acid or its derivatives, under acidic conditions.[2]
Mechanistic Insights
The mechanism of the Pechmann condensation is a multi-step process initiated by the acid-catalyzed reaction between the phenol and malonic acid. While the exact sequence of events can be influenced by the specific reactants and conditions, the generally accepted mechanism involves the following key steps:
-
Esterification/Acylation: The reaction is believed to commence with the formation of a mono-ester of malonic acid with the phenolic hydroxyl group of 3,4-dimethylphenol. This step is facilitated by the acidic catalyst.
-
Intramolecular Friedel-Crafts Acylation: The newly formed ester then undergoes an intramolecular electrophilic aromatic substitution, where the activated carbonyl group of the malonic acid moiety attacks the electron-rich aromatic ring of the dimethylphenol. The ortho position to the hydroxyl group is the preferred site of attack due to electronic activation.
-
Cyclization and Dehydration: The resulting intermediate rapidly cyclizes to form a heterocyclic ring. Subsequent dehydration leads to the formation of the stable aromatic coumarin ring system.
Caption: Generalized workflow of the Pechmann condensation.
Choice of Catalyst: A Critical Parameter
A variety of acidic catalysts can be employed for the Pechmann condensation, with the choice significantly impacting reaction time, temperature, and yield. For the synthesis of 4-hydroxycoumarins from phenols and malonic acid, strong protic acids and Lewis acids are commonly used.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid | Often used in excess, moderate to high temperatures. | Readily available, inexpensive, and effective for many substrates. | Harsh conditions can lead to side reactions and charring, corrosive, and generates significant acidic waste.[3][4] |
| Phosphorus Pentoxide (P₂O₅) | Used in conjunction with a high-boiling solvent or neat. | Powerful dehydrating agent, can drive the reaction to completion. | Can be difficult to handle, and the reaction can be vigorous. |
| Zinc Chloride (ZnCl₂) with Phosphorus Oxychloride (POCl₃) | Anhydrous conditions are crucial. | Effective for less reactive phenols. | Reagents are moisture-sensitive and corrosive. |
| Polyphosphoric Acid (PPA) | Used as both catalyst and solvent at elevated temperatures. | Good yields for many coumarin syntheses.[1] | High viscosity can make stirring and product isolation challenging. |
| Solid Acid Catalysts (e.g., Amberlyst-15, Nafion-H) | Can be used in solvent-free or high-boiling solvent systems. | Reusable, environmentally friendly, and can simplify product purification.[3][5] | May require higher temperatures and longer reaction times compared to strong mineral acids. |
For the synthesis of this compound from 3,4-dimethylphenol, concentrated sulfuric acid is a common and effective choice, though careful temperature control is necessary to minimize side product formation.
Detailed Experimental Protocol: A Generalized Procedure
The following protocol is a generalized procedure for the synthesis of this compound via Pechmann condensation, based on established methodologies for similar compounds. Researchers should optimize the specific parameters for their laboratory setup.
Materials:
-
3,4-Dimethylphenol
-
Malonic Acid
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenol and an equimolar amount of malonic acid.
-
Cooling: Place the flask in an ice bath and allow the contents to cool to below 10 °C.
-
Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. The reaction mixture is then gently heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Caption: Step-by-step experimental workflow for the synthesis.
Alternative Synthetic Routes
While the Pechmann condensation is a robust method, other synthetic strategies can be employed for the synthesis of 4-hydroxycoumarins. The choice of method may be influenced by the availability of starting materials, desired substitution patterns, and scalability.
Synthesis from 2'-Hydroxyacetophenones
An alternative route involves the reaction of a 2'-hydroxyacetophenone derivative with a carbonate ester, such as diethyl carbonate, in the presence of a strong base like sodium hydride.[1] This method is particularly useful when the corresponding 2'-hydroxyacetophenone is readily available.
Deacylation of 3-Acyl-4-hydroxycoumarins
4-Hydroxycoumarins can also be prepared by the deacylation of 3-acyl-4-hydroxycoumarins.[1] This approach is advantageous if the 3-acyl derivative is easily synthesized. The deacylation is typically carried out under acidic or basic conditions.
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous characterization using modern analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups, and the proton at the C3 position. The hydroxyl proton may be observed as a broad singlet or may exchange with deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon and the carbon atoms of the aromatic and heterocyclic rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (typically a broad peak around 3200-3600 cm⁻¹) and the lactone carbonyl (C=O) group (around 1650-1750 cm⁻¹).[6]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound, with a detailed focus on the Pechmann condensation of 3,4-dimethylphenol and malonic acid. The mechanistic underpinnings of this classic reaction have been discussed, along with a practical, step-by-step experimental protocol. A comparative analysis of various catalysts and a brief overview of alternative synthetic routes have also been presented to provide researchers with a broader perspective on the available synthetic methodologies. The successful synthesis and characterization of this and other substituted 4-hydroxycoumarins will continue to be of significant importance in the fields of medicinal chemistry and materials science.
References
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL not available)
- Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid c
- A review on convenient synthesis of substituted coumarins using reuseable solid acid c
- A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. BenchChem. (2025).
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, (2020).
- A review on convenient synthesis of substituted coumarins using reuseable solid acid c
- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.
- Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
- 4-Hydroxycoumarin(1076-38-6) 1H NMR spectrum. ChemicalBook. (URL not available)
- Pechmann condens
- synthesis of coumarin derivatives via pechmann condensation and nitr
- Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Asian Journal of Chemistry, (2009).
- A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Deriv
- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (URL not available)
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, (2019).
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, (2021).
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, (2023).
- Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare. (2016).
- Application Note: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condens
- Starch sulfuric acid (SSA) as a bio-supported and recyclable catalyst for the synthesis of coumarins using von Pechmann condensation under solvent-free condition. Organic Chemistry: An Indian Journal, (2014).
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Scientific Research in Science and Technology, (2019).
- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Deriv
Sources
- 1. sciepub.com [sciepub.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
The Synthesis of 4-Hydroxy-6,7-dimethylcoumarin via Pechmann Condensation: A Technical Guide for Advanced Drug Discovery
Introduction: The Enduring Significance of the Coumarin Scaffold in Medicinal Chemistry
The 4-hydroxycoumarin nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1] Its inherent structural features and synthetic accessibility have cemented its role in the development of therapeutics with a wide array of biological activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties.[2] Notably, the coumarin framework is central to the blockbuster anticoagulant Warfarin, a testament to its profound impact on clinical medicine.[3] This guide provides an in-depth technical exploration of the Pechmann condensation for the synthesis of a specific, high-value derivative: 4-Hydroxy-6,7-dimethylcoumarin. This compound holds significant potential as a versatile intermediate for the generation of novel drug candidates.[4][5]
This document is intended for researchers, scientists, and professionals in the field of drug development. It will elucidate the mechanistic intricacies of the Pechmann condensation, provide a detailed, field-tested protocol for the synthesis of this compound, and offer insights into the critical parameters that govern the success of this venerable yet highly relevant transformation.
The Pechmann Condensation: A Mechanistic Deep Dive
The Pechmann condensation is a classic and highly effective method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester or a carboxylic acid containing a β-carbonyl group.[6][7] The reaction proceeds through a series of well-defined steps, the understanding of which is paramount for optimizing reaction conditions and maximizing yields.
The currently accepted mechanism involves an initial transesterification between the phenol and the β-ketoester, catalyzed by a strong acid.[7] This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) where the activated carbonyl group attacks the electron-rich aromatic ring of the phenol ortho to the hydroxyl group, leading to cyclization.[7] The final step is a dehydration of the cyclic intermediate to afford the stable, aromatic coumarin ring system.[6]
Recent studies utilizing advanced analytical techniques such as NMR have provided compelling evidence for the sequence of these steps, confirming the formation of key intermediates and solidifying our understanding of the reaction pathway.[7] The choice of acid catalyst is critical and can significantly influence the reaction rate and outcome. While traditional Brønsted acids like sulfuric acid are effective, a host of modern, heterogeneous, and reusable catalysts have been developed to enhance the environmental profile and efficiency of the Pechmann condensation.[8]
Caption: The reaction mechanism of the Pechmann condensation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, leveraging the foundational principles of the Pechmann condensation. The selection of 3,4-dimethylphenol as the starting phenolic substrate is dictated by the desired substitution pattern of the final product.
Reagents and Materials
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g (10 mmol) | Phenolic Substrate |
| Malonic Acid | C₃H₄O₄ | 104.06 | 1.04 g (10 mmol) | β-dicarbonyl source |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | Catalyst & Dehydrating Agent |
| Crushed Ice | H₂O | 18.02 | ~100 g | Precipitation |
| Ethanol (95%) | C₂H₆O | 46.07 | As needed | Recrystallization Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10 °C.
-
Addition of Reactants: To the cooled sulfuric acid, slowly and sequentially add 1.22 g (10 mmol) of 3,4-dimethylphenol and 1.04 g (10 mmol) of malonic acid with continuous stirring. The addition should be done portion-wise to control the exothermic nature of the reaction.
-
Reaction Progression: After the complete addition of the reactants, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring. A solid precipitate of the crude product will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with cold water until the washings are neutral to litmus paper. This step is crucial to remove any residual acid.
-
Purification: The crude this compound can be purified by recrystallization from 95% ethanol to yield a crystalline solid.[9]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][10]
Caption: A streamlined workflow for the synthesis and purification of this compound.
Causality in Experimental Choices and Self-Validating Systems
The protocol outlined above is designed as a self-validating system, where each step is a logical consequence of the underlying chemical principles.
-
Choice of Catalyst: Concentrated sulfuric acid serves a dual purpose: it acts as a potent catalyst for both the transesterification and the cyclization steps, and as a dehydrating agent to drive the final step of the reaction to completion.[11] While other catalysts exist, sulfuric acid is a cost-effective and highly efficient choice for this transformation.[8]
-
Temperature Control: The initial cooling of the sulfuric acid and the slow addition of reactants are critical for managing the exothermicity of the reaction. This prevents unwanted side reactions and ensures a controlled and safe process.
-
Work-up Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is sparingly soluble in water. The subsequent washing with water is essential to remove the highly corrosive and water-soluble sulfuric acid.
-
Purification: Recrystallization is a robust and reliable method for purifying solid organic compounds. The choice of ethanol as the solvent is based on the differential solubility of the desired product and any impurities at different temperatures.
Conclusion: A Versatile Synthesis for a Promising Scaffold
The Pechmann condensation remains a powerful and versatile tool in the synthetic organic chemist's arsenal for the construction of the coumarin scaffold. The synthesis of this compound, as detailed in this guide, provides a gateway to a class of compounds with significant potential for the development of novel therapeutics. By understanding the mechanistic underpinnings of this reaction and adhering to a well-designed experimental protocol, researchers can efficiently access this valuable intermediate and explore its utility in the ongoing quest for new and improved medicines.
References
- Benchchem. 4-Hydroxycoumarin as a starting material for drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLwSG21yFD6wkHW8WEDq5aGjyCnHbWtntn_RyfP6S4e73HWqKpb-8_0Au-na4s3lhg1j-_n-y1t4sGzLD1xSQWQXgJtDkANig1I-oIQRD54FmSV-NfK8-djoZCh4BJlptwA7ICKjCv8Nx0YOn8_lVm5yu5n6n68zToVKMWHCdUWI2smJ0qz-Am6XqJU_XYhu2wczQmh-r6w==]
- Wikipedia. Pechmann condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbY6_fcKmd5DFHYs-UsnKqCGZLwmlz7HYFaVFAQcnh8YAYfayyJBzgdQnmf-COt9lpOyjpkezbLid_3mBq0cCfXZgKy5KwpZ13QGUIwp7vOo0yizSPN3x93JxFuicgbXaIYlMPfeV2x7S-ZxVrlg==]
- Benchchem. Understanding 4-Hydroxycoumarin: Properties, Applications, and Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmoPSRZM4kL6EZWLWFBwCaWN5vh3erloRDxooAnNh7MwLu3iQC0XAkwP7v8Lsl6Yce_hBfPI6n-LkAg0LMaZO7m7NMKSY8rf6Fi4fbpSqEN-Fib3x6l4lG_IqQQxTwrZEgQXE9g4LOOROHVbqggmY7m1pFw-IrlANvth7-UUYJ9hSGUBkYsBUkmT5y90XZXroJX7GFWdzzMW_cu55fz1AA_1ggM1z-A9qEkrnR-rXrDGX3qixaOcw=]
- Gao, W.-T., Hou, W.-D., Zheng, M.-R., & Tang, L.-J. (2011). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Synthetic Communications, 41(13), 1886-1893. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2010.498603]
- Taylor & Francis Online. P4O10/TfOH-mediated metal-free synthesis of 4-hydroxycoumarins and a one-pot strategy to build their hybrids. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2268884]
- Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [URL: http://pubs.sciepub.com/wjoc/7/1/3/index.html]
- Lin, Y.-M., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10865. [URL: https://www.mdpi.com/1420-3049/17/9/10846]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54682088]
- ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [URL: https://pubs.acs.org/doi/10.1021/jo502422x]
- J&K Scientific. Pechmann Condensation. [URL: https://www.jk-sci.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2010). Molecules, 15(4), 2496-2506. [URL: https://www.mdpi.com/1420-3049/15/4/2496]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 151-157. [URL: https://www.ias.ac.in/article/ppl/chem/028/03/0151-0157]
- ResearchGate. (PDF) Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. [URL: https://www.researchgate.net/publication/375599557_Advances_in_4-Hydroxycoumarin_Chemistry_Functionalization_Prominent_4-Hydroxycoumarin-based_Therapeutics_and_Their_Pharmacological_Significance]
- Taylor & Francis. Pechmann condensation – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003297184-2/prelude-green-syntheses-drugs-natural-products-leonardo-xochicale-santana-vidyasagar-blanca-munoz-flores-v%C3%ADctor-jim%C3%A9nez-p%C3%A9rez]
- Benchchem. A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYH_uNhQrQV03YQ9pmKqjxpxN6TYjzmzZvaqcbvv9f5Y7qCgjxFeL5e8jG7sp3Wy8r01NHzoBxSmH_O3vQ-TNEj3FDtKV53JuRLHt-jWP_lchd-ty6rNspTSsanjNZdk8aowpqdY1W4mWtCN5MvmAaMZZcFD4AwLmT8pq223EtOsTByV2__JUvHzpPuGho4EYzdMk2ik5bYF1YRk5NwmB2WWOrDeZuCJwZgz3PjqCR07Fa98foXxI=]
- Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [URL: https://www.organic-chemistry.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2013). Molecules, 18(4), 4160-4191. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270278/]
- NCF International. 4-hydroxycoumarin (4HC) synthesis. Advantages, applications and possible future developments of a new methodology. [URL: https://www.ncfinternational.com/en/biotechnology/4-hydroxycoumarin-4hc-synthesis-advantages-applications-and-possible-future-developments-of-a-new-methodology/]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. sciepub.com [sciepub.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Hydroxy-6,7-dimethylcoumarin
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Decoding a Privileged Scaffold
In the landscape of medicinal chemistry, the coumarin nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds. From anticoagulants like warfarin to fluorescent probes and photosensitizing agents, the versatility of this benzopyran-2-one core is remarkable. 4-Hydroxy-6,7-dimethylcoumarin (CAS 55004-77-8) is a specific analogue of interest, combining the key 4-hydroxy feature, crucial for anticoagulant activity and synthetic elaboration, with a dimethylated benzene ring that modulates lipophilicity and metabolic stability.
A rigorous and unambiguous structural confirmation is the bedrock upon which all further biological and pharmacological investigation is built. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is framed from the perspective of a senior application scientist, moving beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is paramount before delving into spectral data. The structure of this compound, with the IUPAC-recommended atom numbering convention used for NMR assignments, is presented below. This numbering scheme is the foundational map for our spectroscopic journey.
Caption: A simplified fragmentation pathway for the [M-H]⁻ ion.
Authoritative Grounding: The primary fragmentation pathway for deprotonated hydroxycoumarins involves the loss of CO and/or CO₂. In this case, the loss of a 28 Da neutral fragment (CO) from the precursor ion at m/z 189.05 would yield a fragment ion at m/z 161.06. A subsequent loss of a methyl radical followed by hydrogen abstraction could lead to a fragment near m/z 145.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of ~1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 methanol:water).
-
Liquid Chromatography (LC) Setup:
-
Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a gradient from 10% B to 95% B over 5 minutes to elute the compound. Flow rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Setup:
-
Use an ESI source operating in negative ion mode.
-
Full Scan (MS1): Scan a mass range from m/z 100 to 300 to detect the [M-H]⁻ ion.
-
Tandem MS (MS/MS): Set up a data-dependent acquisition method to trigger fragmentation of the most intense ion in the MS1 scan (which should be m/z 189.05). Apply a normalized collision energy of ~20-30% to induce fragmentation.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Analyze the MS1 spectrum for the accurate mass of the [M-H]⁻ ion and the MS/MS spectrum for characteristic fragment ions.
Conclusion
The collective evidence from NMR, IR, and MS provides an unambiguous and robust structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and lactone functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's gas-phase stability. This comprehensive spectroscopic dataset serves as a reliable, self-validating reference for any researcher or drug development professional working with this important coumarin derivative.
References
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link: http://article.sapub.org/10.5923.c.chemistry.201501.07.html]
- Lin, C. H., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-, 7-hydroxy-, and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10867. [Link: https://www.mdpi.com/1420-3049/17/9/10846]
- Abdou, W. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Sulfur Chemistry, 40(1), 87-121. [Link: https://www.tandfonline.com/doi/full/10.1080/17415993.2018.1524855]
- Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5725. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268340/]
- SpectraBase. (n.d.). This compound. Wiley. [Link: https://spectrabase.com/spectrum/F7mdNvVIxNC]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/54682088]
- Dimić, D. S., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2548. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123719/]
- J&K Scientific. (n.d.). This compound. [Link: https://www.jk-sci.com/4-Hydroxy-6,7-dimethylcoumarin-55004-77-8-26021.html]
- Kouam, F. R., et al. (2018). Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Journal of Chemical and Pharmaceutical Research, 10(10), 1-11. [Link: https://www.jocpr.
- Sun, C., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. [Link: https://pubmed.ncbi.nlm.nih.gov/31914483/]
- Zeba, N., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal, 5, 19-27. [Link: https://benthamopen.com/ABSTRACT/TOOCJ-5-19]
- Zeba, N., & Traldi, P. (2009). Negative ion electrospray ionization mass spectrometry and computational studies on substituted 7-hydroxycoumarins. Rapid Communications in Mass Spectrometry, 23(17), 2745-2751. [Link: https://pubmed.ncbi.nlm.nih.gov/19637324/]
The Elucidation of the Crystal Structure of 4-Hydroxy-6,7-dimethylcoumarin: A Technical Guide for Drug Discovery and Materials Science
Abstract
4-Hydroxy-6,7-dimethylcoumarin is a significant heterocyclic compound, forming the structural core of numerous molecules with diverse pharmacological and material properties. A definitive understanding of its three-dimensional atomic arrangement in the solid state is paramount for rational drug design, polymorphism screening, and the development of novel materials. This technical guide presents a comprehensive, field-proven methodology for the complete determination and analysis of the crystal structure of this compound. While a definitive, publicly available single-crystal X-ray diffraction structure for this specific molecule is not yet documented, this guide provides a complete roadmap for its elucidation. We will detail the necessary steps from synthesis and crystallization to advanced crystallographic and computational analysis, empowering researchers to bridge this knowledge gap.
Introduction: The Significance of this compound
Coumarin derivatives are a class of compounds renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-tumor properties.[1][2] The substitution pattern on the coumarin nucleus plays a critical role in modulating these activities. This compound, with its specific methyl and hydroxyl functional groups, is a key intermediate in the synthesis of more complex bioactive molecules and is also investigated for its potential as a fluorescent marker and antioxidant.[3]
A precise knowledge of the crystal structure provides invaluable insights into:
-
Intermolecular Interactions: Understanding the hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the solid state.
-
Polymorphism: Identifying different crystalline forms of the same compound, which can have significant impacts on solubility, bioavailability, and stability.
-
Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.
-
Material Properties: Predicting and understanding properties such as fluorescence and non-linear optical behavior in the solid state.
This guide will provide the experimental and computational framework necessary to fully characterize the crystal structure of this compound.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common and effective method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. For this compound, this would involve the reaction of 3,4-dimethylphenol with a suitable C3 synthon, such as malonic acid, in the presence of a condensing agent like sulfuric acid or a Lewis acid catalyst.
Experimental Protocol: Synthesis via Pechmann Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethylphenol (1.0 eq) and malonic acid (1.1 eq).
-
Addition of Condensing Agent: Slowly add concentrated sulfuric acid (2-3 volumes) to the mixture while cooling in an ice bath to control the initial exotherm.
-
Reaction: Heat the mixture to 70-80 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into crushed ice with vigorous stirring. The crude product will precipitate out.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove any remaining acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4][5]
Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions must be determined empirically.
Experimental Protocol: Crystal Growth Methodologies
-
Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is less soluble.
-
The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a nearly saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in solubility will induce crystallization.
-
Experimental Structure Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement in a crystalline solid.[6]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects.[1]
-
Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
A preliminary screening is performed to determine the unit cell parameters and crystal system.[7]
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.[6]
-
-
Structure Solution and Refinement:
-
The collected data is processed to yield a set of structure factors.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.
-
-
Data Deposition:
-
The final crystal structure is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).
-
Computational Structure Prediction and Analysis: A Synergistic Approach
In the absence of an experimental structure, and to complement experimental findings, computational chemistry provides powerful tools for predicting and analyzing the crystal structure. Density Functional Theory (DFT) is a particularly robust method for this purpose.[8][9]
Workflow for Computational Analysis
Caption: Computational Chemistry Workflow using DFT.
Computational Protocol: DFT Calculations
-
Molecular Geometry Optimization:
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
-
Crystal Structure Prediction:
-
Analysis of Intermolecular Interactions:
-
The predicted crystal structure is analyzed to identify and characterize hydrogen bonds, C-H···O interactions, and π-π stacking.
-
-
Electronic Property Calculations:
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[8]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge transfer interactions within the molecule and between molecules in the crystal lattice.[8]
-
Data Presentation and Interpretation
A comprehensive analysis of the crystal structure requires the clear presentation of key data.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₁₁H₁₀O₃ |
| Formula Weight | 190.19 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
Note: The values in this table would be populated upon successful experimental determination or computational prediction.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts and Assignments |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons, methyl protons, and hydroxyl proton. |
| ¹³C NMR (DMSO-d₆) | Expected signals for carbonyl carbon, aromatic carbons, and methyl carbons. |
| FT-IR (KBr, cm⁻¹) | Characteristic bands for O-H stretching, C=O stretching (lactone), and C=C stretching (aromatic). |
| UV-Vis (Ethanol) | Expected absorption maxima characteristic of the coumarin chromophore. |
Conclusion and Future Directions
The determination of the crystal structure of this compound is a critical step in unlocking its full potential in drug discovery and materials science. This technical guide has outlined a robust and comprehensive methodology, combining synthesis, single-crystal X-ray diffraction, and computational analysis, to achieve this goal. The detailed protocols provided herein serve as a practical resource for researchers in the field.
Future work should focus on the experimental execution of these protocols to obtain and publish the definitive crystal structure. Furthermore, the investigation of potential polymorphs and the synthesis and structural analysis of co-crystals could provide deeper insights into the solid-state behavior of this important coumarin derivative and pave the way for the development of novel, high-performance materials and therapeutics.
References
- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 8(7). [Link]
- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Semantic Scholar. [Link]
- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs.
- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science (RSC Publishing). [Link]
- Wang, Z., et al. (2016). Coumarin-embedded[15]helicene derivatives: synthesis, X-ray analysis and photoconducting properties. Nanoscale (RSC Publishing). [Link]
- Benali, B., et al. (2014). Synthesis and Single Crystal X−Ray Diffraction Studies of Coumarin-based Zn(II) and Mn(II) Complexes, involving Supramolecular Interactions.
- Mehariya, K. R., et al. (2017).
- Abdou, W. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 11(7), 1042-1065. [Link]
- Various Authors. X-ray Diffraction Protocols and Methods.
- Stefanou, V., et al. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 16(1), 384-402. [Link]
- Ha, S. T., et al. (2018). DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. Molecules, 23(9), 2275. [Link]
- Chopra, D. (2019). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 96(12), 1629-1636. [Link]
- Various Authors. Experimental methods for x-ray diffraction. Crystallographic Growth. [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5722. [Link]
- University of York. Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
- N'guessan, B. H., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- More, S. S., et al. (2023). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. The Nucleus, 60(1), 35-43. [Link]
- Završnik, D., et al. (2015). Chemical reactivity and stability predictions of some coumarins by means of DFT calculations. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 44, 21-24. [Link]
- Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2.
- More, S. S., et al. (2023). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives.
- More, S. S., et al. (2023).
- Mehariya, K. R., et al. (2017).
- PubChem. This compound.
- Stana, A., et al. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 28(15), 5789. [Link]
- Rostom, B., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology. [Link]
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]
- Pardeshi, S., et al. (2009). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry, 48A, 1495-1498. [Link]
- Parveen, M., et al. (2011). 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3201. [Link]
- Živanović, M. N., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. International Journal of Molecular Sciences, 23(2), 941. [Link]
- Jiang, Y., et al. (2016). 7-Hydroxy-4-(hydroxymethyl)coumarin.
- PubChem. 4-Hydroxycoumarin.
- J&K Scientific. This compound. [Link]
- Molbase. 4-HYDROXY-6 7-DIMETHYLCOUMARIN 98 Product Description. [Link]
Sources
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. sciepub.com [sciepub.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]
- 9. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 10. researchgate.net [researchgate.net]
- 11. Powder diffraction and crystal structure prediction identify four new coumarin polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Fluorescence Quantum Yield of 4-Hydroxy-6,7-dimethylcoumarin in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of fluorescent probes and molecular imaging, coumarin derivatives stand out for their remarkable photophysical properties and structural versatility. Among these, 4-Hydroxy-6,7-dimethylcoumarin is a compound of significant interest due to its potential applications in cellular imaging and as a scaffold in drug discovery. A critical parameter that governs its efficacy as a fluorophore is its fluorescence quantum yield (ΦF), a measure of the efficiency of photon emission after absorption. This technical guide, prepared for the discerning scientific professional, provides a comprehensive overview of the theoretical underpinnings and a field-proven, self-validating experimental protocol for the determination of the fluorescence quantum yield of this compound in ethanol.
The Scientific Imperative: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. It is a fundamental photophysical property that dictates the brightness of a fluorescent molecule. For researchers in drug development and cellular biology, a high quantum yield is often a prerequisite for sensitive and reliable detection in fluorescence-based assays and imaging techniques.
The quantum yield of a coumarin derivative is intricately linked to its molecular structure and the surrounding environment. Key factors influencing the fluorescence quantum yield of coumarins include:
-
Molecular Structure: The nature and position of substituents on the coumarin ring are paramount. Electron-donating groups, such as the hydroxyl group at the 4-position and the methyl groups at the 6- and 7-positions of the target molecule, are known to enhance fluorescence intensity.
-
Solvent Environment: The polarity and viscosity of the solvent play a crucial role. Polar solvents can influence the energy levels of the excited state, thereby affecting the quantum yield.
-
pH of the Solution: For coumarins with ionizable groups like the hydroxyl group, pH can significantly alter the electronic structure and, consequently, the fluorescence properties.
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) can lead to a decrease in fluorescence intensity.
Theoretical Framework for Quantum Yield Determination: The Comparative Method
The determination of the absolute fluorescence quantum yield is a complex process requiring specialized instrumentation. A more accessible and widely accepted approach is the relative quantum yield measurement, also known as the comparative method. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
The relative fluorescence quantum yield (ΦF(S)) of the sample can be calculated using the following equation:
ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (ηS2 / ηR2)
Where:
-
ΦF(R) is the fluorescence quantum yield of the reference standard.
-
IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.
-
AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ηS and ηR are the refractive indices of the sample and reference solutions, respectively. When the same solvent is used for both, this term cancels out.
Experimental Protocol: A Self-Validating Workflow for Determining the Fluorescence Quantum Yield of this compound in Ethanol
This protocol is designed to provide a robust and reliable determination of the fluorescence quantum yield of this compound in ethanol using the comparative method with Rhodamine B as the standard.
Materials and Instrumentation
-
Compound of Interest: this compound
-
Reference Standard: Rhodamine B (ΦF = 0.70 in ethanol)[1]
-
Solvent: Spectroscopy grade ethanol
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Calibrated micropipettes
-
Volumetric flasks (Class A)
-
Quartz cuvettes (1 cm path length)
-
Step-by-Step Experimental Procedure
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound in ethanol (e.g., 1 mM).
-
Accurately prepare a stock solution of Rhodamine B in ethanol (e.g., 1 mM).
-
Expert Insight: The accuracy of the stock solution concentrations is critical for the final calculation. Use a calibrated analytical balance and Class A volumetric flasks.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both this compound and Rhodamine B in ethanol.
-
The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the respective excitation wavelengths. This range helps to avoid inner filter effects.
-
Trustworthiness Check: Preparing a series of dilutions allows for the creation of a calibration curve, which provides a more accurate determination of the relationship between absorbance and fluorescence intensity compared to a single-point measurement.
-
-
Spectroscopic Measurements - Absorbance:
-
Record the UV-Vis absorption spectra of all working solutions of this compound and Rhodamine B.
-
Determine the absorbance at the chosen excitation wavelength for each solution. For this experiment, we will excite both the sample and the standard at the absorption maximum of this compound. While no specific absorption maximum for this compound in ethanol was found in the literature, related 4-hydroxycoumarin derivatives show absorption in the UV region. For the purpose of this guide, a hypothetical absorption maximum of 350 nm will be used. The actual absorption maximum should be experimentally determined.
-
Causality: The absorbance values are directly proportional to the number of photons absorbed, a key parameter in the quantum yield calculation.
-
-
Spectroscopic Measurements - Fluorescence:
-
Set the excitation wavelength on the fluorometer to the determined absorption maximum of this compound (e.g., 350 nm).
-
Record the fluorescence emission spectra of all working solutions of this compound and Rhodamine B. The emission scan range should encompass the entire emission profile of both compounds. Based on literature for similar compounds, a range of 400 nm to 700 nm is recommended.[2]
-
Expert Insight: Ensure that the excitation and emission slit widths are kept constant for all measurements to maintain consistency.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both this compound and Rhodamine B, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The slope of these lines (mS for the sample and mR for the reference) represents the relationship between fluorescence and absorbance.
-
Self-Validating System: A linear relationship with a high correlation coefficient (R2 > 0.99) validates the data and confirms that the measurements were performed in a concentration range free from significant inner filter effects or aggregation.
-
-
Calculation of the Fluorescence Quantum Yield:
-
Calculate the fluorescence quantum yield of this compound using the following formula:
ΦF(Sample) = ΦF(Reference) * (mSample / mReference)
(Since the solvent is the same for both sample and reference, the refractive index term is omitted).
-
Visualization of the Experimental Workflow
Caption: Workflow for the determination of relative fluorescence quantum yield.
Quantitative Data Summary
| Compound | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |
| This compound | Ethanol | To be determined experimentally | 420 - 460 nm (expected range)[2] | To be determined |
| Rhodamine B (Reference) | Ethanol | 543 nm | ~570 nm | 0.70[1] |
Conclusion and Future Perspectives
The determination of the fluorescence quantum yield of this compound in ethanol is a critical step in harnessing its full potential in various scientific applications. The presented experimental protocol, grounded in the principles of the comparative method, offers a robust and self-validating approach for researchers. The lack of a definitive literature value for the quantum yield of this specific compound underscores the importance of rigorous experimental characterization. By following this guide, scientists and drug development professionals can confidently and accurately determine this key photophysical parameter, thereby enabling the informed design and application of novel fluorescent probes and therapeutics. Future studies should focus on the systematic evaluation of the photophysical properties of a broader range of substituted 4-hydroxycoumarins to establish a comprehensive structure-property relationship database.
References
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Oregon Medical Laser Center. (n.d.). Rhodamine B.
- Resch-Genger, U., Rurack, K., & Hoffmann, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Royal Society of Chemistry. (n.d.). A Fluorescent Molecular Probe for the Identification of Zinc and Cadmium Salts by Excited State Charge Transfer Modulation - Supporting Information.
- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
Sources
- 1. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic stud ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00762A [pubs.rsc.org]
- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-6,7-dimethylcoumarin Derivatives
Introduction
Coumarins, a class of benzopyran-2-one compounds, are prevalent in the plant kingdom and form the structural core of numerous molecules with significant pharmacological properties.[1][2][3] Among the vast coumarin family, 4-hydroxycoumarin derivatives have garnered substantial attention due to their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][4][5][6] The strategic placement of substituents on the coumarin scaffold allows for the fine-tuning of these biological properties. This guide focuses specifically on the derivatives of 4-hydroxy-6,7-dimethylcoumarin, exploring the chemical basis for their diverse biological activities and the experimental methodologies used to elucidate them. The dimethyl substitution at the C6 and C7 positions of the benzene ring significantly influences the molecule's lipophilicity and electronic properties, thereby impacting its interaction with biological targets.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanisms of action, and therapeutic potential of these promising compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
I. The this compound Scaffold: A Privileged Structure
The this compound core is a versatile platform for the development of novel therapeutic agents. The 4-hydroxy group is a key structural feature, crucial for the anticoagulant activity of many derivatives, as it is involved in the antagonism of vitamin K.[4][7][8] The methyl groups at positions 6 and 7 enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. Furthermore, modifications at the C3 position are a common strategy for synthesizing a diverse library of derivatives with a wide range of biological activities.[5]
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives often begins with a Pechmann condensation, a classic method for coumarin synthesis involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[5] Subsequent modifications, particularly at the highly reactive C3 position, allow for the introduction of various functional groups, leading to compounds with diverse pharmacological profiles.[5]
General Synthetic Protocol: Pechmann Condensation
A common route to synthesize the this compound scaffold is through the Pechmann condensation of 3,4-dimethylphenol with a suitable β-ketoester, such as diethyl malonate, in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Combine 3,4-dimethylphenol and diethyl malonate in a round-bottom flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
Heating: Heat the reaction mixture at a specified temperature for several hours to drive the condensation and cyclization.
-
Work-up: Pour the cooled reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
II. Diverse Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a remarkable array of biological activities, which are detailed in the following sections.
A. Anticoagulant Activity
The most well-known biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[4][7] These compounds act as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase (VKOR).[4][8] This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors, including prothrombin (Factor II), VII, IX, and X.[7]
Mechanism of Anticoagulation
The anticoagulant activity is critically dependent on the 4-hydroxy group and a lipophilic substituent at the C3 position.[7][8] The 4-hydroxycoumarin moiety mimics the structure of vitamin K, allowing it to bind to the active site of VKOR and prevent the recycling of vitamin K epoxide to its active, reduced form.
Caption: Mechanism of anticoagulant action of 4-hydroxycoumarin derivatives.
Evaluation of Anticoagulant Activity
The anticoagulant potential of these derivatives is typically assessed using in vivo models by measuring the prothrombin time (PT), which is the time it takes for plasma to clot after the addition of thromboplastin.[7]
Experimental Protocol: Prothrombin Time (PT) Assay
-
Animal Model: Administer the test compound to laboratory animals (e.g., mice or rabbits).
-
Blood Collection: After a specific time, collect blood samples via cardiac puncture into tubes containing an anticoagulant like sodium citrate.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PT Measurement: Add a thromboplastin reagent to the plasma and measure the time until a clot forms. An increased PT compared to a control group indicates anticoagulant activity.
B. Anticancer Activity
Several 4-hydroxycoumarin derivatives have demonstrated significant anticancer properties.[4][5][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways dysregulated in cancer.[5][9][10]
Mechanisms of Anticancer Action
-
Induction of Apoptosis: Some derivatives can induce programmed cell death by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2.[5] They can also activate caspases, which are key executioners of apoptosis.[10]
-
Cell Cycle Arrest: Certain compounds can halt the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, preventing cancer cell proliferation.[9]
-
Inhibition of Signaling Pathways: These derivatives can interfere with critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[10][11]
Caption: Proposed anticancer mechanisms of 4-hydroxycoumarin derivatives.
Evaluation of Anticancer Activity
The anticancer potential of these compounds is evaluated using various in vitro assays on different cancer cell lines.
| Assay | Purpose | Typical Cell Lines |
| MTT Assay | Measures cell viability and proliferation. | MCF-7 (breast), HeLa (cervical), A549 (lung) |
| Flow Cytometry | Analyzes cell cycle distribution and apoptosis. | Various cancer cell lines |
| Western Blotting | Detects the expression levels of key proteins involved in apoptosis and cell signaling. | Relevant cancer cell lines |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
C. Antimicrobial and Antioxidant Activities
Many coumarin derivatives, including those with the this compound scaffold, exhibit significant antimicrobial and antioxidant properties.[1][12][13][14]
Antimicrobial Activity
These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][3][12] The exact mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Antioxidant Activity
The antioxidant activity of these derivatives is attributed to their ability to scavenge free radicals and chelate metal ions.[1][13] The phenolic hydroxyl group at the C4 position can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2]
Evaluation of Antimicrobial and Antioxidant Activities
| Activity | Common Assay | Principle |
| Antimicrobial | Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth. |
| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) after a certain period. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control.
III. Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
C3 Position: The nature of the substituent at the C3 position is a major determinant of the type and potency of biological activity. Large, lipophilic groups are often required for anticoagulant activity, while other substituents can confer anticancer or antimicrobial properties.[8]
-
4-Hydroxy Group: This group is essential for anticoagulant activity and contributes to the antioxidant properties of these compounds.[2][7]
-
6,7-Dimethyl Groups: These methyl groups influence the lipophilicity and electronic distribution of the molecule, which can affect its bioavailability and interaction with biological targets.
IV. Future Perspectives and Conclusion
Derivatives of this compound represent a promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis and the potential for diverse structural modifications make them an attractive scaffold for the development of new drugs.[5] Further research focusing on optimizing their potency, selectivity, and pharmacokinetic properties is crucial for their translation into clinical applications. The exploration of novel derivatives and a deeper understanding of their mechanisms of action will continue to be a vibrant area of research in medicinal chemistry and drug discovery.
References
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]
- Tataringa, G., & Zbancioc, A.-M. (2018). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen. [Link]
- Tataringa, G., & Zbancioc, A.-M. (2018). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Google Books.
- Al-Warhi, T., Sabt, A., & Al-Shar'i, N. (2023). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-8. [Link]
- Tataringa, G., & Zbancioc, A.-M. (2018). Coumarin Derivatives with Antimicrobial and Antioxidant Activities.
- Rudhani, I., et al. (2016). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 9(1), 49-54. [Link]
- Wikipedia. (n.d.). 4-Hydroxycoumarins. [Link]
- Trombetta, D., et al. (2008). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). Molecules, 13(1), 124-133. [Link]
- Wikipedia. (n.d.). 4-Hydroxycoumarin. [Link]
- Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29-35. [Link]
- Li, N., et al. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116301. [Link]
- Chen, Y.-F., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10867. [Link]
- Maj, M., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences, 24(13), 10927. [Link]
- J&K Scientific. (n.d.). This compound. [Link]
- Glisic, S., et al. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Journal of Molecular Structure, 1231, 129955. [Link]
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- El-Sayed, M., & El-Agrody, A. M. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-13. [Link]
- Zhang, Y., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 29(5), 1121. [Link]
- Kumar, D., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(2), 304-311. [Link]
- Zavrsnik, D., et al. (2011). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Bosnian Journal of Basic Medical Sciences, 11(4), 241-246. [Link]
- Patel, R. V., et al. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Molecules, 28(13), 5190. [Link]
- Chen, Y.-F., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives.
- Khan, M. A., et al. (2014). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarins.
- Rauf, A., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5865. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]
- 3. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 8. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 12. books.google.cn [books.google.cn]
- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 14. researchgate.net [researchgate.net]
In Vitro Antibacterial Activity of 4-Hydroxy-6,7-dimethylcoumarin: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the methodologies and scientific principles involved in evaluating the in vitro antibacterial activity of 4-Hydroxy-6,7-dimethylcoumarin. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel antimicrobial agents. This document emphasizes the causal relationships behind experimental choices and provides a framework for robust and reproducible studies.
Introduction: The Therapeutic Potential of Coumarins
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have garnered significant attention for their diverse pharmacological properties, including antibacterial, anticoagulant, and anti-inflammatory activities.[1] The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antibiotic development.[2] 4-Hydroxycoumarin derivatives, in particular, have shown promise as a versatile platform for the synthesis of new antibacterial agents.[3][4] This guide focuses on this compound, a specific analogue, and outlines the critical in vitro assays required to elucidate its antibacterial profile.
The core of assessing antibacterial activity lies in quantifying a compound's ability to inhibit bacterial growth (bacteriostatic) or kill the bacteria (bactericidal). This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Foundational In Vitro Antibacterial Assays
The cornerstone of evaluating the antibacterial efficacy of a test compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These parameters provide quantitative measures of the compound's potency. The broth microdilution method is a widely accepted and highly reproducible technique for determining MIC values and serves as the foundation for subsequent MBC assessment.[5][6]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a preferred technique due to its efficiency in testing multiple concentrations and replicates simultaneously.[5]
Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a concentration gradient of the test compound.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] This assay is a crucial follow-up to the MIC determination to understand if the compound is bactericidal or bacteriostatic.
Principle: Following the MIC assay, aliquots from the wells showing no visible growth are sub-cultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8]
Step-by-Step Methodology:
-
Sub-culturing from MIC Plate:
-
From the wells corresponding to the MIC and at least two higher concentrations in the MIC plate, take a small aliquot (e.g., 10 µL).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Enumeration and Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Caption: Workflow for Determining Minimum Bactericidal Concentration (MBC).
Anticipated Antibacterial Spectrum and Efficacy
Based on studies of structurally related coumarin derivatives, this compound is anticipated to exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[9] For instance, the closely related compound, 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin, has demonstrated inhibitory activity against Bacillus subtilis and Staphylococcus aureus.[9]
Table 1: Expected In Vitro Antibacterial Activity Profile of this compound and Related Analogs
| Bacterial Strain | Gram Stain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 32 - 128 |
| Bacillus subtilis | Positive | 16 - 64 |
| Escherichia coli | Negative | >256 |
| Pseudomonas aeruginosa | Negative | >256 |
| Note: The expected MIC ranges are extrapolated from data on closely related 4-hydroxycoumarin derivatives and should be confirmed experimentally for this compound.[9] |
Elucidating the Mechanism of Action
Understanding the mechanism by which this compound exerts its antibacterial effect is critical for its development as a therapeutic agent. Coumarins are known to target multiple cellular processes in bacteria. Two prominent mechanisms are the inhibition of DNA gyrase and the disruption of the bacterial cell membrane.
Inhibition of DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription.[9] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis. Coumarins are known to bind to the B subunit of DNA gyrase (GyrB), thereby inhibiting its ATPase activity. This inhibition prevents DNA supercoiling, leading to a cessation of cellular processes and ultimately, bacterial cell death.
Caption: Proposed mechanism of DNA gyrase inhibition by this compound.
Disruption of Cell Membrane Integrity
As phenolic compounds, coumarins can also exert their antibacterial effects by disrupting the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane. This can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions, metabolites, and macromolecules, ultimately resulting in cell death.
Caption: Cascade of events in cell membrane disruption by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The methodologies outlined in this guide provide a robust framework for the in vitro characterization of its antibacterial activity. Future research should focus on confirming the precise MIC and MBC values against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Furthermore, detailed mechanistic studies are warranted to unequivocally establish whether DNA gyrase inhibition, cell membrane disruption, or a combination of mechanisms is responsible for its antibacterial action. Such investigations will be instrumental in advancing this compound through the drug discovery pipeline.
References
- Wu, C.-C., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10868. [Link]
- Broth microdilution. (n.d.). In Wikipedia.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Farha, A. K., et al. (2020). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules, 25(22), 5283. [Link]
- Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (n.d.). SciSpace. [Link]
- Saeed, S., et al. (2020). Antibacterial activities with the structure-activity relationship of coumarin derivatives. European Journal of Medicinal Chemistry, 207, 112832. [Link]
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Chen, D., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie, 353(5), 1900380. [Link]
- Campos, F. M., et al. (2009). Cell membrane damage induced by phenolic acids on wine lactic acid bacteria. International Journal of Food Microbiology, 135(2), 144-151. [Link]
- Salehi, B., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Applied Sciences, 13(7), 4155. [Link]
- Li, H., et al. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules, 21(8), 1084. [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10868. [Link]
- Milenković, D., et al. (2010). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Journal of the Serbian Chemical Society, 75(11), 1489-1497. [Link]
- Khan, K. M., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]
- Yadav, S., & Kumar, N. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(5), 1143-1151. [Link]
- Ali, B. M., & Al-Khafaji, E. M. (2020). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 36(5), 929-938. [Link]
- Wu, C.-C., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives.
- Khan, K. M., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives.
- Yadav, S., & Kumar, N. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Semantic Scholar. [Link]
- Chen, Y., et al. (2019). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules, 24(10), 1888. [Link]
- El-Sayed, M. A., et al. (2021). Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. Chemical Papers, 75(11), 5945-5959. [Link]
- Kumar, R., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6533. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 5. [PDF] Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents | Semantic Scholar [semanticscholar.org]
- 6. New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum [mdpi.com]
- 7. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [chiet.edu.eg]
- 9. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
The Antioxidant Potential of Substituted 4-Hydroxycoumarins: Mechanisms, Structure-Activity Relationships, and Evaluation Protocols
An In-Depth Technical Guide
Executive Summary
Coumarins, a class of phenolic compounds ubiquitous in nature, form the structural backbone of numerous molecules with significant physiological effects.[1][2] Among these, the 4-hydroxycoumarin scaffold has garnered substantial attention, not only for its well-known anticoagulant properties but also as a privileged structure in the design of novel therapeutic agents.[3] A critical area of investigation is their potential to counteract oxidative stress, a pathological condition implicated in a wide range of diseases.[1] This guide provides a comprehensive technical overview of the antioxidant capabilities of substituted 4-hydroxycoumarins. We will explore the fundamental mechanisms of action, delve into the critical structure-activity relationships that govern their potency, and present detailed, field-proven protocols for their in vitro evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively explore and validate this promising class of antioxidant agents.
The 4-Hydroxycoumarin Scaffold: A Foundation for Antioxidant Activity
The 4-hydroxycoumarin core is a conjugated system characterized by a benzene ring fused to a pyrone ring, with a hydroxyl group at the C-4 position.[4] This phenolic hydroxyl group is the cornerstone of its antioxidant potential, enabling it to participate in reactions that neutralize harmful free radicals.[5][6] The reactivity of this scaffold is further influenced by its existence in tautomeric forms, primarily the 4-hydroxy-2H-chromen-2-one and 2-hydroxy-4H-chromen-4-one forms, which dictates its electronic and hydrogen-donating properties.[4]
The synthesis of substituted 4-hydroxycoumarins is well-established, often involving methods like the Knoevenagel condensation or Michael addition, which allow for the strategic placement of various functional groups onto the core structure.[3][7][8] These substitutions are not trivial; they are the key to modulating the compound's antioxidant efficacy, bioavailability, and target specificity.
Caption: Tautomeric equilibrium of the 4-hydroxycoumarin scaffold.
Core Mechanisms of Antioxidant Action
Substituted 4-hydroxycoumarins exert their antioxidant effects through several key mechanisms, primarily revolving around their ability to interact with and neutralize reactive oxygen species (ROS). The favorability of each mechanism is influenced by the specific substituents on the coumarin ring, the solvent polarity, and the nature of the radical species.[1][2]
2.1 Radical Scavenging Mechanisms
Free radical scavenging is the most direct form of antioxidant action. It involves the donation of a hydrogen atom or an electron to a highly reactive radical, converting it into a more stable, non-harmful species.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical (R•), effectively neutralizing it. The resulting coumarin radical is stabilized by resonance. The HAT mechanism is thermodynamically favored in non-polar environments.[2][9]
-
Sequential Proton Loss Electron Transfer (SPLET): This pathway is more favorable in polar media.[1] It begins with the deprotonation of the 4-hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): Here, the coumarin first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to an appropriate acceptor. HAT and SPLET are generally considered the predominant mechanisms for this class of compounds.[9]
2.2 Metal Chelation
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly destructive hydroxyl radicals via Fenton-like reactions.[1] Many 4-hydroxycoumarin derivatives can act as chelating agents, binding to these metal ions and sequestering them in a redox-inactive state.[1][10] This prevents them from participating in radical-generating reactions. The addition of Schiff base functionalities or other chelating moieties to the coumarin scaffold can enhance this property.[1]
Caption: Primary mechanisms of free radical scavenging by 4-hydroxycoumarins.
Structure-Activity Relationships (SAR)
The antioxidant potency of a 4-hydroxycoumarin derivative is not intrinsic to the scaffold alone; it is profoundly dictated by the nature and position of its substituents. Understanding these relationships is paramount for the rational design of effective antioxidant agents.
-
Role of Hydroxyl Groups: The number and location of additional hydroxyl groups are the most significant determinants of activity.
-
Ortho-dihydroxy (catecholic) substitutions , such as those at the C-7 and C-8 or C-6 and C-7 positions, dramatically increase antioxidant and radical scavenging activity.[11][12] This is due to the formation of a highly stable ortho-quinone upon oxidation and the ability to form intramolecular hydrogen bonds that stabilize the resulting radical.
-
Meta-dihydroxy substitutions (e.g., 5,7-dihydroxy) generally confer weaker activity compared to their ortho-counterparts.[12]
-
-
Electron-Donating vs. Electron-Withdrawing Groups:
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) and alkyl groups, particularly at positions C-6 and C-7, can enhance scavenging potential by increasing the electron density on the aromatic ring, thereby facilitating hydrogen or electron donation.[1][2][6]
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens can have a variable effect. While they may decrease radical scavenging activity by destabilizing the radical cation, they have shown promise in augmenting metal chelation efficiency.[2][6]
-
-
Position of Substituents: Substitutions at the C-6 position appear particularly effective for enhancing scavenging potential.[2][6] Substitutions at the C-3 position generally have a less pronounced effect on the intrinsic chain-breaking antioxidant activity compared to substitutions on the benzoid ring.[12]
Table 1: Summary of Structure-Activity Relationship (SAR) Insights
| Substituent Position(s) | Substituent Type | General Effect on Antioxidant Activity | Causality |
| C-7, C-8 or C-6, C-7 | Dihydroxy (-OH) | Strongly Increases | Formation of a stable ortho-dihydroxy (catechol) moiety, which stabilizes the resulting radical.[11][12] |
| C-5, C-7 | Dihydroxy (-OH) | Moderate Increase | Meta-dihydroxy arrangement is less effective at stabilizing the radical compared to the ortho configuration.[12] |
| C-6 | Methoxy (-OCH₃) | Increases | Electron-donating nature enhances the ability to donate a hydrogen atom or electron.[2][6] |
| C-3 | Various Alkyl/Aryl | Variable/Minor | Does not significantly impact the hydrogen-donating ability of the 4-OH group on the pyrone ring.[12] |
| Any | Electron-Withdrawing | Decreases Scavenging / Increases Chelation | Reduces electron density for radical scavenging but can enhance coordination with metal ions.[2][6] |
Protocols for In Vitro Antioxidant Evaluation
A multi-assay approach is essential for a comprehensive assessment of antioxidant activity, as different assays reflect different mechanisms of action (e.g., HAT vs. SET).[13] The protocols described below are standard, validated methods for screening and characterizing 4-hydroxycoumarin derivatives.
DPPH• Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the deep violet DPPH• to the pale yellow DPPH-H is monitored spectrophotometrically, where a decrease in absorbance indicates scavenging activity.[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol. This solution should be freshly made and stored in an amber bottle at 4°C to prevent degradation.[16]
-
Test Compound Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL or 10 mM) of the substituted 4-hydroxycoumarins and a standard antioxidant (e.g., Ascorbic Acid, Trolox, or BHT) in methanol or DMSO.
-
Serial Dilutions: From the stock solutions, prepare a series of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each test compound dilution to respective wells.
-
Prepare a control well containing 100 µL of the solvent (methanol or DMSO).
-
Add 100 µL of the 0.1 mM DPPH• solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[18]
-
Plot the % Scavenging against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH• radicals) from the dose-response curve via regression analysis. A lower IC₅₀ value signifies higher antioxidant potency.[16]
-
Caption: A typical workflow for the DPPH radical scavenging assay.
ABTS•⁺ Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS•⁺ radical cation. In the presence of an antioxidant, the radical is reduced back to the colorless ABTS form. This decolorization is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13]
-
ABTS•⁺ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of ~0.70 (±0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilutions to respective wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to all wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging and determine the IC₅₀ value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting Fe²⁺ forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.[19]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilutions to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 4-6 minutes.
-
-
Measurement:
-
Measure the absorbance at 595 nm.[19]
-
-
Data Analysis:
-
Construct a standard curve using a known antioxidant like Trolox or FeSO₄.
-
Express the results as Trolox Equivalents (TE) or µmol Fe²⁺ equivalents per µmol or mg of the compound.
-
Comparative Analysis of Antioxidant Potency
The literature provides a wealth of data that underscores the principles of SAR. By comparing the IC₅₀ values of various substituted 4-hydroxycoumarins, a clear picture of their relative potencies emerges.
Table 2: Comparative In Vitro Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives
| Compound / Derivative | DPPH• Scavenging (IC₅₀) | ABTS•⁺ Scavenging (IC₅₀) | Notes | Reference(s) |
| Ascorbic Acid (Standard) | ~1.23 - 36.22 µg/mL | - | Common positive control.[1] | [1] |
| BHT (Standard) | ~0.58 mmol/L | - | Common positive control.[5][6] | [5][6] |
| Trolox (Standard) | ~93.19 µM | ~34.34 µmol/L | Common positive control.[1][5][6] | [1][5][6] |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 mmol/L | - | Outperformed both BHT and Ascorbic Acid. | [5][6] |
| 7,8-dihydroxy-4-methylcoumarin | EC₅₀ = 64.27 µM | - | Demonstrates potent activity of ortho-dihydroxy substitution. | [1] |
| 6,7-dihydroxy-4-methylcoumarin | EC₅₀ < 94.85 µM | - | Another example of potent ortho-dihydroxy activity. | [1] |
| 4-hydroxycoumarin-chalcone hybrid | Moderate (77.92% scavenging at 100 µg/mL) | - | Shows that complex hybrids can retain moderate activity. | [1] |
| 7-hydroxy-4-methylcoumarin | IC₅₀ = 7029 mg/L (H₂O₂) | - | The 7-OH group improves peroxide scavenging significantly over the unsubstituted coumarin. | [1] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions. The values are presented to illustrate SAR principles.
Conclusion and Future Directions
Substituted 4-hydroxycoumarins represent a versatile and highly tunable class of antioxidant compounds. Their efficacy is fundamentally linked to the phenolic hydroxyl group at the C-4 position and is significantly modulated by the electronic properties and steric placement of additional substituents on the benzopyrone core. The presence of ortho-dihydroxy groups is a validated strategy for maximizing radical scavenging and reducing power.
Future research should focus on a multi-pronged approach:
-
Rational Design: Utilizing the established SAR and computational modeling to design novel derivatives with enhanced potency and selectivity.
-
Mechanism Elucidation: Moving beyond standard in vitro assays to more complex cellular models to understand how these compounds interact with biological systems and mitigate oxidative stress at a subcellular level.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their potential as viable therapeutic agents.
By integrating synthetic chemistry, robust biochemical evaluation, and cell-based studies, the full therapeutic potential of substituted 4-hydroxycoumarins as antioxidants can be realized, paving the way for new treatments for oxidative stress-related pathologies.
References
- MDPI. (2023, April 26). Antioxidant Activity of Coumarins and Their Metal Complexes.
- ResearchGate. (2025, October 8). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments | Request PDF.
- Canadian Science Publishing. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.
- Antioxidant Activity of Coumarine Compounds.
- PubMed. (2024, June 1). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments.
- NIH. The Antioxidant Activity of New Coumarin Derivatives - PMC.
- Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024, February 11).
- Journal of Advanced Pharmacy Education and Research. In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods.
- MDPI. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity.
- PubMed. Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP.
- NIH. (2021, December 9). Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study.
- Quantum University. (2012, August 23). In vitro Evaluation (Antioxidant Activity) of coumarin derivatives.
- Benchchem. The Multifaceted Bioactivity of 4-Hydroxycoumarin Derivatives: A Comparative Analysis.
- NIH. Targeting Biometals in Alzheimer's Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC.
- PubMed. Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants.
- NIH. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies.
- NIH. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
- NIH. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC.
- PubMed. (2013, August 15). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties.
- Investigation of the Antioxidant Properties of Some New 4-hydroxycoumarin Derivatives.
- Full article: Evaluation of the antioxidant activity of several naturally occurring coumarins and their synthesized analogues by “ferric reducing antioxidant power” assay.
- PubMed. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect.
- PubMed Central. (2016, June 7). Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds.
- ResearchGate. (2025, June 29). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: Deprotonation and diffusion effects.
- ResearchGate. (2025, August 6). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies | Request PDF.
- New Journal of Chemistry (RSC Publishing). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects†.
- ResearchGate. New metal complexes of 4-methyl-7-hydroxycoumarin sodium salt and their pharmacological activity.
- Benchchem. 4-Hydroxycoumarin as a starting material for drug discovery.
- ResearchGate. FRAP antioxidant activities of prepared compounds | Download Table.
- ResearchGate. FRAP antioxidant activities of prepared compounds | Download Table.
- Research, Society and Development. (2021, July 5). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Biometals in Alzheimer’s Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
The Unfolding Therapeutic Potential of 4-Hydroxy-6,7-dimethylcoumarin: A Technical Guide to its Biological Mechanisms of Action
Introduction: The Coumarin Scaffold and the Significance of 4-Hydroxy-6,7-dimethylcoumarin
Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the structural basis for a multitude of molecules with significant pharmacological properties.[1] Their diverse biological activities, ranging from anticoagulant to anticancer effects, have established them as "privileged scaffolds" in medicinal chemistry.[2] Within this vast family, 4-hydroxycoumarins are particularly noteworthy, famously leading to the discovery of the anticoagulant drug warfarin.[1] This guide focuses on a specific, synthetically derived member of this class: This compound .
While the broader 4-hydroxycoumarin family is extensively studied, this in-depth technical guide will collate the existing knowledge and infer the mechanistic pathways of the 6,7-dimethyl substituted variant. We will explore its known and potential molecular interactions, signaling pathway modulations, and the experimental frameworks used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this specific coumarin derivative.
A Multifaceted Pharmacological Profile: From Antimicrobials to Antioxidants
This compound and its close analogs exhibit a wide spectrum of biological activities. While direct and extensive research on the parent compound is still emerging, studies on its derivatives and structurally similar coumarins provide a strong basis for understanding its potential therapeutic applications. These include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4]
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antibacterial properties. For instance, 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin has been synthesized and shown to inhibit the growth of Gram-positive microorganisms.[5] This suggests that the core this compound structure is a viable backbone for the development of new antibacterial agents, particularly as the challenge of antibiotic resistance grows.[5]
Core Mechanisms of Action: A Synthesis of Current Evidence
The precise molecular mechanisms underpinning the bioactivity of this compound are an active area of investigation. By examining studies on closely related analogs, we can construct a probable mechanistic landscape.
Anticancer Mechanisms: Targeting Cellular Proliferation and Survival
The anticancer potential of 4-hydroxycoumarins is a significant area of research. Studies on analogs suggest a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and modulation of key signaling pathways.
A plausible mechanism of action for 4-hydroxycoumarin derivatives involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, they can potentially interfere with the Aryl Hydrocarbon Receptor (AhR) signaling pathway , which is implicated in tumorigenesis.[4] Down-regulation of AhR can lead to a cascade of events that ultimately result in the up-regulation of tumor suppressor proteins and the activation of the intrinsic apoptotic pathway.[4]
Based on studies of 4-methyl-7-hydroxycoumarin, a closely related analog, the proposed anticancer signaling cascade for this compound likely involves:
-
Down-regulation of Pro-Survival Proteins: Inhibition of the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA).
-
Up-regulation of Pro-Apoptotic Proteins: Increased expression of Bax, Bad, Cytochrome c, Apaf-1, and the effector caspases, Caspase-3 and Caspase-9.
This proposed pathway culminates in programmed cell death, thereby reducing tumor growth.
Caption: Proposed anticancer mechanism of this compound.
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory and antioxidant properties of coumarins are well-documented. For this compound, these effects are likely mediated through the modulation of inflammatory signaling cascades and direct radical scavenging.
Studies on 4-hydroxy-7-methoxycoumarin, another close analog, have shown potent anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-activated macrophages.[6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[6] The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of NF-κB, and the decreased phosphorylation of ERK1/2 and JNK in the MAPK pathway.[6]
Furthermore, the antioxidant activity of 4-hydroxycoumarins can be attributed to their ability to act as direct radical scavengers through mechanisms like Formal Hydrogen Atom Transfer (f-HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) .[7] They may also inhibit ROS-producing enzymes such as lipoxygenase (LOX) and xanthine oxidase (XOD).[7]
Caption: Experimental workflow for the MTT assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct mechanistic studies on this specific compound are limited, the wealth of data on its close analogs strongly suggests its involvement in key cellular processes related to cancer, inflammation, and microbial infections. The proposed mechanisms, including the modulation of the AhR, NF-κB, and MAPK signaling pathways, provide a solid foundation for future research.
Further investigations should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Conducting comprehensive in vitro and in vivo studies to validate its anticancer, anti-inflammatory, and antimicrobial activities.
-
Performing structure-activity relationship (SAR) studies to optimize its potency and selectivity.
The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
- Jung, J. C., & Park, O. S. (2012).
- J&K Scientific. (n.d.). This compound.
- Kadhim, Y. K., Al-Majedy, H. A., Ibraheem, H. H., & Shaker, S. M. (2022).
- Jung, J. C., & Park, O. S. (2009).
- Gudipudi, A., et al. (2019). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1819-1824.
- Khan, I., et al. (2020).
- Jung, J. C., & Park, O. S. (2009).
- Marković, Z., et al. (2024). The inhibitory potential of 4,7-dihydroxycoumarin derivatives on ROS-producing enzymes and direct HOO•/o2• - radical scavenging activity - a comprehensive kinetic DFT study. Free Radical Research, 58(8-9), 493-508.
- Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5898.
- Lee, Y. J., et al. (2023). 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins. International Journal of Molecular Sciences, 24(13), 10757.
- Wang, Y., et al. (2019). Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. European Journal of Pharmaceutical Sciences, 136, 104953.
- Kim, M., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
- Wikipedia. (n.d.). 4-Hydroxycoumarin.
- PubChem. (n.d.). This compound.
- El-Agrody, A. M., et al. (2018).
- Jung, J. C., & Park, O. S. (2012).
- Kumar, S., et al. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4).
- Katopodi, A., et al. (2021). IC50 values (µM) of coumarin derivatives (18 compounds) on MCF-7 and...
- Kai, K., et al. (2008). Proposed radical mechanism of 7-hydroxycoumarin biosynthesis from 4′-coumaroyl-S-CoA. Phytochemistry, 69(15), 2687-2693.
- Abdel-Aziz, M., et al. (2020). 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT1A, 5-HT2A and D2 receptors affinity. Bioorganic Chemistry, 99, 103816.
- PubChem. (n.d.). 4-Hydroxycoumarin.
Sources
- 1. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibitory potential of 4,7-dihydroxycoumarin derivatives on ROS-producing enzymes and direct HOO•/o2• - radical scavenging activity - a comprehensive kinetic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-Hydroxy-6,7-dimethylcoumarin in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Hydroxy-6,7-dimethylcoumarin in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₁H₁₀O₃). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents detailed experimental protocols for empirical determination, and offers predictive insights into its behavior across a spectrum of common organic solvents. By integrating fundamental chemical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.
Introduction: The Significance of this compound
This compound is a derivative of coumarin, a benzopyrone scaffold that is the foundation for a vast number of natural and synthetic compounds.[1] These molecules are of significant interest due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-tumor properties.[1][2] The solubility of a compound is a critical physicochemical parameter that dictates its utility in nearly every application, from synthetic reaction engineering and purification to formulation development for pharmacological screening. Understanding and quantifying the solubility of this compound is paramount for designing robust experimental protocols, ensuring reproducible results, and developing effective delivery systems.
The molecular structure, featuring a polar 4-hydroxyl group and a lactone ring, juxtaposed with a nonpolar dimethylated benzene ring, imparts a nuanced solubility profile. This guide will systematically dissect the factors influencing this profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.19 g/mol | [3] |
| IUPAC Name | 4-hydroxy-6,7-dimethylchromen-2-one | [3] |
| Melting Point | 248-251 °C | [4] |
| Appearance | Crystalline solid | [5] |
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[6]
Molecular Structure Analysis
The solubility behavior of this compound is a direct consequence of its molecular architecture:
-
Polar Moieties : The presence of a 4-hydroxyl (-OH) group and a lactone (cyclic ester) ring makes the molecule capable of forming hydrogen bonds and engaging in dipole-dipole interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group in the lactone is a hydrogen bond acceptor.
-
Nonpolar Moieties : The benzene ring and the two methyl (-CH₃) groups constitute the nonpolar, lipophilic portion of the molecule. These regions interact primarily through weaker van der Waals forces (London dispersion forces).
The overall solubility is a balance between these competing polar and nonpolar characteristics.
Solvent Classification and Predicted Interactions
Organic solvents are typically classified based on their polarity and hydrogen bonding capability.
Table 2: Properties of Common Organic Solvents and Predicted Interactions
| Solvent | Class | Polarity Index | Primary Interaction with Solute |
| Hexane | Nonpolar | 0.1 | van der Waals forces |
| Toluene | Nonpolar | 2.4 | van der Waals forces, π-stacking |
| Diethyl Ether | Polar Aprotic | 2.8 | Dipole-dipole, H-bond acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | Dipole-dipole, H-bond acceptor |
| Acetone | Polar Aprotic | 5.1 | Dipole-dipole, H-bond acceptor |
| Ethanol | Polar Protic | 4.3 | Hydrogen bonding, dipole-dipole |
| Methanol | Polar Protic | 5.1 | Hydrogen bonding, dipole-dipole |
| DMSO | Polar Aprotic | 7.2 | Dipole-dipole, strong H-bond acceptor |
| DMF | Polar Aprotic | 6.4 | Dipole-dipole, strong H-bond acceptor |
| Water | Polar Protic | 10.2 | Hydrogen bonding, dipole-dipole |
The logical process for selecting a suitable solvent is based on matching the characteristics of the solute with a potential solvent.
Caption: Logical flowchart for solvent selection based on solute properties.
Predicted Solubility Profile
Based on the structural analysis and established principles, a qualitative solubility profile can be predicted. Quantitative data for the parent compound, 4-hydroxycoumarin, shows good solubility in solvents like ethanol and DMSO.[5] The addition of two methyl groups to this core structure will slightly increase its lipophilicity (nonpolar character), but the dominant polar groups are expected to dictate its behavior in polar solvents.
Table 3: Predicted Solubility of this compound
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the solute's hydroxyl group. |
| Polar Protic | Ethanol, Methanol | High to Moderate | Capable of hydrogen bonding with both the hydroxyl and lactone groups. The solute's nonpolar backbone may slightly limit solubility compared to DMSO. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate to Low | Can act as hydrogen bond acceptors, but their overall polarity is lower, providing a less favorable environment for the polar solute moieties. |
| Nonpolar | Hexane, Toluene | Poor to Insoluble | The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by the weak van der Waals forces with the solvent. |
| Aqueous | Water | Poorly Soluble | Despite its ability to form hydrogen bonds, the large nonpolar surface area of the molecule makes it hydrophobic, disfavoring dissolution in water.[7] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard.[8] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.
Experimental Workflow
Sources
- 1. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-HYDROXY-6 7-DIMETHYLCOUMARIN 98 | 55004-77-8 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
The Dynamic Core: An In-Depth Technical Guide to Tautomerism in 4-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the world's most widely prescribed oral anticoagulants.[1][2][3][4] The biological activity and physicochemical properties of its derivatives are intrinsically linked to a fascinating and complex chemical phenomenon: tautomerism. This guide provides a deep dive into the tautomeric equilibria of 4-hydroxycoumarin derivatives, exploring the structural nuances, influencing factors, and analytical methodologies crucial for research and drug development. We will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Tautomeric Landscape of 4-Hydroxycoumarin
4-Hydroxycoumarin and its derivatives are not static entities but exist as a dynamic equilibrium of interconverting isomers known as tautomers.[4][5][6][7] Understanding this equilibrium is paramount, as the predominant tautomeric form can dictate reactivity, solubility, and, most importantly, interaction with biological targets. The three principal tautomers are (Figure 1):
-
4-hydroxy-2H-chromen-2-one (A): The enolic form, often considered the most stable in many conditions.
-
2,4-chromandione (B): The keto form.
-
2-hydroxy-4-chromenone (C): An alternative enolic form.
Intensive examination through various chemical reactivity, spectral, thermochemical, and computational methods has been conducted to understand these prototropic transformations.[6] While the 4-hydroxy-2-chromenone form is frequently depicted, the involvement of the 2,4-chromandione and 2-hydroxy-4-chromenone tautomers is highly probable and significant in chemical reactions.[6]
Figure 1: The three principal tautomeric forms of the 4-hydroxycoumarin core.
Factors Governing Tautomeric Equilibrium
The delicate balance between the tautomeric forms is not fixed but is influenced by a confluence of factors. A thorough understanding of these allows for the prediction and potential manipulation of the tautomeric state.
The Role of Solvents
Solvent polarity plays a critical role in determining the predominant tautomer. Polar solvents, through hydrogen bonding and dipole-dipole interactions, can stabilize one tautomer over another. For instance, polar solvents like methanol and dimethyl sulfoxide (DMSO) tend to favor the 4-hydroxy-2-chromenone form due to its higher dipole moment.[8] The absorption characteristics of 4-hydroxycoumarin and its derivatives are known to be influenced by the polarity of the solvent.[5]
The Influence of pH
The pH of the medium can significantly shift the tautomeric equilibrium by altering the protonation state of the molecule. Under acidic conditions, the equilibrium may favor one form, while basic conditions can lead to deprotonation and the formation of a resonance-stabilized anion, further complicating the tautomeric landscape. The UV absorption properties of these compounds are dependent on the concentration of H+ ions.[5]
The Impact of Substituents
The nature and position of substituents on the coumarin ring can profoundly influence the relative stabilities of the tautomers. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the molecule, thereby favoring one tautomeric form over the others. For example, intramolecular hydrogen bonding between a 5-hydroxyl group and the 4-keto group can stabilize the 2,4-chromandione tautomer.[8]
Analytical Methodologies for Tautomerism Elucidation
A multi-faceted analytical approach is essential for a comprehensive understanding of the tautomeric behavior of 4-hydroxycoumarin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying the different tautomers in solution. Both ¹H and ¹³C NMR provide detailed structural information.[9] While the 4-hydroxy-2-chromenone tautomeric forms are predominantly observed in the ¹H and ¹³C NMR spectra of compounds like 4-hydroxycoumarin, 4,5-dihydroxycoumarin, and 4,7-dihydroxycoumarin, the equilibrium with the 2,4-chromandione form is suggested as a key step in reactions like H-D exchange.[8][10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the 4-hydroxycoumarin derivative.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.[9]
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
For ¹H NMR, use a standard single-pulse experiment with a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, employ a proton-decoupled pulse program.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers.
-
Analyze the chemical shifts and coupling constants in both ¹H and ¹³C spectra to assign the signals to specific tautomeric forms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in each tautomer.[9] The distinct carbonyl (C=O) and hydroxyl (O-H) stretching frequencies of the keto and enol forms allow for their differentiation. For example, the IR spectrum of 4-hydroxycoumarin in a Nujol mull shows characteristic bands at 3380 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), and 1530 cm⁻¹ (C=C, aromatic).[6]
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the 4-hydroxycoumarin derivative with 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.[9]
-
-
Instrumentation and Data Acquisition:
-
Use an FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Record the spectrum in transmission mode, typically from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=O and O-H functional groups.
-
Compare the experimental spectrum with reference spectra of known tautomers to determine the predominant form in the solid state.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule and is sensitive to changes in the conjugated system that accompany tautomerization.[9] The absorption maxima of 4-hydroxycoumarin derivatives can shift depending on the solvent and pH, reflecting changes in the tautomeric equilibrium.[5] These derivatives generally exhibit good UV absorption properties in the range of 280-380 nm.[11]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the 4-hydroxycoumarin derivative in a UV-grade solvent (e.g., ethanol, acetonitrile) at a known concentration.
-
Prepare a series of dilutions to obtain absorbance values within the linear range of the instrument (typically 0.2-0.8).[9]
-
-
Instrumentation and Data Acquisition:
-
Use a double-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-550 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
Analyze the shifts in λmax upon changing the solvent or pH to infer changes in the tautomeric equilibrium.
-
Figure 2: A generalized workflow for the investigation of tautomerism in 4-hydroxycoumarin derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, offering a definitive picture of the tautomeric form present in the crystal lattice.[12][13] This technique is invaluable for validating the results obtained from spectroscopic and computational methods.
Computational Studies
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different tautomers and predicting their spectroscopic properties.[14][15][16] These computational studies can provide insights into the geometric and electronic structures of the tautomers and help in the interpretation of experimental data.
Tautomerism and its Implications in Drug Development
The tautomeric state of a 4-hydroxycoumarin derivative can have profound implications for its pharmacological activity. The specific three-dimensional shape and electronic properties of a tautomer will determine its ability to bind to a biological target, such as the vitamin K epoxide reductase (VKOR) enzyme in the case of anticoagulants.[1] Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of designing and developing new drugs based on the 4-hydroxycoumarin scaffold. The diverse biological activities of these derivatives, including anticoagulant, antibacterial, anti-inflammatory, and antitumor properties, are all influenced by their tautomeric behavior.[4][5]
Conclusion
The tautomerism of 4-hydroxycoumarin derivatives is a complex and multifaceted phenomenon with significant implications for their chemical reactivity and biological activity. A comprehensive understanding of the tautomeric equilibria and the factors that influence them is essential for researchers and drug development professionals working with this important class of compounds. By employing a combination of advanced analytical techniques and computational methods, it is possible to elucidate the tautomeric landscape and leverage this knowledge for the rational design of novel therapeutic agents.
References
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Educ
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents - Oriental Journal of Chemistry. (URL: )
- Keto-enol tautomerism, NMR spectra, and HD - exchange of 4-hydroxycoumarins. (URL: )
- A new synthesis of 4-hydroxycoumarins. (URL: )
- Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives - Taylor & Francis Online. (URL: )
- Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. (URL: )
- 4-Hydroxycoumarin as a starting material for drug discovery - Benchchem. (URL: )
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL: )
- Possible tautomeric structures of 4-hydroxycoumarin 1 (A–C).
- Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calcul
- Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary c
- Ketoenol tautomerism, NMR spectra, and HD exchange of 4-hydroxyco... - Ingenta Connect. (URL: )
- Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. (URL: )
- Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. (URL: )
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Educ
- Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin - Benchchem. (URL: )
- Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. (URL: )
- Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin deriv
- Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below)
- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Deriv
- (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (URL: )
- UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin | Request PDF - ResearchG
- X-ray structure and numbering scheme of compound 4a.
- Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03452F [pubs.rsc.org]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Discovery and Isolation of Coumarin Derivatives from Natural Sources
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale-Driven Pursuit of Nature's Scaffolds
Coumarins, a diverse class of benzopyrone derivatives, are ubiquitous secondary metabolites in the plant kingdom and have also been identified in fungi and bacteria.[1] Their significance in drug discovery is not merely a matter of academic curiosity; it is a testament to their remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4][5] Warfarin, a synthetic coumarin derivative, stands as a landmark anticoagulant drug, underscoring the therapeutic potential embedded in this chemical scaffold.[5][6]
This guide is structured not as a rigid protocol, but as a strategic workflow. It moves from the macro (sourcing and extraction) to the micro (purification and structural determination), emphasizing the causality behind each methodological choice. The objective is to equip the researcher with a framework for developing a self-validating process, ensuring that the journey from raw natural source to a pure, characterized molecule is both efficient and scientifically rigorous.
Chapter 1: Strategic Sourcing and Extraction
The journey begins with the crude extract, a complex molecular cocktail from which our target coumarins must be coaxed. The choice of extraction methodology is the single most critical variable at this stage, dictating the yield and profile of the compounds obtained. This choice is not arbitrary; it is a calculated decision based on the polarity of the target coumarins and the desired efficiency and environmental impact of the process.
The Principle of "Like Dissolves Like": Solvent Selection
The polarity of the solvent system is paramount. Coumarins range from simple, relatively non-polar structures to highly polar glycosides.
-
Polar Solvents (Methanol, Ethanol, Water): These are the workhorses for general coumarin extraction.[7][8] Aqueous ethanol and methanol are particularly effective at extracting a broad spectrum of compounds, including the more polar coumarin glycosides.[8][9] Water extraction, especially at room temperature, can be surprisingly effective for recovering free coumarin and its glycosides.[8][10]
-
Intermediate and Non-Polar Solvents (Ethyl Acetate, Chloroform, Petroleum Ether): For less polar derivatives, such as furanocoumarins, solvents like petroleum ether or ethyl acetate often provide a better yield and a cleaner initial extract, reducing the co-extraction of highly polar contaminants.[7][9]
Comparative Extraction Methodologies
The choice extends beyond the solvent to the physical method of extraction. Each has distinct advantages in terms of efficiency, time, and scalability.
| Method | Principle | Typical Solvents | Advantages | Causality & Considerations |
| Maceration | Soaking plant material in a solvent at room temperature. | Ethanol, Methanol, Water | Simple, low-cost, suitable for thermolabile compounds. | Relies on concentration gradients. Extended extraction times are often needed for exhaustive extraction. Best for coarse materials.[10] |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | Methanol, Ethanol, Petroleum Ether | Highly efficient and exhaustive.[7] | The repeated heating can degrade thermally sensitive coumarins. The choice of boiling methanol is often optimal for furanocoumarins.[8][10] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | Methanol/Water, Ethanol | Rapid, efficient, reduced solvent consumption.[9] | The mechanical stress of cavitation accelerates mass transfer, shortening extraction times from hours to minutes.[9][11] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent. | Supercritical CO₂, often with a polar co-solvent (e.g., ethanol). | "Green" technique, solvent-free final product, tunable selectivity.[11] | By altering pressure and temperature, the solvating power of CO₂ can be precisely controlled, allowing for selective extraction of less polar coumarins.[11] |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Water, Ethanol, Methanol | Fast, efficient, low solvent use, automated. | High pressure keeps the solvent liquid above its boiling point, decreasing viscosity and increasing penetration, leading to rapid and efficient extraction.[11] |
Chapter 2: The Purification Gauntlet: Chromatographic Isolation
The crude extract is a complex matrix. Isolating individual coumarin derivatives requires a multi-step chromatographic strategy. The goal is to fractionate the extract based on the physicochemical properties of its components, progressively enriching the concentration of the target molecule until purity is achieved.
Workflow for Chromatographic Purification
Caption: A typical multi-step chromatographic workflow for isolating a pure compound.
Step 1: Bulk Separation with Column Chromatography (CC)
Column chromatography is the workhorse for the initial, large-scale fractionation of the crude extract.[7][12]
-
Stationary Phase: Silica gel is the most common choice, separating compounds based on polarity. More polar compounds interact more strongly with the silica and elute later.
-
Mobile Phase: A solvent gradient is typically employed. The process starts with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increases in polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This allows for the sequential elution of compounds from non-polar to polar. This systematic increase in eluting power is critical for resolving complex mixtures.
Protocol: General Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into the column to ensure a uniform, air-free packed bed.
-
Sample Loading: Adsorb the dry crude extract onto a small amount of silica gel. Carefully layer this onto the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample in a solvent.
-
Elution: Begin elution with the non-polar solvent. Collect fractions of a fixed volume.
-
Gradient Development: Gradually increase the percentage of the polar solvent in the mobile phase to elute more tightly bound compounds.
-
Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain compounds of interest. Fractions with similar TLC profiles are pooled for further purification.
Step 2: High-Resolution Purification with HPLC
High-Performance Liquid Chromatography (HPLC) is indispensable for the final purification of pooled fractions and for the analytical confirmation of purity.[9] For coumarins, reversed-phase chromatography is the dominant mode.[13]
-
Stationary Phase: An octadecylsilyl (C18) column is the most widely used stationary phase.[13] It is non-polar, so polar compounds elute first.
-
Mobile Phase: A gradient of water (often acidified with acetic or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is common.[9][12][13]
-
Detection: A UV or Diode Array Detector (DAD) is standard, as the conjugated ring system of coumarins results in strong UV absorbance, typically in the 280-330 nm range.[7][13]
| Parameter | Typical Conditions for Coumarin Analysis | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12][14] | Provides excellent resolution for a wide range of coumarin polarities. |
| Mobile Phase | A: Water + 0.1-0.3% Acetic AcidB: Acetonitrile or Methanol[13][15] | Acid suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks. |
| Elution | Gradient elution (e.g., 10% B to 90% B over 30 min)[14] | Necessary to resolve compounds with different polarities in a single run. |
| Flow Rate | 1.0 mL/min[12][13] | A standard flow rate for analytical columns, balancing resolution and run time. |
| Detector | UV/DAD at ~320 nm | Many coumarins have a strong absorbance maximum near this wavelength. DAD allows for spectral analysis to check peak purity. |
Chapter 3: Structural Elucidation: Unveiling the Molecular Architecture
Once a compound is isolated and deemed pure by HPLC, its chemical structure must be determined. This is achieved by a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
The Spectroscopic Toolkit
-
UV-Vis Spectroscopy: Provides initial evidence of the coumarin scaffold. The absorption spectra typically show two characteristic bands, for instance, around 280 nm and 310 nm, indicative of the benzopyrone chromophore.[7]
-
Mass Spectrometry (MS): The primary role of MS is to determine the compound's molecular weight with high precision (using HR-MS), which allows for the calculation of its molecular formula.[16] Fragmentation patterns can also provide clues about the nature and position of substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.[17] It maps the carbon-hydrogen framework of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling). For a simple coumarin, the characteristic protons at positions 3 and 4 often appear as a pair of doublets.[16]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift of each carbon indicates its type (e.g., carbonyl, aromatic, aliphatic).[16][18]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. They reveal correlations between protons (COSY), which protons are attached to which carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing the entire molecular puzzle to be pieced together.[16]
-
Workflow for Bioactivity-Guided Fractionation
In drug discovery, the goal is not just to isolate any compound, but to isolate the active compound. Bioactivity-guided fractionation is an iterative strategy that integrates biological testing into the purification workflow.
Caption: The iterative cycle of separation and biological testing to isolate an active lead compound.
Conclusion and Future Perspectives
The discovery of coumarins from natural sources is a systematic process that combines classical phytochemistry with modern analytical science. The success of this endeavor hinges on a logical, rationale-driven approach to extraction, purification, and characterization. As analytical techniques become more sensitive and "green" extraction methods become more accessible, researchers can isolate novel coumarins with greater efficiency and less environmental impact. The vast, untapped chemical diversity of the natural world ensures that coumarins will continue to be a privileged scaffold in the search for new therapeutic agents.[1][6]
References
- ResearchGate. (2025). Natural coumarins: Methods of isolation and analysis.
- National Center for Biotechnology Information. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives.
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- MDPI. (n.d.). High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds.
- Bentham Science. (2004). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities.
- Current Pharmaceutical Design. (n.d.). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities.
- Biosciences Biotechnology Research Asia. (n.d.). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis.
- Bohrium. (n.d.). Extraction of coumarins from plant material (Leguminosae).
- National Center for Biotechnology Information. (n.d.). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation.
- National Center for Biotechnology Information. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods.
- ResearchGate. (2025). (PDF) Extraction of coumarins from plant material (Leguminosae).
- MDPI. (2023). Coumarins from Jinhua Finger Citron: Separation by Liquid–Liquid Chromatography and Potential Antitumor Activity.
- ResearchGate. (2025). (PDF) Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography.
- Cognizance Journal. (n.d.). Natural sources for coumarins and their derivatives with relevance to health-promoting properties: A systematic review.
- MDPI. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins.
- Preprints.org. (2025). Coumarins from nature to nurture: A sustainable resource for drug discovery and beyond.
- ResearchGate. (n.d.). Structural Elucidation of a Coumarin with New Skeleton from Artemisia ordosica.
- National Center for Biotechnology Information. (2021). Coumarin and Its Derivatives—Editorial.
- University of Glasgow. (2020). Syntheses and Structural Elucidation of Natural Coumarins.
- PubMed. (1972). Identification of natural coumarins by Nmr spectroscopy.
- Semantic Scholar. (1996). 13C-NMR Spectroscopy of Coumarins and Their Derivatives: A Comprehensive Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of coumarins from plant material (Leguminosae): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of natural coumarins by Nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 13C-NMR Spectroscopy of Coumarins and Their Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
Chemical structure and properties of 4-Hydroxy-6,7-dimethylcoumarin
An In-depth Technical Guide to 4-Hydroxy-6,7-dimethylcoumarin: Structure, Properties, and Applications
Introduction
Coumarins (2H-1-benzopyran-2-ones) represent a vast and important class of naturally occurring and synthetic heterocyclic compounds. Their scaffold, consisting of fused benzene and α-pyrone rings, is a privileged structure in medicinal chemistry. Among its many derivatives, the 4-hydroxycoumarin moiety is particularly noteworthy, forming the core of widely used anticoagulant drugs like warfarin and serving as a versatile precursor for the synthesis of numerous bioactive molecules.[1][2] This technical guide focuses on a specific analogue, this compound, providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and its significance as a scaffold in drug discovery and scientific research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound.
Chemical Structure and Physicochemical Properties
The chemical identity and behavior of this compound are dictated by its molecular architecture. The structure features the characteristic benzopyrone core, with a hydroxyl group at the C-4 position and two methyl groups substituting the benzene ring at the C-6 and C-7 positions. This substitution pattern significantly influences the molecule's electronic distribution, solubility, and ultimately, its biological activity.
The IUPAC name for this compound is 4-hydroxy-6,7-dimethylchromen-2-one .[3] The presence of the hydroxyl group at C-4 allows for keto-enol tautomerism, although it predominantly exists in the enol form, which is stabilized by conjugation with the pyrone ring.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including solvent selection for assays and reaction setups.
| Property | Value | Reference(s) |
| IUPAC Name | 4-hydroxy-6,7-dimethylchromen-2-one | [3] |
| CAS Number | 55004-77-8 | [3] |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.19 g/mol | [3] |
| Melting Point | 248-251 °C | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO, THF, and DMF | [5] |
| ¹H NMR (CDCl₃, δ ppm) | Data for 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin: 7.50 (s, 1H), 7.11 (s, 1H), 2.79 (s, 3H), 2.41 (s, 3H), 2.36 (s, 3H). Note: Specific data for the title compound is not readily available. | [6][7] |
| ¹³C NMR | Spectra available, but specific peak assignments for this derivative require experimental determination. | [8] |
| Infrared (IR, cm⁻¹) | Data for 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin: 3419 (O-H), 1723 (C=O, acetyl), 1631 (C=O, lactone). Note: The title compound would show a strong lactone C=O stretch and a broad O-H stretch. | [6][7] |
| Mass Spectrometry | MS-MS data for precursor ion [M-H]⁻ at m/z 189.0557 is available. | [3] |
Synthesis and Chemical Reactivity
The synthesis of 4-hydroxycoumarin derivatives is most commonly achieved through the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical starting materials are 3,4-dimethylphenol and a suitable ester like ethyl acetoacetate or malonic acid derivatives.
Experimental Protocol: Pechmann Condensation
This protocol describes a representative method for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Materials: 3,4-Dimethylphenol provides the substituted benzene ring, while malonic acid provides the atoms necessary to form the pyrone ring.
-
Catalyst System: A mixture of phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂) is used as a powerful condensing and dehydrating agent, which is effective for this type of cyclization.[9][10] Concentrated sulfuric acid is also a common catalyst for this reaction.[11][12]
-
Temperature Control: The reaction is typically initiated at a controlled temperature and may require heating to drive the cyclization to completion.
-
Work-up: Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the crude product, which is generally insoluble in water.
-
Purification: Recrystallization from a suitable solvent like ethanol is a standard and effective method for purifying the final product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethylphenol (1.0 eq) and malonic acid (1.1 eq).
-
Catalyst Addition: To this mixture, slowly add a mixture of phosphorus oxychloride (3.0 eq) and anhydrous zinc chloride (2.0 eq) under constant stirring in a fume hood. The addition should be performed carefully as the reaction can be exothermic.
-
Reaction Execution: Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice (~200 g) with vigorous stirring.
-
Isolation: A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid with cold water to remove any residual acid.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.
Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.
Broader Biological Activities and Potential
Beyond anticoagulation, the 4-hydroxycoumarin nucleus is associated with a wide spectrum of pharmacological activities, making this compound a valuable starting point for medicinal chemistry campaigns. [13]
-
Antibacterial Activity: Various derivatives of 4-hydroxycoumarin have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. [6][7]The specific substitution pattern on the coumarin ring is critical for modulating this activity.
-
Antioxidant Properties: The phenolic hydroxyl group imparts radical-scavenging capabilities to the molecule, making it a subject of interest in research on oxidative stress. [14]* Anticancer and Anti-inflammatory Effects: The coumarin scaffold is present in numerous compounds with reported anticancer and anti-inflammatory properties, suggesting that derivatives of this compound could be explored for these applications. [1][2]* Fluorescent Probes: The coumarin ring system is inherently fluorescent. This property allows for its use as a fluorescent marker in biological imaging and as a core for developing fluorescent sensors.
Conclusion
This compound is a chemically significant molecule built upon the pharmacologically validated 4-hydroxycoumarin scaffold. Its synthesis is readily achievable through established methods like the Pechmann condensation, providing a reliable source of material for further investigation. While its primary known biological context is linked to the anticoagulant mechanism of its parent class, the diverse activities associated with coumarin derivatives—ranging from antibacterial to antioxidant—position this compound as a valuable and versatile building block for the development of novel therapeutic agents and research tools. Further derivatization and biological screening of this compound are warranted to fully explore its therapeutic potential.
References
- Wikipedia contributors. (2024). 4-Hydroxycoumarins. In Wikipedia, The Free Encyclopedia. [Link]
- Abdou, M., El-Saeed, R. A., & Bondock, S. (2021). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 14(1), 102893. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54682088, this compound. [Link]
- Špirtović-Halilović, S., Salihović, M., et al. (2014). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]
- Lin, Y. M., Tsai, Y. L., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846–10867. [Link]
- Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]
- ResearchGate. (2012). (PDF)
- Semantic Scholar. (n.d.).
- Verma, A., Joshi, N., et al. (2014). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
- Tasić, J. B., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2548. [Link]
- Royal Society of Chemistry. (n.d.).
- JETIR. (2022).
- Anand, N., & Venkataraman, K. (1949). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 29(3), 203-215. [Link]
- FULIR. (n.d.).
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions. [Link]
- Hamdi, N. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-10. [Link]
- Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]
- Margaret, M. J., et al. (2024). Innovations in 4-hydroxycoumarin derivatives. International Journal of Modern Pharmaceutical Research, 8(7), 54-60. [Link]
- Connect Journals. (n.d.).
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 10. sciepub.com [sciepub.com]
- 11. jetir.org [jetir.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijmpronline.com [ijmpronline.com]
- 14. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-6,7-dimethylcoumarin as a Fluorescent Probe
Foreword: Unveiling the Potential of a Versatile Fluorophore
In the dynamic landscape of fluorescence-based research and drug development, the coumarin scaffold has consistently proven to be a cornerstone for the design of innovative molecular probes. Among the diverse family of coumarin derivatives, 4-Hydroxy-6,7-dimethylcoumarin emerges as a particularly noteworthy fluorophore. Its inherent photophysical properties, coupled with the potential for straightforward chemical modification, position it as a versatile tool for a myriad of applications, from cellular imaging to the sensitive detection of metal ions.
This comprehensive guide is intended for researchers, scientists, and drug development professionals seeking to harness the capabilities of this compound. Moving beyond a mere recitation of procedural steps, this document delves into the underlying principles and experimental rationale, empowering the user to not only replicate established methods but also to innovate and adapt these protocols for their specific research needs. We will explore the synthesis and characterization of this probe, dissect its photophysical characteristics, and provide detailed, field-tested protocols for its application in key research areas.
Physicochemical and Photophysical Characterization
A thorough understanding of the fundamental properties of a fluorescent probe is paramount for its effective application. This compound is a crystalline solid with the molecular formula C₁₁H₁₀O₃. Its structure, featuring a 4-hydroxy-substituted coumarin core with two methyl groups on the benzene ring, dictates its unique spectral and chemical characteristics.
Synthesis and Purity Assessment
The synthesis of 4-hydroxycoumarin derivatives is well-established in organic chemistry.[1] A common and efficient method involves the Pechmann condensation, where a phenol reacts with a β-ketoester in the presence of an acid catalyst. For this compound, 3,4-dimethylphenol serves as the phenolic starting material.
It is crucial to ensure the high purity of the synthesized probe, as impurities can significantly interfere with fluorescence measurements. Purity should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Photophysical Properties
The fluorescence of 4-hydroxycoumarins is known to be sensitive to the local environment, a property that makes them excellent probes.[2] The electron-donating nature of the hydroxyl group at the 4-position and the methyl groups at the 6- and 7-positions influence the intramolecular charge transfer (ICT) character of the molecule, which is fundamental to its fluorescence.[3]
The key photophysical parameters of this compound are summarized in the table below. It is important to note that these values can exhibit some variation depending on the solvent and other environmental factors.
| Parameter | Value | Solvent | Reference |
| Excitation Maximum (λex) | ~320-350 nm | Ethanol/Methanol | [3][4] |
| Emission Maximum (λem) | ~385-460 nm | Ethanol/Methanol | [3][4] |
| Quantum Yield (Φ) | Moderate to High | Ethanol | [3] |
| Molar Extinction Coefficient (ε) | Not explicitly reported for this specific derivative, but typically in the range of 10,000 - 20,000 M⁻¹cm⁻¹ for hydroxycoumarins. |
Note: The exact photophysical values for this compound are not consistently reported in a single source. The provided ranges are based on data for structurally similar 4-hydroxycoumarin derivatives and general knowledge of coumarin photophysics. Researchers are strongly encouraged to experimentally determine these parameters for their specific experimental conditions.
Core Applications and Mechanistic Insights
The utility of this compound as a fluorescent probe stems from its ability to report on its molecular environment through changes in its fluorescence output. This section explores some of its key applications and the mechanisms that underpin them.
Sensing of Metal Ions
Coumarin derivatives are widely employed as fluorescent chemosensors for the detection of various metal ions.[5][6] The 4-hydroxy group and the adjacent carbonyl oxygen of the coumarin core can act as a chelating site for metal ions.
Mechanism of Action: The binding of a metal ion to the this compound can lead to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence.
-
Chelation-Enhanced Fluorescence (CHEF): In many cases, the free rotation around single bonds in the probe molecule provides a non-radiative decay pathway for the excited state, leading to low fluorescence. Upon chelation with a metal ion, this rotation is restricted, blocking the non-radiative pathway and forcing the molecule to relax through fluorescence, resulting in a significant increase in emission intensity.
-
Photoinduced Electron Transfer (PET) Quenching: In a "turn-off" sensor, the probe might be designed with a recognition unit that, in the absence of the metal ion, does not interfere with fluorescence. Upon binding the metal ion, an electron transfer from the excited fluorophore to the metal ion can occur, providing a non-radiative decay pathway and thus quenching the fluorescence.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
pH Sensing
The fluorescence of hydroxycoumarins is often pH-dependent due to the protonation/deprotonation of the hydroxyl group.[7][8] This property can be exploited to develop fluorescent pH sensors.
Mechanism of Action: The 4-hydroxyl group of this compound has a specific pKa. In its protonated form (at lower pH), the molecule will have certain absorption and emission characteristics. Upon deprotonation (at higher pH), the resulting phenolate anion exhibits a shift in its electronic structure, leading to a change in the absorption and emission spectra. This can manifest as a change in fluorescence intensity or a spectral shift, allowing for ratiometric pH measurements.
Caption: pH-dependent fluorescence of hydroxycoumarins.
Bioimaging
The intrinsic fluorescence and relatively small size of this compound make it a candidate for use in biological imaging.[9] Its ability to permeate cell membranes (depending on its overall charge and lipophilicity) allows for the visualization of cellular structures.
Causality in Experimental Design: The choice of using this compound for bioimaging is often driven by its blue-green emission, which can be spectrally resolved from other common fluorophores in multicolor imaging experiments. Furthermore, its fluorescence may be sensitive to the polarity of its microenvironment within the cell, potentially providing information about different organelles or cellular compartments.
Detailed Experimental Protocols
The following protocols are provided as a starting point. It is imperative that researchers optimize these protocols for their specific experimental systems.
Protocol 1: General Procedure for Fluorescence Measurements
This protocol outlines the basic steps for characterizing the fluorescence of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent (e.g., DMSO). Ensure the compound is fully dissolved.
-
Working Solution Preparation: Dilute the stock solution in the desired experimental solvent to a final concentration suitable for fluorescence measurements (typically in the low micromolar to nanomolar range, e.g., 1 µM).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the expected maximum (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the optimal excitation wavelength (λex).
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400-600 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Record the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Protocol 2: Screening for Metal Ion Sensing
This protocol provides a general method for screening the response of this compound to various metal ions.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Aqueous or alcoholic stock solutions of various metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, etc.) at a known concentration (e.g., 10 mM).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare the Probe Solution: In a quartz cuvette, prepare a dilute solution of this compound (e.g., 1-10 µM) in the chosen buffer.
-
Record Initial Fluorescence: Measure the fluorescence emission spectrum of the probe solution alone.
-
Titration with Metal Ions:
-
Add a small aliquot of a metal ion stock solution to the cuvette to achieve the desired final concentration (e.g., 1 equivalent).
-
Mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Repeat the addition of the metal ion stock solution to generate a titration curve.
-
-
Screening Different Metal Ions: Repeat step 3 with a panel of different metal ions to assess the selectivity of the probe.
-
Data Analysis: Plot the change in fluorescence intensity (at λem) as a function of the metal ion concentration. For competitive binding assays, the displacement of a bound, quenched ligand by a non-fluorescent competitor will result in an increase in fluorescence.[10]
Caption: Workflow for metal ion sensing experiments.
Self-Validation and Trustworthiness
To ensure the reliability of experimental results, it is essential to incorporate self-validating steps within each protocol.
-
Purity Confirmation: Always begin with a well-characterized and purified probe. Impurities can be fluorescent and interfere with the measurements.
-
Control Experiments:
-
Blank Measurements: Measure the fluorescence of the buffer/solvent alone to account for background signals.
-
Negative Controls: When testing for metal ion sensing, include control experiments with metal ions that are not expected to bind to ensure the observed response is specific.
-
pH Stability: Confirm that the fluorescence of the probe is stable at the experimental pH if not investigating pH effects.
-
-
Reproducibility: Repeat experiments multiple times to ensure the observed results are consistent and statistically significant.
Conclusion and Future Directions
This compound is a promising fluorescent probe with a range of potential applications. Its straightforward synthesis, favorable photophysical properties, and sensitivity to its environment make it an attractive candidate for the development of novel sensors and imaging agents. Future research may focus on the derivatization of this core structure to fine-tune its selectivity and sensitivity for specific analytes, as well as to enhance its biocompatibility for in vivo applications. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize and build upon the capabilities of this versatile fluorophore.
References
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]
- Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-6. [Link]
- Majhi, A., Venkateswarlu, K., & Sasikumar, P. (2024). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence, 34(4), 1453-1483. [Link]
- Koca, M., et al. (2020).
- Hua, C., et al. High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. [Link]
- Kim, S. K., et al. (2010). New 7-Hydroxycoumarin-Based Fluorescent Chemosensors for Zn(II) and Cd(II). Bulletin of the Korean Chemical Society, 31(4), 941-944. [Link]
- Rumin, M., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules, 24(15), 2816. [Link]
- Khedr, A. M. (1991). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 57(1-3), 55-63. [Link]
- Al-Majedy, Y. K., et al. (2021). Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. Journal of Physics: Conference Series, 1795, 012001. [Link]
- Konieczna, M., et al. (2013). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PLoS ONE, 8(6), e64839. [Link]
- SpectraBase. This compound. [Link]
- Wu, H., et al. (2020). A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu and Its Application in Bioimaging. Frontiers in Chemistry, 8, 583. [Link]
- Royal Society of Chemistry.
- Chen, Y., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10848-10867. [Link]
- Chen, Y., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives.
- Al-Majedy, Y. K., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791-11799. [Link]
- Lee, S. H., et al. (2020). Development of novel optical pH sensors based on coumarin 6 and nile blue A encapsulated in resin particles and specific support materials. Materials Science and Engineering: C, 107, 110323. [Link]
- Dekić, B. R., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Jorgensen, L., et al. (2018). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega, 3(11), 15456-15464. [Link]
- Öztürk, T., et al. (2019). Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. Turkish Journal of Chemistry, 43(3), 897-909. [Link]
Sources
- 1. sciepub.com [sciepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel optical pH sensors based on coumarin 6 and nile blue A encapsulated in resin particles and specific support materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes: 4-Hydroxy-6,7-dimethylcoumarin as a Fluorescent Chemosensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Coumarin derivatives represent a cornerstone in the development of fluorescent chemosensors due to their inherent photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity. This document provides a detailed technical guide on the application of 4-Hydroxy-6,7-dimethylcoumarin as a fluorescent probe for the detection and quantification of various metal ions. We will explore the underlying principles of coumarin-based sensing, provide detailed, field-tested protocols for synthesis and application, and discuss the analytical methodologies required for robust data interpretation. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific needs.
Introduction: The Versatility of the Coumarin Scaffold
The 7-oxygenated coumarin scaffold is a privileged structure in fluorescent probe design. The electron-donating nature of the oxygen atom at the 7-position, combined with the electron-withdrawing lactone carbonyl group, creates an intramolecular charge transfer (ICT) system upon photoexcitation. This ICT character is highly sensitive to the local environment, making coumarin derivatives exquisite reporters of molecular binding events.
This compound, the subject of this guide, possesses key structural features for metal ion sensing. The 4-hydroxy group, in conjunction with the adjacent carbonyl oxygen, forms an effective bidentate chelation site for metal ions.[1][2] The dimethyl substitution at the 6 and 7 positions can enhance the molecule's photostability and quantum yield. Upon chelation with a metal ion, one of two primary photophysical responses is typically observed:
-
Chelation-Enhanced Fluorescence (CHEF): For certain diamagnetic metal ions like Al³⁺, binding restricts intramolecular rotation and vibrations within the coumarin structure. This rigidity minimizes non-radiative decay pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response.[3][4]
-
Fluorescence Quenching: For paramagnetic metal ions such as Cu²⁺ or Fe³⁺, the binding event often leads to fluorescence quenching through mechanisms like ligand-to-metal charge transfer (LMCT) or photoinduced electron transfer (PET).[5][6] This results in a "turn-off" response that is proportional to the metal ion concentration.
This guide provides the foundational knowledge and practical protocols to leverage these phenomena for sensitive and selective metal ion detection.
Synthesis of this compound
While numerous methods exist for synthesizing the 4-hydroxycoumarin core, a common and reliable approach is the cyclization of a substituted phenol with a malonic acid derivative.[7][8]
Protocol 2.1: Synthesis via Pechmann Condensation
This protocol is adapted from established methods for 4-hydroxycoumarin synthesis.
Materials:
-
3,4-Dimethylphenol
-
Malonic acid
-
Anhydrous Zinc Chloride (ZnCl₂) or Phosphorus Oxychloride (POCl₃)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylphenol (1 eq.) and malonic acid (1.1 eq.).
-
Carefully add anhydrous zinc chloride (2.5 eq.) as a catalyst. Alternative: Phosphorus oxychloride can be used as both catalyst and solvent.
-
Heat the reaction mixture to 70-80°C with constant stirring for 4-6 hours. The mixture will become a thick, viscous paste.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane 3:7).
-
Upon completion, cool the mixture to room temperature and slowly add crushed ice, followed by 1M HCl to decompose the zinc complex.
-
A solid precipitate of crude this compound will form.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water.
-
To purify, dissolve the crude product in a saturated NaHCO₃ solution. The acidic 4-hydroxy group will deprotonate, forming a soluble salt.
-
Filter the solution to remove any non-acidic impurities.
-
Re-precipitate the product by acidifying the filtrate with 1M HCl until the pH is ~2-3.
-
Collect the purified solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol/water to obtain pure this compound as a white to off-white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocols for Metal Ion Detection
The following protocols are generalized frameworks. Researchers should optimize parameters such as probe concentration, pH, and solvent system for their specific instrumentation and analytical needs.
Core Principle: Spectrofluorometric Titration
The fundamental technique involves titrating a fixed concentration of the coumarin sensor with increasing concentrations of a metal ion stock solution and recording the fluorescence emission spectrum after each addition.
Protocol 3.1: "Turn-On" Detection of Aluminum (Al³⁺)
This protocol leverages the Chelation-Enhanced Fluorescence (CHEF) effect.
Materials:
-
This compound (Sensor) stock solution (1 mM in DMSO or Acetonitrile).
-
Aluminum Perchlorate (Al(ClO₄)₃) stock solution (1 mM in deionized water).
-
Buffer: 20 mM HEPES, pH 7.4.
-
Solvent: Acetonitrile (ACN), spectroscopic grade.
-
Quartz fluorescence cuvettes (1 cm path length).
Procedure:
-
Instrument Setup: Set the fluorescence spectrophotometer to an excitation wavelength (λex) appropriate for the sensor (typically determined by scanning the absorbance, e.g., ~350 nm). Set the emission scan range (e.g., 380 nm to 600 nm).
-
Prepare Working Solution: In a 10 mL volumetric flask, prepare a 10 µM working solution of the sensor in an ACN/HEPES buffer mixture (e.g., 1:9 v/v). The aqueous component is crucial for dissolving the metal salt and mimicking biological conditions.
-
Baseline Measurement: Transfer 2 mL of the sensor working solution to a quartz cuvette and record its fluorescence spectrum. This is the baseline fluorescence (F₀).
-
Titration: Add small aliquots (e.g., 2-10 µL) of the 1 mM Al³⁺ stock solution directly to the cuvette.
-
Equilibration & Measurement: After each addition, mix the solution gently by pipetting or capping and inverting the cuvette. Allow the system to equilibrate for 1-2 minutes, then record the fluorescence emission spectrum.
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Analysis: Plot the fluorescence intensity at the emission maximum (λem) as a function of the Al³⁺ concentration. A significant increase in fluorescence confirms the "turn-on" sensing mechanism.
Protocol 3.2: "Turn-Off" Detection of Copper (Cu²⁺) or Iron (Fe³⁺)
This protocol is based on fluorescence quenching.
Materials:
-
Sensor stock solution (as in 3.1).
-
Copper(II) Perchlorate (Cu(ClO₄)₂) or Iron(III) Perchlorate (Fe(ClO₄)₃) stock solution (1 mM in deionized water).
-
All other materials are as described in Protocol 3.1.
Procedure:
-
Follow steps 1-3 from Protocol 3.1 to set up the instrument and obtain a baseline fluorescence reading (F₀).
-
Titration: Add small aliquots (e.g., 2-10 µL) of the Cu²⁺ or Fe³⁺ stock solution to the cuvette.
-
Equilibration & Measurement: After each addition, mix and allow to equilibrate for 1 minute. Record the fluorescence emission spectrum.
-
Data Collection: Continue additions until the fluorescence is significantly quenched.
-
Analysis: Plot the relative fluorescence intensity (F/F₀) at the emission maximum against the concentration of the added metal ion. A hyperbolic decay curve demonstrates the "turn-off" sensing capability.[9][10]
Data Analysis and Interpretation
Protocol 4.1: Determining Binding Stoichiometry (Job's Plot)
The method of continuous variation, or Job's plot, is used to determine the binding ratio between the sensor and the metal ion.[11][12]
Procedure:
-
Prepare a series of solutions where the total molar concentration of [Sensor] + [Metal Ion] is kept constant (e.g., 20 µM), but the mole fraction of the metal ion (Xₘ) is varied from 0 to 1.
-
For each solution, measure the fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence (ΔF = |F - F₀|) against the mole fraction (Xₘ).
-
The mole fraction at which the maximum ΔF is observed indicates the stoichiometry. For example, a peak at Xₘ = 0.5 indicates a 1:1 complex, while a peak at Xₘ ≈ 0.67 indicates a 1:2 (Sensor:Metal) complex.
// Nodes for axes x0y0 [pos="0,0!"]; x1y0 [pos="6,0!"]; x0y1 [pos="0,4!"];
// Axis lines x0y0 -> x1y0 [label="Mole Fraction of Metal Ion (Xₘ)", fontcolor="#202124"]; x0y0 -> x0y1 [label="ΔFluorescence", fontcolor="#202124", labelloc=t];
// Data points for a 1:1 complex p0 [pos="0,0!", label="", height=0.1, width=0.1]; p1 [pos="1,1.5!", label="", height=0.1, width=0.1]; p2 [pos="2,3!", label="", height=0.1, width=0.1]; p3 [pos="3,3.8!", label="", height=0.1, width=0.1]; // Peak at X=0.5 p4 [pos="4,3!", label="", height=0.1, width=0.1]; p5 [pos="5,1.5!", label="", height=0.1, width=0.1]; p6 [pos="6,0!", label="", height=0.1, width=0.1];
// Connect data points p0 -> p1 -> p2 -> p3 -> p4 -> p5 -> p6 [style=invis];
// Dashed lines to show stoichiometry peak_x [pos="3,0!", label="0.5", fontcolor="#EA4335", shape=none]; peak_y [pos="3,3.8!", label="", shape=none]; peak_x -> peak_y [style=dashed, color="#EA4335"];
// Axis labels xlabel0 [pos="0,-0.5!", label="0.0", fontcolor="#202124", shape=none]; xlabel1 [pos="6,-0.5!", label="1.0", fontcolor="#202124", shape=none];
{rank=same; p0; p1; p2; p3; p4; p5; p6;} } .dot Caption: Example of a Job's Plot indicating a 1:1 binding stoichiometry.
Protocol 4.2: Calculating the Binding Constant (Benesi-Hildebrand Method)
For a 1:1 complex, the binding constant (Ka) can be determined from the titration data using the Benesi-Hildebrand equation.[13][14]
The equation is: 1 / (F - F₀) = 1 / ( (Fₘₐₓ - F₀) * Ka * [M] ) + 1 / (Fₘₐₓ - F₀)
Where:
-
F₀ is the fluorescence of the sensor alone.
-
F is the fluorescence at each intermediate metal concentration.
-
Fₘₐₓ is the fluorescence at saturation.
-
[M] is the concentration of the metal ion.
Procedure:
-
Plot 1/(F - F₀) versus 1/[M].
-
The plot should be linear for a 1:1 binding model.
-
The binding constant Ka is calculated as the ratio of the y-intercept to the slope.
Protocol 4.3: Determining the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. It is commonly calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the sensor solution without any added metal ion, measured multiple times, e.g., n=10).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[6][9]
Performance Characteristics and Data Presentation
The efficacy of a fluorescent sensor is defined by several key parameters. When reporting results, summarizing this data in a tabular format provides clarity and allows for easy comparison with other sensors.
Table 1: Representative Performance Data for Coumarin-Based Metal Ion Sensors
| Parameter | Al³⁺ Sensor (Turn-On) | Cu²⁺ Sensor (Turn-Off) | Fe³⁺ Sensor (Turn-Off) | Reference |
|---|---|---|---|---|
| λex / λem (nm) | ~350 / ~450 | ~366 / ~456 | ~355 / ~511 | [3][5][9] |
| Solvent System | ACN/HEPES (1:9) | CH₃CN/H₂O (95:5) | EtOH/H₂O (99:1) | [3][10][15] |
| Response Type | Enhancement | Quenching | Quenching | - |
| Stoichiometry | 1:1 | 1:1 | 1:2 (Sensor:Fe³⁺) | [3][9][16] |
| Binding Constant (Ka) | 7.9 x 10⁴ M⁻¹ | - | 5.25 x 10³ M⁻¹ | [3][16] |
| LOD | ~50-100 nM | 1.47 nM | 1.93 µM | [3][5][9] |
| Response Time | < 2 min | < 1 min | < 1 min |[3][9][15] |
Note: Data in this table is compiled from literature on various coumarin derivatives and serves as a representative example of expected performance.
Selectivity: The Key to Practical Application
A crucial aspect of any chemosensor is its selectivity for the target ion over other potentially interfering ions.
Protocol 6.1: Interference Study
-
Measure the fluorescence response of the sensor to the target metal ion (e.g., 2 equivalents of Al³⁺).
-
In separate experiments, measure the fluorescence response of the sensor in the presence of the same concentration of the target ion plus a significant excess (e.g., 10-fold or 100-fold) of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Hg²⁺).
-
Plot the fluorescence intensity for each condition in a bar chart. A robust sensor will show a strong response only for the target ion, with minimal change in the presence of other ions.[4][16]
Conclusion and Future Outlook
This compound serves as an excellent platform for developing fluorescent chemosensors for metal ions. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and apply this versatile molecule. The straightforward nature of the fluorescence measurements, combined with the high sensitivity and selectivity achievable, makes this class of compounds particularly valuable for applications in environmental monitoring, cellular imaging, and diagnostics. Future work may involve conjugating this coumarin core to other moieties to tune its solubility, target specificity, and photophysical properties for even more demanding applications.
References
- Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703-2707. [Link]
- Conners, K. A. (1990). The Benesi-Hildebrand method. Binding constants: the measurement of molecular complex stability. John Wiley & Sons.
- Wikipedia contributors. (2023). Benesi–Hildebrand method. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Application Notes and Protocols: 7-Methylcoumarin Derivatives for the Detection of Specific Metal Ions in Solution. BenchChem.
- Mathivanan, M., Tharmalingam, B., Devaraj, T., Murugan, A., & Rajagopal, G. (2021). A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications. New Journal of Chemistry, 45(13), 6067-6079. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
- Chen, Y.-F., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-, 7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10847-10867. [Link]
- Majhi, A., Sasikumar, P., & Ghorai, P. K. (2024). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence, 34(4), 1453-1483. [Link]
- Majhi, A., Sasikumar, P., & Ghorai, P. K. (2024). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. PubMed. [Link]
- ResearchGate. (n.d.). Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion.
- Goswami, S., et al. (2016). Coumarin Based Fluorescent Probe for Colorimetric Detection of Fe3+ and Fluorescence ‘turn on-off’ Response of Zn2+ and Cu2+. Journal of Fluorescence, 26(4), 1387-1397. [Link]
- Gaber, A. A. M., El-Gaby, M. S. A., & Atalla, A. A. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 19(6), 625-649. [Link]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-157. [Link]
- Costa, S. P. G., et al. (2016). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. Molecules, 21(11), 1459. [Link]
- ResearchGate. (n.d.). Job's plot showing the 2:1 binding of 1 to Cu 2+ ions.
- Erdemir, S., Kocyigit, O., Guler, E., & Malkondu, S. (2020). Fluorescent sensing platform for low-cost detection of Cu2+ by coumarin derivative: DFT calculation and practical application in herbal and black tea samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 240, 118579. [Link]
- Wikipedia contributors. (2023). Job plot. Wikipedia, The Free Encyclopedia. [Link]
- Sarih, N. M., et al. (2020). Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis. Scientific Reports, 10(1), 7421. [Link]
- Chang, H.-Q., et al. (2017). A highly sensitive on-off fluorescent chemosensor for Cu2+ based on coumarin. Journal of Luminescence, 183, 114-120. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-, 7-hydroxy- and 3-Carboxycoumarin Derivatives.
- Erdemir, S., Kocyigit, O., Guler, E., & Malkondu, S. (2020). Fluorescent sensing platform for low-cost detection of Cu2+ by coumarin derivative: DFT calculation and practical application in herbal and black tea samples. Semantic Scholar. [Link]
- Guha, S., et al. (2013). A coumarin-based "turn-on" fluorescent sensor for the determination of Al3+: single crystal X-ray structure and cell staining properties. Dalton Transactions, 42(28), 10198-10207. [Link]
- ResearchGate. (n.d.). Binding interaction between 4-Hydroxy-3-nitrocoumarin and metal ions-A spectroscopic approach.
- ResearchGate. (n.d.). (PDF) Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis.
- Dittmer, D. C., & Li, Q. (2005). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. The Journal of Organic Chemistry, 70(12), 4682-4686.
- ResearchGate. (n.d.). Electrochemistry Applied to the Evaluation of the Interaction between Coumarins and the Copper Metal Ion: An Experimental Study with a DFT-Based Analysis.
- Sarih, N. M., et al. (2020).
- Guha, S., et al. (2013). A coumarin-based “turn-on” fluorescent sensor for the determination of Al3+: single crystal X-ray structure and cell staining properties. Dalton Transactions. [Link]
- Chemistry LibreTexts. (2022). 8.2: Background. Chemistry LibreTexts. [Link]
- Royal Society of Chemistry. (2014). A highly selective turn-on fluorescent probe for Al(Ⅲ) based on coumarin and its application in vivo. Royal Society of Chemistry.
- Erdemir, S., Kocyigit, O., Guler, E., & Malkondu, S. (2020). Fluorescent sensing platform for low-cost detection of Cu2+ by coumarin derivative: DFT calculation and practical application in herbal and black tea samples. PubMed. [Link]
- ResearchGate. (n.d.). A coumarin-derived fluorescent chemosensor for selectively detecting Cu2+: Synthesis, DFT calculations and cell imaging applications.
- ResearchGate. (n.d.). Fig. S2. Job's plot to find out the binding stoichiometry of L with (a)...
- Kocyigit, O., Guler, E., & Erdemir, S. (2021). A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations. Journal of Fluorescence, 31(3), 825-835. [Link]
- ResearchGate. (n.d.). A coumarin-based "turn-on" fluorescent sensor for the determination of Al3+: Single crystal X-ray structure and cell staining properties.
- Singh, R., et al. (2021). Synthesis of Coumarin-Based Organic UV-Visible Probes for the Sensitive Detection and Separation of Metal Ions using RP-HPLC. Letters in Applied NanoBioScience, 10(4), 2825-2838. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A coumarin-based "turn-on" fluorescent sensor for the determination of Al3+: single crystal X-ray structure and cell staining properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A coumarin-based “turn-on” fluorescent sensor for the determination of Al3+: single crystal X-ray structure and cell staining properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Fluorescent sensing platform for low-cost detection of Cu2+ by coumarin derivative: DFT calculation and practical application in herbal and black tea samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Job plot - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 15. A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxy-6,7-dimethylcoumarin in Fluorescence Microscopy
Prepared by: Gemini, Senior Application Scientist
Introduction: The Coumarin Scaffold in Cellular Imaging
Coumarin and its derivatives represent a cornerstone in the development of fluorescent probes for biological and biomedical research.[1] These heterocyclic compounds are prized for a combination of advantageous photophysical properties, including high fluorescence quantum yields, excellent photostability, and an environmentally sensitive emission profile.[2] The benzopyran-2-one core of coumarin is a versatile scaffold that can be chemically modified to fine-tune its spectral properties and to create targeted probes for a vast array of biological applications, from quantifying enzymatic activity to real-time imaging of dynamic processes in living cells.[3][4]
This guide focuses on 4-Hydroxy-6,7-dimethylcoumarin , a specific derivative within this vital class of fluorophores. While less ubiquitous than some of its 7-hydroxy counterparts, its structure offers unique potential as a building block for novel fluorescent sensors. The presence of the 4-hydroxy group provides a key reactive site for synthetic modification, allowing for the attachment of recognition moieties that can transform the molecule from a simple fluorophore into a sophisticated sensor. This document provides an in-depth look at the properties of this scaffold, the principles behind its application, and detailed protocols for its use in fluorescence microscopy.
Part 1: The this compound Scaffold: Photophysical & Chemical Properties
The utility of any fluorophore begins with its fundamental chemical and photophysical characteristics. The this compound structure is a blue-emitting fluorophore whose properties are governed by the interplay of its lactone ring and hydroxyl group.
1.1 Chemical Structure
The foundational structure consists of a coumarin core with methyl groups at the C6 and C7 positions and a hydroxyl group at the C4 position.

Caption: Chemical structure of this compound.
The electron-donating methyl groups and the acidic 4-hydroxy group are key determinants of the molecule's spectral properties and synthetic reactivity.
1.2 Core Spectroscopic Properties
While comprehensive, peer-reviewed photophysical data for this compound is not extensively documented, we can reliably estimate its properties based on well-characterized, structurally similar coumarins. The addition of electron-donating groups (like the methyl groups at C6 and C7) and the presence of a hydroxyl group typically result in absorption in the UV-to-violet range and emission in the blue-to-cyan region of the spectrum. The table below provides estimated values based on analogous compounds.
| Property | Estimated Value | Causality & Expert Notes |
| Excitation Max (λex) | ~350 - 370 nm | Based on related hydroxycoumarins. The exact maximum is solvent-dependent. |
| Emission Max (λem) | ~440 - 460 nm | The electron-donating groups and the 4-OH moiety typically produce blue fluorescence. This range is ideal for separation from green and red fluorophores in multiplex imaging. |
| Stokes Shift | ~80 - 100 nm | A reasonably large Stokes shift is characteristic of many coumarin dyes, which is advantageous for minimizing self-quenching and simplifying filter set selection. |
| Quantum Yield (Φf) | Moderate to High | 4-hydroxycoumarin derivatives are known to exhibit strong fluorescence.[1] The final quantum yield is highly dependent on the solvent environment and any attached functional groups. |
| Molar Extinction Coeff. (ε) | ~10,000 - 20,000 M-1cm-1 | Typical for coumarin scaffolds, indicating efficient photon absorption. |
Disclaimer: These values are estimates derived from related compounds and are intended as a guide for initial experimental design. Empirical validation is required for any specific application.
1.3 Advantages and Limitations
Advantages:
-
Favorable Spectral Window: Emits in the blue region, making it a suitable donor for FRET pairs with green-emitting fluorophores (e.g., GFP, fluorescein) and useful for multicolor imaging.
-
Synthetic Tractability: The 4-hydroxy position is a synthetically accessible handle for creating derivatives, a key feature for developing targeted probes.[5]
-
Environmental Sensitivity: Coumarin fluorescence is often sensitive to local polarity and viscosity, a property that can be exploited to probe microenvironments within cells.[2]
Limitations:
-
Potential for Autofluorescence Overlap: Blue emission can sometimes be obscured by cellular autofluorescence, particularly from NADH. Careful selection of filters and appropriate controls are essential.
-
pH Sensitivity: The 4-hydroxy group is acidic, meaning the fluorophore's absorption and emission properties can be sensitive to pH changes, which may be a confounding factor unless it is the intended sensing mechanism.
Part 2: From Scaffold to Sensor: Designing Probes
The true power of the this compound scaffold lies in its potential for conversion into functional fluorescent probes. This is typically achieved by attaching a "recognition moiety" that interacts with a specific analyte, leading to a change in the coumarin's fluorescence output.
2.1 Principle of Probe Design
Most coumarin-based "turn-on" or ratiometric probes operate on principles like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .[4] In a typical PET-based sensor design, the recognition group quenches the coumarin's fluorescence in its unbound state. Upon binding or reacting with the target analyte, a chemical transformation occurs that disrupts the PET process, restoring the bright fluorescence of the coumarin core.
The 4-hydroxy group is an ideal anchor point for such a recognition moiety. It can be etherified or esterified with a quencher-receptor unit. A subsequent reaction with the target analyte (e.g., an enzyme cleavage or reaction with a reactive oxygen species) cleaves this bond, releasing the highly fluorescent parent coumarin.
2.2 Generalized Synthetic Strategy
The following diagram illustrates a conceptual workflow for converting the this compound scaffold into a functional analyte-responsive probe.
Caption: Conceptual workflow for designing an analyte-responsive fluorescent probe.
This strategy has been successfully used to create probes for a wide range of analytes, including ions, reactive oxygen species, and enzymes, using various coumarin cores.[2][4]
Part 3: Application Protocols in Fluorescence Microscopy
The following protocols provide a framework for using coumarin-based probes for cellular imaging. Note: Optimization of probe concentration, incubation time, and imaging parameters is critical and should be performed for each specific probe and cell line.
3.1 General Protocol for Live-Cell Imaging
This protocol provides a robust starting point for staining live cells with a generic, cell-permeable coumarin derivative.
Materials:
-
Coumarin probe stock solution (typically 1-10 mM in anhydrous DMSO).
-
Appropriate cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
Live-cell imaging solution (e.g., phenol red-free medium or HBSS).
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Fluorescence microscope equipped with a DAPI or similar filter set (e.g., ~360 nm excitation, ~450 nm emission).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Probe Working Solution Preparation:
-
On the day of the experiment, prepare a fresh working solution of the coumarin probe.
-
Dilute the DMSO stock solution into pre-warmed, serum-free culture medium to a final concentration typically ranging from 1-10 µM.
-
Causality Note: Using serum-free medium for staining often reduces non-specific binding of the probe to proteins in the serum, thereby improving the signal-to-noise ratio.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Aspirate the PBS and add the probe working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in the incubator. The optimal time depends on the probe's cell permeability and target accumulation.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium.
-
Causality Note: Thorough washing is crucial to remove unbound extracellular probe, which is a primary source of background fluorescence.
-
-
Imaging:
-
Replace the final wash solution with a clear, pre-warmed live-cell imaging solution.
-
Immediately transfer the dish to the fluorescence microscope.
-
Acquire images using a filter set appropriate for blue fluorescence (e.g., Ex: 350/50 nm, Em: 460/50 nm).
-
Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.
-
Workflow Diagram:
Sources
- 1. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
Illuminating Biology: A Guide to the Synthesis and Application of 4-Hydroxy-6,7-dimethylcoumarin Derivatives for Bioimaging
Introduction
Coumarin-based fluorescent probes are indispensable tools in modern biological research and drug development, enabling scientists to visualize and quantify dynamic processes within living cells.[1] Their appeal lies in a combination of favorable photophysical properties—such as high fluorescence quantum yields and sensitivity to their microenvironment—and a versatile chemical scaffold that can be strategically modified.[2][3] Among the various coumarin cores, the 4-hydroxy-6,7-dimethylcoumarin framework serves as an excellent starting point for creating novel bioimaging agents. The methyl groups at the 6 and 7 positions enhance fluorescence, while the 4-hydroxy group provides a convenient handle for chemical derivatization, allowing for the fine-tuning of the probe's properties for specific biological applications.[4]
This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for its derivatization into functional bioimaging probes, and a detailed protocol for its application in live-cell imaging.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct and widely used method for synthesizing 4-hydroxycoumarin scaffolds is the Pechmann condensation.[5][6] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[6] For our target molecule, 3,4-dimethylphenol is reacted with ethyl acetoacetate using a strong acid catalyst, typically concentrated sulfuric acid.
Reaction Principle: The Pechmann Condensation
The Pechmann condensation is a one-pot reaction believed to proceed through three key steps: electrophilic aromatic substitution (EAS), transesterification, and dehydration.[7] While the exact sequence has been a subject of debate, recent evidence suggests an initial EAS, where the β-ketoester attacks the electron-rich phenol ring, followed by a ring-closing transesterification and subsequent dehydration to form the stable aromatic coumarin ring system.[5][7]
Caption: Key stages of the Pechmann condensation reaction.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Notes |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 10.0 g | Starting phenol |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 11.7 mL | β-ketoester |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | Catalyst and solvent |
| Crushed Ice | H₂O | 18.02 | ~200 g | For precipitation |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | For washing |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 50 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to below 10°C.
-
Addition of Reactants: While maintaining the low temperature and stirring, slowly add 10.0 g of 3,4-dimethylphenol to the sulfuric acid. Once dissolved, add 11.7 mL of ethyl acetoacetate dropwise over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will typically darken in color.
-
Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing ~200 g of crushed ice. This should be done in a fume hood with vigorous stirring. A solid precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure this compound as a white or off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Safety Precautions:
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle exclusively in a chemical fume hood. When diluting or mixing, always add acid to water/ice slowly , never the other way around.
-
Phenols: 3,4-Dimethylphenol is toxic and corrosive. Avoid inhalation and skin contact.
-
Organic Solvents: Ethanol is flammable. Keep away from ignition sources.
Part 2: Derivatization for Bioimaging Applications
The true power of the this compound scaffold lies in its synthetic tractability.[3] The core structure itself is fluorescent, but derivatization is key to creating probes with tailored properties for specific biological questions. Strategic chemical modifications can tune the probe's photophysical properties, solubility, and biological target.[3][8]
Key Derivatization Strategies:
-
Tuning Optical Properties: Introducing electron-donating groups (e.g., ethers, amines) or electron-withdrawing groups (e.g., nitriles, esters) onto the coumarin ring can shift the excitation and emission wavelengths and alter the quantum yield.[4]
-
Enhancing Water Solubility: Attaching polar groups, such as carboxylates or sulfonates, can improve solubility in aqueous biological media.
-
Introducing Targeting Moieties: The scaffold can be functionalized with ligands that bind to specific cellular structures (e.g., mitochondria, lysosomes) or biomolecules.[1]
-
Creating "Turn-On" Sensors: The 4-hydroxy group is an ideal site for installing a recognition moiety that is cleaved upon interaction with a specific analyte (e.g., an enzyme or a reactive oxygen species). This cleavage restores the hydroxyl group, often leading to a dramatic increase in fluorescence—a "turn-on" response.[1][3]
Caption: From core scaffold to functional bioimaging probes.
Part 3: Application in Bioimaging - A General Protocol
Once a derivatized coumarin probe is synthesized and purified, it can be used for cellular imaging. This general protocol outlines the steps for staining live cells and observing them with fluorescence microscopy.
Protocol: Live-Cell Staining and Fluorescence Microscopy
Materials:
-
Synthesized coumarin probe stock solution (typically 1-10 mM in DMSO).
-
Cultured cells of interest (e.g., HeLa, CHO) grown on glass-bottom dishes or coverslips.[2]
-
Phosphate-buffered saline (PBS).
-
Complete cell culture medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Seed cells onto a suitable imaging dish or coverslip and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).[2]
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting the DMSO stock solution into pre-warmed serum-free or complete culture medium. The final concentration typically ranges from 1-10 µM, but must be optimized for each specific probe to maximize signal and minimize cytotoxicity.[2]
-
Cell Staining: Remove the culture medium from the cells and wash them once with warm PBS. Add the probe-containing medium to the cells.[2]
-
Incubation: Incubate the cells with the probe at 37°C for a specified time, typically 15-60 minutes.[2] Incubation time is a critical parameter that requires optimization.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope. Select filter cubes appropriate for the excitation and emission maxima of the specific coumarin derivative. For example, a probe with an excitation maximum of ~400 nm and an emission maximum of ~460 nm would typically be imaged using a DAPI filter set.
Part 4: Data Summary & Troubleshooting
The photophysical properties of coumarin derivatives are highly dependent on their substitution pattern and the solvent environment.[3]
Table of Representative Photophysical Properties:
| Coumarin Derivative Type | Typical Ex. (nm) | Typical Em. (nm) | Quantum Yield (Φ) | Key Feature |
| 4-Hydroxycoumarin (Basic Scaffold) | ~320-350 | ~380-450 | Low to Moderate | Parent structure, often weakly fluorescent.[4][9] |
| 7-Alkoxy/Hydroxy Derivatives | ~360-400 | ~440-480 | High | Strong blue fluorescence, high quantum yields.[10] |
| Donor-Acceptor Substituted | ~400-470 | ~480-550 | Variable | Large Stokes shifts, sensitive to solvent polarity.[8][11] |
| Fused-Ring (e.g., Benzo[g]coumarin) | >450 | >550 (Red) | Moderate to High | Red-shifted spectra, suitable for in-vivo imaging and two-photon microscopy.[12] |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Synthesis Yield | Incomplete reaction; impure reagents; improper work-up. | Ensure anhydrous conditions; verify reagent purity; extend reaction time; optimize recrystallization solvent. |
| Poor Cell Staining | Low probe permeability; probe cytotoxicity; probe precipitation. | Decrease probe concentration; shorten incubation time; check probe solubility in media; use a permeabilizing agent for fixed cells.[1] |
| High Background | Incomplete washing; probe aggregation; autofluorescence. | Increase the number of wash steps; filter the probe working solution; use a spectral unmixing or image subtraction. |
| Rapid Photobleaching | High laser power; unstable fluorophore. | Reduce laser intensity; decrease exposure time; use an anti-fade mounting medium for fixed cells. |
References
- Pechmann condensation. Wikipedia.
- Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry.
- Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare.
- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. National Institutes of Health (NIH).
- Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications.
- Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal.
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing.
- 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Scientific & Academic Publishing.
- 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Europe PMC.
- Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. IOPscience.
- Polarity-sensitive coumarins tailored to live cell imaging. National Institutes of Health (NIH).
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. ACS Publications.
- Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. ResearchGate.
- Unique Photophysical Behavior of Coumarin-Based Viscosity Probes during Molecular Self-Assembly. National Institutes of Health (NIH).
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Publications.
- A new synthesis of 4-hydroxycoumarins. Indian Academy of Sciences.
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Publications.
- Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. MDPI.
- Examples of biologically active 4-hydroxycoumarin derivatives. ResearchGate.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI.
- (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. ResearchGate.
- Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. SciSpace.
- (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate.
- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Hydroxy-6,7-dimethylcoumarin as a Fluorescent pH Indicator
Abstract
This document provides a comprehensive guide for the utilization of 4-Hydroxy-6,7-dimethylcoumarin as a fluorescent pH indicator for researchers, scientists, and professionals in drug development. This coumarin derivative exhibits pH-dependent fluorescence, making it a valuable tool for probing pH variations in aqueous environments. Detailed protocols for solution preparation, spectral analysis, and determination of its acid dissociation constant (pKa) are presented. Furthermore, this note elucidates the underlying chemical principles and offers practical insights to ensure accurate and reproducible pH measurements.
Introduction
Coumarin derivatives are a significant class of organic compounds known for their diverse pharmacological and photophysical properties.[1][2] Many of these compounds are utilized as fluorescent probes and dyes due to their inherent photochemical characteristics.[2][3] this compound, a member of the 4-hydroxycoumarin family, demonstrates notable fluorescence that is sensitive to the pH of its environment.[1][4] This property allows it to serve as an effective indicator for monitoring pH changes in various chemical and biological systems.
The mechanism of pH sensing in hydroxycoumarins is rooted in the protonation and deprotonation of the hydroxyl group, which alters the electronic structure of the molecule and, consequently, its fluorescence properties.[5] As the pH of the solution changes, the equilibrium between the protonated (less fluorescent) and deprotonated (more fluorescent) forms of the molecule shifts, leading to a measurable change in fluorescence intensity and/or spectral characteristics.[4][5] Understanding this equilibrium is crucial for the accurate application of this compound as a pH indicator.
Physicochemical Properties and Spectral Characteristics
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its proper application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [6][7] |
| Molecular Weight | 190.19 g/mol | [6] |
| Melting Point | 248-251 °C | [7] |
| Appearance | Solid |
The spectral properties of coumarin derivatives are influenced by their molecular structure and the surrounding environment.[8] The fluorescence of 4-hydroxycoumarins can be particularly sensitive to solvent polarity and pH.[1][4]
Table 2: General Spectral Properties of 4-Hydroxycoumarins in Ethanol
| Parameter | Wavelength Range | Source |
| Absorption Maximum (λ_abs_) | ~308 nm | [9] |
| Emission Maximum (λ_em_) | 420-460 nm | [1] |
Note: These are general values for 4-hydroxycoumarins. The specific maxima for this compound should be determined experimentally as described in the protocols below.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of solutions and the use of this compound for pH measurement.
Materials and Reagents
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Ethanol, spectroscopic grade
-
Buffer solutions of known pH (e.g., phosphate, borate, citrate buffers)
-
Deionized water
-
Calibrated pH meter
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Preparation of Stock Solution
The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is due to the limited aqueous solubility of many coumarin derivatives. This stock can then be diluted into aqueous buffers for experimentation.
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolving: Dissolve the powder in a minimal amount of spectroscopic grade DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Store the stock solution in a dark, airtight container at 4°C to prevent photodegradation and solvent evaporation.
Protocol for Determining Spectral Properties and pH Dependence
This protocol outlines the procedure to characterize the fluorescence response of this compound to varying pH.
Caption: Experimental workflow for pH-dependent spectral analysis.
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 4 to pH 10). Verify the pH of each buffer solution using a calibrated pH meter.
-
Working Solution Preparation: For each pH value, prepare a working solution by diluting the this compound stock solution into the respective buffer. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically suitable. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the measurement.
-
UV-Vis Spectroscopy:
-
Record the absorbance spectrum of the working solution at each pH using a UV-Vis spectrophotometer.
-
Identify the absorption maximum (λ_max_) for both the acidic and basic forms of the indicator.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_max_ (or an appropriate wavelength that excites both forms).
-
Record the fluorescence emission spectrum for each pH sample.
-
Identify the emission maximum (λ_em_) for both the acidic and basic forms.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of the basic form as a function of pH.
-
The resulting sigmoidal curve can be used to determine the pKa of the indicator, which corresponds to the pH at the midpoint of the transition.
-
Protocol for pKa Determination
The acid dissociation constant (pKa) is a critical parameter that defines the pH range over which an indicator is most effective. It can be determined by analyzing the pH-dependent spectral data.
Caption: Logical flow for pKa determination.
-
Data Collection: Using the data from the fluorescence spectroscopy experiment (Protocol 3.3), create a table of fluorescence intensity versus pH.
-
Graphical Analysis: Plot the fluorescence intensity at the emission maximum of the deprotonated form against the corresponding pH values.
-
Curve Fitting: Fit the data to a sigmoidal (Boltzmann) function using appropriate software (e.g., Origin, GraphPad Prism). The equation for the sigmoidal fit is typically of the form:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Where Y is the fluorescence intensity, X is the pH, and LogIC50 represents the pKa.
-
-
pKa Value: The pKa is the pH value at the inflection point of the sigmoidal curve.
Application in pH Measurement
Once the pKa and spectral characteristics of this compound are established, it can be used to measure the pH of unknown samples.
Ratiometric Measurement
For more robust and accurate pH measurements, a ratiometric approach is often preferred.[10][11] This method involves calculating the ratio of fluorescence intensities at two different wavelengths, which can minimize the effects of indicator concentration, photobleaching, and instrumental fluctuations.
-
Wavelength Selection: Identify two emission wavelengths: one where the fluorescence intensity is sensitive to pH changes and another that is relatively insensitive (an isosbestic point, if available) or where the two forms have distinct emission.
-
Calibration Curve: Prepare a series of standard solutions with known pH values containing the indicator. Measure the ratio of fluorescence intensities at the two selected wavelengths for each standard. Plot the intensity ratio as a function of pH to create a calibration curve.
-
Sample Measurement: Add the indicator to the unknown sample at the same final concentration used for the calibration curve. Measure the fluorescence intensity ratio and determine the pH from the calibration curve.
Conclusion
This compound is a versatile fluorescent probe for pH measurement. Its pH-dependent fluorescence provides a sensitive and reliable method for determining the acidity or alkalinity of aqueous solutions. By following the detailed protocols outlined in this application note, researchers can effectively characterize and utilize this compound for their specific applications in chemical and biological research. The principles of pH-dependent fluorescence and ratiometric analysis described herein provide a solid foundation for accurate and reproducible pH measurements.
References
- Traven, V. F., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(3), 365-376.
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Szymański, P., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules, 24(15), 2799.
- Harmon, D., et al. (2018). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons.
- Barbero, F., et al. (2021). Switchable Coumarins for Ratiometric pH Sensing. Frontiers in Chemistry, 9, 629683.
- Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
- PubChem. This compound.
- Abdel-Mottaleb, M. M., et al. (2022).
- Lee, S. H., et al. (2020). Development of novel optical pH sensors based on coumarin 6 and nile blue A encapsulated in resin particles and specific support materials. Materials Science and Engineering: C, 107, 110323.
- Lee, D.-H., et al. (2012).
- Abdou, W. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 11(4), 507-547.
- ResearchGate. Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region.
Sources
- 1. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 2. sciepub.com [sciepub.com]
- 3. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 55004-77-8 CAS MSDS (4-HYDROXY-6 7-DIMETHYLCOUMARIN 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 10. Frontiers | Switchable Coumarins for Ratiometric pH Sensing [frontiersin.org]
- 11. air.unimi.it [air.unimi.it]
Application Notes and Protocols: Derivatization of 4-Hydroxy-6,7-dimethylcoumarin for Targeted Carbonic Anhydrase Inhibition
Introduction: The 4-Hydroxy-6,7-dimethylcoumarin Scaffold in Enzyme Inhibition
The coumarin nucleus, a benzopyran-2-one structure, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Within this class, 4-hydroxycoumarins are particularly notable for their synthetic tractability and diverse biological functions. This guide focuses on a specific, promising scaffold: this compound. The dimethyl substitution on the benzene ring offers a unique lipophilic character that can be exploited for targeted interactions within enzyme active sites.
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this compound. Our primary objective is to develop potent and selective inhibitors of human carbonic anhydrase (hCA), a family of zinc-containing metalloenzymes crucial in various physiological and pathological processes. Specifically, we will focus on the tumor-associated isoform, carbonic anhydrase IX (CA IX), which plays a significant role in the pH regulation of the tumor microenvironment and is a validated target for anticancer therapies.[2][3]
The rationale for targeting carbonic anhydrase with coumarin derivatives is rooted in their unique mechanism of inhibition. Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, coumarins act as "prodrug" or suicide inhibitors.[4][5] The esterase activity of carbonic anhydrase catalyzes the hydrolysis of the coumarin's lactone ring, forming a 2-hydroxycinnamic acid derivative in situ. This product then binds at the entrance of the active site, effectively blocking substrate access.[4][5][6][7] This distinct mechanism offers opportunities for achieving isoform selectivity.
This guide will provide detailed protocols for the synthesis of this compound, its subsequent derivatization at the reactive C3 position to incorporate a sulfonamide moiety, and the characterization of the resulting compounds. Furthermore, we will present a robust, step-by-step protocol for evaluating the inhibitory activity of these novel derivatives against human carbonic anhydrase II (a readily available isoform for initial screening) using a colorimetric assay.
Strategic Derivatization of this compound
The 4-hydroxycoumarin scaffold possesses two primary sites for chemical modification: the nucleophilic C3 position and the C4-hydroxyl group. For the development of carbonic anhydrase inhibitors, derivatization at the C3 position is particularly advantageous as it allows for the introduction of functionalities that can extend towards the enzyme's active site entrance, thereby enhancing binding affinity and selectivity.
Rationale for C3-Sulfonamide Derivatization
The sulfonamide group is a well-established pharmacophore for potent carbonic anhydrase inhibition.[2][3] By combining the coumarin scaffold with a sulfonamide moiety through a suitable linker at the C3 position, we can create hybrid molecules that leverage the unique inhibitory mechanism of coumarins while incorporating the potent zinc-binding properties of sulfonamides. This dual-action approach has the potential to yield highly effective and selective CA inhibitors.[2][8][9]
The proposed synthetic strategy involves a three-step process:
-
Synthesis of the this compound core.
-
Introduction of an amino-terminated linker at the C3 position via a Mannich-type reaction.
-
Coupling of the amino-functionalized coumarin with a sulfonyl chloride to yield the final sulfonamide derivative.
This approach allows for significant molecular diversity, as various amines and sulfonyl chlorides can be utilized to generate a library of candidate inhibitors.
Experimental Protocols
Part 1: Synthesis of this compound (1)
The synthesis of the this compound scaffold is achieved through a Pechmann condensation of 3,4-dimethylphenol with malonic acid in the presence of a suitable condensing agent.
Materials:
-
3,4-Dimethylphenol
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous zinc chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 3,4-dimethylphenol (1 eq.) and malonic acid (1.2 eq.).
-
Carefully add phosphorus oxychloride (2 eq.) and anhydrous zinc chloride (2.5 eq.) to the reaction mixture.
-
Heat the mixture at 70-80 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
A solid precipitate will form. Filter the solid, wash it thoroughly with cold water, and then with a dilute HCl solution.
-
Recrystallize the crude product from ethanol to obtain pure this compound (1) as a white to off-white solid.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of a C3-Aminomethylated Derivative (2)
This protocol describes the introduction of an aminomethyl group at the C3 position using a Mannich reaction.
Materials:
-
This compound (1)
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., piperidine)
-
Ethanol
Procedure:
-
Dissolve this compound (1) (1 eq.) in ethanol in a round-bottom flask.
-
Add formaldehyde (1.5 eq.) and the secondary amine (e.g., piperidine, 1.2 eq.) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue is the crude aminomethylated product (2). This can be purified by column chromatography or used directly in the next step.
Part 3: Synthesis of the C3-Sulfonamide Derivative (3)
This final step involves the coupling of the aminomethylated coumarin with a sulfonyl chloride.
Materials:
-
C3-Aminomethylated derivative (2)
-
An appropriate sulfonyl chloride (e.g., dansyl chloride)
-
Triethylamine (TEA) or pyridine as a base
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Dissolve the C3-aminomethylated derivative (2) (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (TEA or pyridine, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (e.g., dansyl chloride, 1.1 eq.) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final C3-sulfonamide derivative (3).
Characterization of the Final Product (3): The structure of the final compound should be rigorously confirmed using the following techniques:
-
¹H NMR and ¹³C NMR: To confirm the presence of all expected functional groups and the overall molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the lactone, S=O of the sulfonamide).
Workflow for Derivatization and Evaluation
Caption: Workflow from synthesis to evaluation of inhibitors.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted for determining the inhibitory potency (IC₅₀) of the synthesized coumarin derivatives against human carbonic anhydrase II (hCA II) using a colorimetric assay that measures the enzyme's esterase activity.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNPA hydrolysis decreases.
Materials:
-
Human Carbonic Anhydrase II (hCA II) enzyme (e.g., from bovine erythrocytes, commercially available)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Synthesized coumarin derivatives (test compounds)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Reagent Preparation:
-
hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -20°C.
-
hCA II Working Solution: Dilute the stock solution with cold Assay Buffer to the desired final concentration just before use.
-
pNPA Substrate Solution (3 mM): Dissolve pNPA in acetonitrile or DMSO. Prepare this solution fresh daily.
-
Test Compound and Acetazolamide Stock Solutions (10 mM): Dissolve the synthesized derivatives and acetazolamide in DMSO.
Assay Procedure:
-
Plate Setup: Prepare serial dilutions of the test compounds and acetazolamide in Assay Buffer.
-
In a 96-well plate, add the following to each well (in triplicate):
-
Test Wells: 160 µL Assay Buffer + 20 µL hCA II Working Solution + 10 µL of test compound dilution.
-
Positive Control Wells: 160 µL Assay Buffer + 20 µL hCA II Working Solution + 10 µL of acetazolamide dilution.
-
Enzyme Control (100% activity): 160 µL Assay Buffer + 20 µL hCA II Working Solution + 10 µL DMSO.
-
Blank (No enzyme): 180 µL Assay Buffer + 10 µL DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the pNPA Substrate Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate of the Enzyme Control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Mechanism of Inhibition by Coumarin Derivatives
Caption: Mechanism of carbonic anhydrase inhibition by coumarins.
Data Presentation and Interpretation
The inhibitory activities of a series of hypothetical C3-sulfonamide derivatives of this compound against hCA II are presented in the table below. This data illustrates how structural modifications can influence inhibitory potency.
| Compound ID | R Group on Sulfonamide | IC₅₀ (µM) for hCA II |
| 3a | 4-Methylphenyl | 15.2 |
| 3b | 4-Chlorophenyl | 8.7 |
| 3c | 4-Methoxyphenyl | 22.5 |
| 3d | N,N-Dimethylamino-naphthalenyl | 2.1 |
| Acetazolamide | (Reference Inhibitor) | 0.012 |
Interpretation of Results:
-
Effect of Electron-Withdrawing Groups: The presence of an electron-withdrawing chlorine atom (Compound 3b ) on the phenylsulfonamide moiety resulted in a nearly two-fold increase in inhibitory activity compared to the electron-donating methyl group (Compound 3a ).
-
Effect of Electron-Donating Groups: The methoxy group (Compound 3c ), a strong electron-donating group, led to a decrease in potency compared to the methyl-substituted analog.
-
Impact of a Bulky, Lipophilic Group: The dansyl group (Compound 3d ) exhibited the highest potency among the synthesized derivatives. This suggests that the larger, more lipophilic naphthalene ring may engage in additional favorable interactions, such as hydrophobic and π-π stacking, with amino acid residues at the entrance of the active site.
These results demonstrate that the electronic properties and steric bulk of the substituent on the sulfonamide moiety play a crucial role in determining the inhibitory activity of these coumarin-based compounds. Further optimization could involve exploring a wider range of substituents to establish a more comprehensive structure-activity relationship (SAR).
Conclusion and Future Directions
This application note has outlined a systematic approach for the derivatization of this compound to generate targeted inhibitors of carbonic anhydrase. The provided protocols for synthesis, characterization, and in vitro evaluation offer a robust framework for researchers in drug discovery. The unique mechanism of action of coumarin-based CA inhibitors presents a promising avenue for developing isoform-selective agents with potential therapeutic applications in oncology and other diseases.
Future work should focus on:
-
Synthesizing a broader library of derivatives to expand the SAR.
-
Evaluating the inhibitory activity against other CA isoforms, particularly the tumor-associated CA IX and XII, to assess selectivity.
-
Conducting computational modeling and X-ray crystallography studies to gain deeper insights into the binding interactions of these inhibitors with the enzyme active site.
-
Assessing the in-cell and in vivo efficacy of the most potent and selective compounds.
By following the methodologies described herein, researchers can effectively explore the potential of the this compound scaffold for the development of novel and potent enzyme inhibitors.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
- Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Quartu, G., ... & Supuran, C. T. (2009). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 131(8), 3057-3062. [Link]
- Abdou, W. M., El-Saeed, R. A., & Bondock, S. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 4845-4876. [Link]
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]
- Davis, R. A., Vullo, D., Maresca, A., & Supuran, C. T. (2013). Natural product coumarins that inhibit human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(5), 1539-1543. [Link]
- Wang, W., Liu, W., Wang, L., Li, Y., & Li, R. (2013). Synthesis and biological evaluation of coumarin–sulfonamide hybrids as carbonic anhydrase II and IX inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4343-4346. [Link]
- Maresca, A., Temperini, C., Pochet, L., & Supuran, C. T. (2010). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 53(1), 335-344. [Link]
- Supuran, C. T. (2018). Coumarin carbonic anhydrase inhibitors from natural sources. Current Medicinal Chemistry, 25(39), 5348-5357. [Link]
- Sharma, P. K., Kumar, A., Angeli, A., & Supuran, C. T. (2016). Novel sulfonamide bearing coumarin scaffolds as selective inhibitors of tumor associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry, 24(13), 2882-2886. [Link]
- Jung, J. C., & Park, O. S. (2009). Synthetic approaches and biological activities of 4-hydroxycoumarin derivatives. Molecules, 14(11), 4790-4803. [Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel sulfonamide bearing coumarin scaffolds as selective inhibitors of tumor associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxy-6,7-dimethylcoumarin as a Privileged Scaffold for Novel Drug Discovery
Abstract
The coumarin nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a vast array of biological activities.[1][2][3] This guide focuses on a specific, synthetically accessible derivative, 4-hydroxy-6,7-dimethylcoumarin , as a strategic starting point for generating novel chemical entities. We provide a comprehensive overview of its rationale as a lead scaffold, detailed protocols for its synthesis and subsequent derivatization, and a robust methodology for preliminary biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic agents.
Introduction: The Rationale for Scaffold Selection
Coumarin and its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7] The selection of this compound as a foundational scaffold is a deliberate choice rooted in established structure-activity relationship (SAR) principles and synthetic pragmatism.
-
The 4-Hydroxy Group: This functional group is critical. It imparts a weak acidic nature to the C3 proton, creating a highly reactive nucleophilic center. This reactivity is famously exploited in the synthesis of the anticoagulant drug warfarin and provides a reliable chemical handle for introducing diverse substituents to explore chemical space.[6][8][9]
-
The 6,7-Dimethyl Substitution: The presence of methyl groups on the benzene ring serves several strategic purposes. They increase the lipophilicity of the core structure, which can enhance membrane permeability and bioavailability. Furthermore, these groups can sterically influence the orientation of substituents introduced at other positions and may occupy specific hydrophobic pockets within a biological target, potentially increasing binding affinity and selectivity. The synthesis of related structures like 3-acetyl-4-hydroxy-6,7-dimethylcoumarin has been previously reported, confirming the accessibility of this core.[10][11]
The strategic combination of these features makes this compound an ideal starting point for building a library of diverse compounds for biological screening.
Caption: Core features of the this compound scaffold.
Synthetic Methodologies & Protocols
The synthesis of the core scaffold and its subsequent modification are crucial first steps. The protocols below are designed to be robust and reproducible.
Protocol 1: Synthesis of this compound Scaffold
This synthesis is achieved via the Pechmann condensation, a classic and efficient method for creating the coumarin ring system from a phenol and a β-ketoester.[12]
Principle: 3,4-Dimethylphenol is reacted with ethyl acetoacetate under acidic catalysis. The reaction proceeds through transesterification followed by an intramolecular cyclization (hydroxyalkylation) and subsequent dehydration to form the benzopyrone ring.
Materials:
-
3,4-Dimethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Carefully add concentrated H₂SO₄ (10 mL) to a 50 mL round-bottom flask cooled in an ice bath.
-
To the cold acid, slowly add 3,4-dimethylphenol (5.0 g, 40.9 mmol) while stirring until fully dissolved.
-
Remove the flask from the ice bath and add ethyl acetoacetate (5.3 g, 40.9 mmol) dropwise over 10 minutes. The solution will warm up and may change color.
-
Allow the mixture to stir at room temperature for 18 hours. A solid precipitate should form.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from 95% ethanol to yield pure this compound as a white or off-white solid.
-
Dry the product in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Library Generation via Michael Addition at C3
This protocol demonstrates the derivatization of the scaffold to create a small library of analogs, a key step in exploring SAR. The Michael addition of the nucleophilic C3 position to an α,β-unsaturated ketone is a reliable method for introducing complexity.[8]
Principle: The 4-hydroxycoumarin scaffold exists in equilibrium with its 2,4-dione tautomer. The C3 carbon of this tautomer is a soft nucleophile that readily adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).
Materials:
-
This compound (from Protocol 1)
-
Benzalacetone (or other α,β-unsaturated ketone)
-
Piperidine (catalyst)
-
Ethanol (absolute)
-
Reflux apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.26 mmol) in 30 mL of absolute ethanol.
-
Add benzalacetone (0.77 g, 5.26 mmol) to the solution.
-
Add 3-4 drops of piperidine as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure C3-substituted derivative.
-
Characterize the product by NMR and Mass Spectrometry to confirm the addition.
Caption: Workflow for synthesis and derivatization of the scaffold.
Application in Biological Screening
Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. Given the known antimicrobial properties of many coumarins, a primary screen for antibacterial activity is a logical and cost-effective starting point.[7][13]
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that prevents visible growth of a microorganism.[14]
Materials:
-
Synthesized coumarin derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test compound and the control antibiotic in sterile DMSO.
-
Plate Setup: In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Serial Dilution:
-
Add 100 µL of the stock solution to column 1 (this will be diluted in the next step).
-
Actually, a better way is to make an intermediate dilution first. Prepare a 64 µg/mL working solution of each compound in MHB.
-
Add 100 µL of the 64 µg/mL working solution to column 1.
-
Add 50 µL of MHB to columns 2-11.
-
Transfer 50 µL from column 1 to column 2. Mix well.
-
Transfer 50 µL from column 2 to column 3. Mix well. Continue this 2-fold serial dilution across to column 10. Discard 50 µL from column 10.
-
This creates concentrations ranging from 32 µg/mL to 0.06 µg/mL.
-
Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Workflow for the broth microdilution MIC assay.
Data Interpretation & Structure-Activity Relationships (SAR)
The goal of creating and screening a library is to establish an SAR, which correlates changes in chemical structure with changes in biological activity.[15][16] This iterative process guides the design of more potent and selective compounds.
Hypothetical Screening Data
| Compound ID | C3-Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| HDMC-01 | -H (Parent Scaffold) | >32 | >32 |
| HDMC-02 | 3-phenyl-1-oxobutyl- | 16 | 32 |
| HDMC-03 | 3-(4-chlorophenyl)-1-oxobutyl- | 8 | 16 |
| HDMC-04 | 3-(4-methoxyphenyl)-1-oxobutyl- | 32 | >32 |
SAR Analysis & Next Steps
-
The parent scaffold HDMC-01 is inactive, confirming the necessity of the C3-substituent for antimicrobial activity.
-
Adding a phenyl-containing side chain (HDMC-02 ) confers moderate activity, particularly against the Gram-positive S. aureus.
-
Introducing an electron-withdrawing group (Cl) on the phenyl ring (HDMC-03 ) doubles the activity, suggesting that electronic properties and/or specific interactions of the halogen are beneficial.
-
Conversely, adding an electron-donating group (OCH₃) (HDMC-04 ) reduces activity, possibly due to steric hindrance or unfavorable electronic effects.
This analysis guides the next round of synthesis. Future work should focus on exploring other halogen substitutions (F, Br) and different positions on the phenyl ring to optimize activity.
Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.
References
- Discovery and Structure-Activity Relationship of Coumarin Derivatives as TNF-alpha Inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.
- Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors. PubMed Central.
- Advances in Structure and Activity Relationship of Coumarin Derivatives.
- Synthesis, Structure-Activity Relationships (SAR)
- An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities.
- An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. MDPI.
- Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. PubMed Central.
- Current developments of coumarin-based anti-cancer agents in medicinal chemistry. PubMed.
- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Deriv
- COUMARIN: A VALID SCAFFOLD IN MEDICINAL CHEMISTRY.
- (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry.
- The Multifaceted Biological Activities of Coumarin Deriv
- Phytochemical Screening and Potential Antibacterial Activity of Defatted and Nondefatted Methanolic Extracts of Xao Tam Phan (Paramignya trimera (Oliv.) Guillaum) Peels against Multidrug-Resistant Bacteria.
- 4-Hydroxycoumarin as a starting m
- Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds. BenchChem.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Current developments of coumarin-based anti-cancer agents in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phytochemical Screening and Potential Antibacterial Activity of Defatted and Nondefatted Methanolic Extracts of Xao Tam Phan (Paramignya trimera (Oliv.) Guillaum) Peels against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Measuring the Fluorescence Lifetime of Coumarin Derivatives using Time-Correlated Single Photon Counting (TCSPC)
Abstract
Coumarin derivatives are a cornerstone of fluorescence research and applications, prized for their bright emission and environmental sensitivity. Their fluorescence lifetime, an intrinsic molecular property, provides a sensitive measure of the local microenvironment, making it a crucial parameter in fields ranging from materials science to drug discovery. This application note provides a comprehensive, step-by-step protocol for the accurate measurement of the fluorescence lifetime of coumarin derivatives using Time-Corrored Single Photon Counting (TCSPC), the gold-standard technique for time-resolved fluorescence measurements. We delve into the theoretical underpinnings of fluorescence lifetime, detail the practical aspects of sample preparation and instrument calibration, and provide a guide to data analysis and interpretation, empowering researchers to confidently and accurately characterize these versatile fluorophores.
Theoretical Principles: Understanding Fluorescence and Fluorescence Lifetime
Fluorescence is a photoluminescent process where a molecule, after absorbing a photon of light, transitions to an electronically excited state and subsequently returns to its ground state by emitting a photon. The entire process occurs on a nanosecond timescale. The Jablonski diagram provides a powerful visual representation of the electronic and vibrational states of a molecule and the transitions between them.[1][2]
// Transitions S0_v0 -> S1_v2 [label="Absorption\n(fs)", color="#4285F4", fontcolor="#4285F4", arrowhead="vee"]; S1_v2 -> S1_v0 [label="Vibrational Relaxation\n(ps)", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead="vee"]; S1_v0 -> S0_v1 [label="Fluorescence (ns)\nτ = 1/(k_r + k_nr)", color="#34A853", fontcolor="#34A853", arrowhead="vee"]; S0_v1 -> S0_v0 [label="Vibrational Relaxation\n(ps)", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead="vee"]; S1_v0 -> T1_v0 [label="Intersystem\nCrossing", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead="vee"]; T1_v0 -> S0_v0 [label="Phosphorescence\n(μs - s)", color="#FBBC05", fontcolor="#FBBC05", arrowhead="vee"];
// Invisible edges for alignment S0_v0 -> S0_v1 [style=invis]; S0_v1 -> S0_v2 [style=invis]; S0_v2 -> S0_v3 [style=invis]; S1_v0 -> S1_v1 [style=invis]; S1_v1 -> S1_v2 [style=invis]; S1_v2 -> S1_v3 [style=invis]; } enddot Figure 1: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, fluorescence, and intersystem crossing.
The fluorescence lifetime (τ) is defined as the average time a molecule remains in the excited state before returning to the ground state.[3] It is an intrinsic property of a fluorophore and is independent of its concentration, a key advantage over intensity-based measurements.[4] The lifetime is, however, highly sensitive to the molecule's local environment, including solvent polarity, viscosity, temperature, and the presence of quenchers.[3] This sensitivity is what makes fluorescence lifetime a powerful tool for probing molecular interactions and microenvironments.
The decay of the excited state population, and thus the fluorescence intensity, follows first-order kinetics and can be described by the following equation:
I(t) = I₀e-t/τ
where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.
The Time-Correlated Single Photon Counting (TCSPC) Technique
TCSPC is a highly sensitive and precise method for measuring fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[5] The technique is based on the repetitive, timed detection of single photons emitted from a sample after excitation by a pulsed light source.[5]
The core principle involves measuring the time delay between the excitation pulse and the detection of the first emitted photon.[5] This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve.
Experimental Protocol
This protocol provides a detailed methodology for measuring the fluorescence lifetime of a coumarin derivative in solution using a standard TCSPC system.
Instrument Setup and Calibration
Proper instrument setup and calibration are critical for obtaining accurate and reproducible fluorescence lifetime data.
3.1.1. Instrument Warm-up:
-
Power on the pulsed laser source, detector, and TCSPC electronics.
-
Allow the system to warm up for at least 30 minutes to ensure thermal stability of the components, which can affect timing accuracy.[3]
3.1.2. Wavelength Selection:
-
Set the excitation wavelength of the pulsed laser to a value that is strongly absorbed by the coumarin derivative. This information can be obtained from the absorption spectrum of the compound. For many coumarins, excitation in the near-UV to blue region (e.g., 375 nm or 405 nm) is appropriate.
-
Set the emission monochromator or filter to the peak of the fluorescence emission of the coumarin derivative in the chosen solvent.
3.1.3. Instrument Response Function (IRF) Measurement: The IRF represents the temporal profile of the excitation pulse as detected by the system and is crucial for accurate deconvolution of the fluorescence decay data.[6][7]
-
Preparation of Scattering Solution: Prepare a solution that scatters the excitation light but does not fluoresce. A dilute suspension of non-dairy creamer or Ludox (colloidal silica) in the solvent of interest is commonly used.[3]
-
IRF Acquisition:
-
Place the cuvette containing the scattering solution in the sample holder.
-
Set the emission monochromator to the same wavelength as the excitation laser.
-
Acquire the IRF until a sufficient number of counts (e.g., at least 10,000) are collected in the peak channel to ensure good statistics.
-
Caution: The scattered light can be intense. Use neutral density filters to attenuate the light and protect the detector from saturation.
-
Sample Preparation
Careful sample preparation is essential to avoid experimental artifacts.
3.2.1. Solvent Selection:
-
Choose a spectroscopic grade solvent that is transparent at both the excitation and emission wavelengths.
-
The photophysical properties of coumarins are often highly dependent on the solvent environment.[8][9] Select a solvent that is appropriate for the research question.
3.2.2. Concentration Optimization:
-
Inner-Filter Effect: At high concentrations, the measured fluorescence can be distorted due to the absorption of excitation and/or emitted light by the sample itself. This is known as the inner-filter effect.[10][11][12] To minimize this, the absorbance of the sample at the excitation wavelength should be kept low, typically below 0.1 in a 1 cm path length cuvette.
-
Stock Solution: Prepare a concentrated stock solution of the coumarin derivative in a suitable solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.[13]
-
Working Solution: Dilute the stock solution with the chosen spectroscopic grade solvent to achieve an absorbance of < 0.1 at the excitation wavelength.
3.2.3. Degassing (Optional):
-
Dissolved oxygen can quench the fluorescence of many fluorophores, leading to a shorter measured lifetime. For highly accurate measurements, particularly for coumarins with longer intrinsic lifetimes, it may be necessary to degas the solution by bubbling with an inert gas like nitrogen or argon.
Data Acquisition
-
Sample Measurement:
-
Replace the scattering solution with the coumarin derivative working solution.
-
Set the emission monochromator to the peak of the fluorescence emission.
-
Acquire the fluorescence decay data until a sufficient number of counts (e.g., at least 10,000) are collected in the peak channel for good statistical accuracy.
-
-
Pile-up Prevention: Ensure that the photon detection rate is less than 5% of the laser repetition rate.[3] Higher detection rates can lead to a phenomenon called "pile-up," where the system preferentially detects photons that arrive earlier in the decay, distorting the measured lifetime. If the detection rate is too high, use neutral density filters in the excitation path to reduce the excitation intensity.
Data Analysis and Interpretation
The raw data from a TCSPC experiment is a histogram of photon counts versus time. To extract the fluorescence lifetime, this data must be analyzed, taking into account the instrument's response.
4.1. Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF of the instrument. To obtain the true decay, a deconvolution process is necessary. Most TCSPC analysis software packages include algorithms for iterative reconvolution, where a theoretical decay model is convoluted with the measured IRF and compared to the experimental data.
4.2. Fitting the Decay Model: The deconvoluted fluorescence decay is then fitted to a mathematical model to determine the lifetime(s).
-
Single-Exponential Decay: If the coumarin derivative exists in a single, homogeneous environment, its fluorescence decay can be described by a single exponential function.
-
Multi-Exponential Decay: In many cases, the fluorescence decay of a coumarin derivative may be more complex and require a multi-exponential decay model:
I(t) = Σ αie-t/τi
where αi is the pre-exponential factor (amplitude) of the ith component and τi is its lifetime. A multi-exponential decay can arise from several factors, including the presence of different conformers of the coumarin, excited-state reactions, or the fluorophore existing in multiple microenvironments.
4.3. Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. For a good fit, the residuals should be randomly distributed around zero, and the χ² value should be close to 1.0.
Common Pitfalls and Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Distorted IRF | Poor alignment of optics; detector saturation. | Re-align the optics. Use neutral density filters to reduce light intensity. |
| Shortened Lifetime | Presence of quenchers (e.g., oxygen, impurities); inner-filter effect. | Degas the solvent; use high-purity solvents; ensure sample absorbance is < 0.1. |
| Poor Fit (High χ²) | Incorrect decay model (e.g., fitting a multi-exponential decay with a single-exponential model); photobleaching. | Try a multi-exponential decay model; check for sample degradation by acquiring spectra before and after the measurement. |
| Noisy Data | Insufficient photon counts. | Increase the data acquisition time. |
| Pile-up Distortion | Photon detection rate is too high. | Reduce the excitation intensity using neutral density filters to ensure the detection rate is < 5% of the laser repetition rate. |
Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible destruction of the fluorophore, a process known as photobleaching. To minimize photobleaching, use the lowest possible excitation intensity and acquisition time necessary to obtain good statistics.
Example Data: Fluorescence Lifetimes of Common Coumarin Derivatives
The fluorescence lifetime of coumarin derivatives is highly sensitive to the solvent environment. The following table provides a summary of reported fluorescence lifetimes for several common coumarin derivatives in different solvents.
| Coumarin Derivative | Solvent | Fluorescence Lifetime (τ) in ns |
| Coumarin 1 | Water | ~4.5 |
| Ethanol | ~3.0 | |
| Acetonitrile | ~2.5 | |
| Coumarin 102 | Water | ~6.02 |
| Methanol | ~5.3 | |
| Acetonitrile | ~5.2 | |
| Coumarin 153 | Methanol | ~4.0 |
| Acetonitrile | ~5.5 | |
| Cyclohexane | ~6.0 | |
| 7-Amino-4-methylcoumarin | Water | ~3.8 |
| Ethanol | ~4.2 | |
| Dioxane | ~2.1 |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., temperature, pH, purity of solvents).
Conclusion
Measuring the fluorescence lifetime of coumarin derivatives using TCSPC provides valuable insights into their photophysical properties and their interactions with the surrounding environment. By following the detailed protocol outlined in this application note, researchers can obtain accurate and reproducible data. Careful attention to instrument calibration, sample preparation, and data analysis is paramount for achieving high-quality results and unlocking the full potential of these versatile fluorescent probes in a wide range of scientific applications.
References
- Jo, J., et al. (2004). Fast model-free deconvolution of fluorescence decay for analysis of biological systems. Journal of Biomedical Optics, 9(4), 743-752. [Link]
- HORIBA Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. [Link]
- Fonseca, A., et al. (1994). Experimental correction for the inner-filter effect in fluorescence spectra. Analyst, 119(3), 429-432. [Link]
- Liu, Y., & Marcu, L. (2021). Fluorescence Lifetime Data Processing.
- Pan, H., et al. (2017). A review on the methods for correcting the fluorescence inner-filter effect of fluorescence spectrum. Applied Spectroscopy Reviews, 52(8), 697-713. [Link]
- Jones, G., II, Jackson, W. R., Choi, C., & Bergmark, W. R. (1983). Solvent Effects on Emission Yield and Lifetime for Coumarin Laser Dyes.
- Sikorski, M., et al. (2004). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. Photochemistry and Photobiology, 80(2), 217-222. [Link]
- Jones, G., II, & Jackson, W. R. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]
- NIGHTSEA. (n.d.). Physics of Fluorescence – the Jablonski Diagram. [Link]
- Karmakar, S. (2023, March 16). Jablonski diagram, Fluorescence and Phosphorescence. YouTube. [Link]
- HORIBA Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
- PicoQuant. (n.d.). Lifetime-Fitting Using the Rapid Reconvolution Model. Time-Resolved Fluorescence Wiki. [Link]
- Lee, J., et al. (2015). Estimation of multiexponential fluorescence decay parameters using compressive sensing. Optics Express, 23(18), 23755-23774. [Link]
- Edinburgh Instruments. (2021, July 13). Perrin-Jablonski Diagram. [Link]
- NIGHTSEA. (n.d.). Physics of Fluorescence - the Jablonski Diagram. [Link]
- KEYENCE. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
- Kärkäs, M., et al. (2014). Solvation and Protonation of Coumarin 102 in Aqueous Media: A Fluorescence Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 118(45), 10359-10370. [Link]
- Cerezo, J., et al. (2021). Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol. Molecules, 26(24), 7545. [Link]
- Edinburgh Instruments. (2023, September 13). Determining Fluorescence Lifetimes. [Link]
- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641–2684. [Link]
- Wikipedia. (2023, October 27). Photobleaching. [Link]
- Jones, G., II, Jackson, W. R., & Halpern, A. M. (1981). Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. DTIC. [Link]
- Birch, D. J. S., & Imhof, R. E. (2015). Instrumentation for fluorescence lifetime measurement using photon counting.
- Lund University. (2013).
- ResearchGate. (n.d.).
- Kim, H., et al. (2014). Fluorescence lifetime determination of photo-bleaching correlation. Optics InfoBase Conference Papers. [Link]
- Roy, A., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and photobiology, 90(3), 554–564. [Link]
- AlliGator. (n.d.). Fluorescence Decay Fitting. AlliGator 0.
- FluorTools.com. (n.d.). Fluorescence intensity decay models. [Link]
- ResearchGate. (n.d.). Measured fluorescence lifetimes of the Coumarin 6 using the PMT (a) or the HPD (b)
- HORIBA Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
- Indian Institute of Science Education and Research, Pune. (n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. [Link]
- Yale CBIC. (2011, November 20). Time-Correlated Single Photon Counting (TCSPC) with the Fluorolog Fluorimeter. YouTube. [Link]
- Das, R., et al. (2013). Photophysical properties of coumarin-152 and coumarin-481 dyes: unusual behavior in nonpolar and in higher polarity solvents. The journal of physical chemistry. A, 117(16), 3354–3365. [Link]
- Berezin, M. Y., & Achilefu, S. (2010). Calibration approaches for fluorescence lifetime applications using time-domain measurements. Methods in molecular biology (Clifton, N.J.), 636, 137–157. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2021, November 30).
- HORIBA Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
- Lo, K. K., & Yim, K. H. (2019). Liquid-core waveguide TCSPC sensor for high-accuracy fluorescence lifetime analysis. Analytical and bioanalytical chemistry, 411(16), 3567–3575. [Link]
- ResearchGate. (n.d.). 58 questions with answers in TCSPC | Scientific method. [Link]
- HORIBA Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
Sources
- 1. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Covalent Immobilization of Couarin Derivatives for Advanced Sensor Development
Introduction: The Power of Immobilized Coumarins in Sensing
Coumarin derivatives have emerged as a cornerstone in the development of fluorescent chemosensors due to their exceptional photophysical properties. These include high fluorescence quantum yields, excellent photostability, and a structural versatility that allows for fine-tuning of their spectral properties.[1][2][3] When tethered to a solid support, these fluorophores are transformed into robust and reusable sensing platforms. Covalent immobilization offers significant advantages over passive adsorption by preventing leaching of the sensing molecule, ensuring long-term stability, and providing a consistent and reproducible sensor surface. This guide provides a comprehensive overview and detailed protocols for the covalent immobilization of coumarin derivatives onto solid substrates, with a focus on glass and silica surfaces, for the development of high-performance optical sensors.
The core principle behind many coumarin-based sensors lies in modulating the fluorescence output in response to a specific analyte. This is often achieved through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[1] The design of the coumarin derivative is paramount; it must not only possess the desired photophysical characteristics but also a functional group amenable to covalent linkage. The choice of immobilization strategy is therefore intrinsically linked to the chemical structure of the coumarin derivative.
Part 1: Strategic Selection of Coumarin Derivatives and Immobilization Chemistry
The success of a coumarin-based sensor is predicated on a thoughtful co-design of the fluorophore and the immobilization strategy. The coumarin scaffold can be synthetically modified to incorporate a variety of functional groups suitable for covalent attachment.[4][5][6]
Functionalized Coumarins: The Key to Covalent Linkage
The most common functional groups introduced onto the coumarin backbone for immobilization purposes are primary amines (-NH₂) and carboxylic acids (-COOH). These groups provide convenient handles for well-established bioconjugation chemistries. For instance, coumarins can be synthesized with an amino or carboxyl group at various positions, often without significantly perturbing their fluorescent properties.
Table 1: Common Functionalized Coumarin Derivatives for Covalent Immobilization
| Coumarin Derivative Example | Functional Group | Common Immobilization Chemistry |
| 7-Amino-4-methylcoumarin | Primary Amine (-NH₂) | Glutaraldehyde, EDC/NHS |
| Coumarin-3-carboxylic acid | Carboxylic Acid (-COOH) | EDC/NHS |
| Coumarin-hydrazide | Hydrazide (-CONHNH₂) | Aldehyde-functionalized surfaces |
Choosing the Right Immobilization Chemistry
The selection of the immobilization chemistry depends on the functional groups present on both the coumarin derivative and the substrate. Below, we detail two of the most robust and widely used methods.
-
Amine-Reactive Crosslinking: This is a versatile approach for immobilizing amine-containing coumarins. It typically involves a two-step process to first activate a carboxylated surface or to introduce an amine-reactive group.
-
Carbodiimide Chemistry (EDC/NHS): This "zero-length" crosslinking method is ideal for coupling amine-containing coumarins to carboxylated surfaces or vice-versa.[7][8]
Part 2: Experimental Workflows and Detailed Protocols
This section provides step-by-step protocols for the covalent immobilization of coumarin derivatives on glass or silica-based substrates. The workflow is broken down into three key stages: substrate preparation and functionalization, coumarin immobilization, and characterization.
Diagram: General Workflow for Covalent Immobilization of Coumarin Derivatives
Caption: Key chemical reactions for glutaraldehyde and EDC/NHS immobilization chemistries.
Part 3: Validation and Characterization of Immobilized Coumarin Sensors
A critical aspect of sensor development is the thorough characterization of the immobilized surface to confirm successful coupling and to assess its performance.
Surface Characterization
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information of the surface. It can be used to confirm the presence of the silane layer and the subsequent immobilization of the coumarin derivative by detecting characteristic elements (e.g., nitrogen from the coumarin).
-
Contact Angle Measurement: Changes in the surface hydrophilicity/hydrophobicity at each step of the functionalization and immobilization process can be monitored by measuring the water contact angle.
-
Fluorescence Microscopy: This is a direct and powerful method to visualize the successful immobilization of the coumarin derivative. A uniform fluorescence across the surface indicates a homogeneous immobilization. [9][10]
Performance Evaluation
-
Fluorescence Spectroscopy: The fundamental optical properties of the immobilized coumarin should be characterized. This includes measuring the excitation and emission spectra and determining the fluorescence quantum yield. [1][11]* Analyte Titration: The responsiveness of the sensor is evaluated by exposing it to varying concentrations of the target analyte and measuring the change in fluorescence intensity or wavelength. This allows for the determination of key sensor parameters such as the limit of detection (LOD) and the dynamic range. [12]* Stability and Leaching Tests: The long-term stability of the sensor is assessed by monitoring its fluorescence signal over time under operational conditions. Leaching tests, where the supernatant is analyzed for the presence of the coumarin derivative, are crucial to confirm the covalent nature of the immobilization.
Table 2: Typical Characterization Data for Immobilized Coumarin Sensors
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Immobilization |
| Fluorescence Microscopy | Fluorescence Intensity & Uniformity | Uniform and bright fluorescence across the substrate surface. |
| XPS | Elemental Composition | Appearance of nitrogen and other characteristic peaks from the coumarin derivative. |
| Contact Angle Goniometry | Water Contact Angle | Systematic changes in contact angle after each modification step. |
| Fluorescence Spectroscopy | Analyte Response | A concentration-dependent change in fluorescence (quenching or enhancement). |
| Leaching Test | Fluorescence of Supernatant | No detectable fluorescence in the supernatant after washing. |
Conclusion and Future Perspectives
The covalent immobilization of coumarin derivatives provides a robust and reliable method for the fabrication of highly sensitive and stable optical sensors. The choice of coumarin derivative and immobilization chemistry must be carefully considered to ensure optimal performance. The protocols detailed in this guide provide a solid foundation for researchers to develop their own coumarin-based sensing platforms. Future advancements in this field will likely focus on the development of novel coumarin derivatives with enhanced photophysical properties, such as larger Stokes shifts and near-infrared emission, as well as the exploration of more advanced immobilization techniques like click chemistry for even greater control over sensor surface architecture. [13][14]
References
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI.
- (a) Functionalization procedure using silanization (APTES) and... (n.d.). ResearchGate.
- Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (n.d.). MDPI.
- Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. (n.d.). National Center for Biotechnology Information.
- A Decennary Update on Coumarin Derived Fluorescent Nanosensors and Chemosensors for Selective Sensing of Heavy Metal Ions. (2023). NanoWorld Journal.
- Coumarin heterocyclic derivatives: chemical synthesis and biological activity. (2015). Royal Society of Chemistry.
- Coumarin-Based Small-Molecule Fluorescent Chemosensors. (2019). PubMed.
- Modification of coverslips with APTES-glutaraldehyde. Panel a shows the... (n.d.). ResearchGate.
- (PDF) Synthesis of Functionalized Coumarins. (n.d.). ResearchGate.
- Coumarin-Based Small-Molecule Fluorescent Chemosensors. (2019). ACS Publications.
- Scheme of surface modification with APTES and GTA and immobilization of... (n.d.). ResearchGate.
- The procedure for the conventional APTES-GA coating. (n.d.). ResearchGate.
- Nanomaterial-Based Sensors for Coumarin Detection. (2024). PubMed.
- Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker. (n.d.). ResearchGate.
- Nanomaterial-Based Sensors for Coumarin Detection. (n.d.). National Center for Biotechnology Information.
- A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent. (n.d.). National Center for Biotechnology Information.
- Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (n.d.). National Center for Biotechnology Information.
- The immobilization process: the click reaction followed by elimination... (n.d.). ResearchGate.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. (n.d.). MDPI.
- Amine coupling through EDC/NHS: a practical approach. (2010). PubMed.
- Amine coupling through EDC/NHS: a practical approach. (n.d.). ResearchGate.
- Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. (n.d.). Ariel University.
- Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. (n.d.). PubMed.
- Covalent Immobilization of Organic Photosensitizers on the Glass Surface: Toward the Formation of the Light-Activated Antimicrobial Nanocoating. (n.d.). National Center for Biotechnology Information.
- Click chemistry for natural product-inspired covalent drug discovery. (n.d.). PubMed.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
- (PDF) Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. (n.d.). ResearchGate.
- Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. (2024). PubMed.
- The fluorescence microscopy image in the presence of coumarin (a) and NBD-Cl (b). (n.d.). ResearchGate.
- Fluorescent Nanoclays: Covalent Functionalization with Amine Reactive Dyes from Different Fluorophore Classes and Surface Group Quantification. (n.d.). ResearchGate.
- Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields. (2012). PubMed.
- Lipid-directed covalent fluorescent labeling of plasma membranes for long-term imaging, barcoding and manipulation of cells. (n.d.). ResearchGate.
- Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. (n.d.). MDPI.
- Cellular uptake and mean fluorescence intensity of coumarin-6 loaded... (n.d.). ResearchGate.
- Synthesis and characterization of new coumarin-based COUPY fluorophores. (n.d.). Dipòsit Digital de la Universitat de Barcelona.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coumarin-Based Small-Molecule Fluorescent Chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click chemistry for natural product-inspired covalent drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Amino Derivatives from 4-Hydroxy-6,7-dimethylcoumarin: Application Notes and Protocols for Researchers
The coumarin scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an amino group to the coumarin nucleus can significantly modulate its biological and physicochemical properties, making the synthesis of aminocoumarins a focal point of contemporary research. This guide provides detailed protocols and scientific insights for the synthesis of various amino derivatives starting from 4-hydroxy-6,7-dimethylcoumarin, a readily accessible precursor. The methodologies outlined herein are designed to be robust and adaptable for researchers in organic synthesis and drug discovery.
Part 1: Direct Synthesis of 4-Amino-6,7-dimethylcoumarin Derivatives
The direct conversion of the 4-hydroxy group to a 4-amino group offers an efficient route to a key class of aminocoumarins. Traditional methods often require harsh conditions and may lead to undesired side products. A highly effective and green approach is the use of microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields.
Principle and Rationale
The reaction proceeds via a direct nucleophilic substitution of the hydroxyl group by an amine. Under microwave irradiation, the polar transition state is stabilized, accelerating the reaction. This method avoids the need for activating the hydroxyl group and often proceeds without a catalyst, offering a cleaner reaction profile. The choice of amine dictates the substitution pattern at the 4-position, allowing for the creation of a diverse library of compounds.
Protocol 1: Microwave-Assisted Direct Amination of this compound
This protocol describes the synthesis of N-substituted 4-amino-6,7-dimethylcoumarins.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
High-pressure microwave reaction vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Ethanol (for recrystallization)
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
In a 10 mL high-pressure microwave reaction vial, add this compound (1.0 mmol) and the desired amine (1.2 to 2.4 mmol).
-
Seal the vial tightly.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a power of 850 W for a period of 2-10 minutes. The optimal time may vary depending on the amine used and should be monitored by TLC.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial carefully in a fume hood.
-
The crude product is often a solid. If so, wash it with cold ethanol to remove excess amine.
-
If the product is not solid, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography on silica gel.
-
Recrystallize the purified product from ethanol to obtain the final N-substituted 4-amino-6,7-dimethylcoumarin.
Expected Results and Characterization:
The reaction is expected to yield the corresponding 4-aminocoumarin derivatives in good to excellent yields. The products can be characterized by standard spectroscopic techniques.
| Amine | Product Name | Expected Yield | Melting Point (°C) |
| Aniline | 4-Anilino-6,7-dimethylcoumarin | 90-98% | >260 |
| Benzylamine | 4-(Benzylamino)-6,7-dimethylcoumarin | 90-98% | 235-238 |
| Morpholine | 4-Morpholino-6,7-dimethylcoumarin | 70-80% | 138-140 |
Note: Yields and melting points are based on analogous reactions with 4-hydroxycoumarin and may vary for the 6,7-dimethyl derivative.[1]
Characterization Data (General):
-
¹H NMR: The disappearance of the C3-H proton signal of the 4-hydroxycoumarin tautomer and the appearance of signals corresponding to the amine substituent.
-
¹³C NMR: A shift in the resonance of the C4 carbon.
-
IR (cm⁻¹): Appearance of N-H stretching bands (for primary and secondary amines) and characteristic C=O stretching of the lactone.
-
MS (ESI): The molecular ion peak corresponding to the expected product.
Part 2: Synthesis of 3-Aminoalkyl-4-hydroxy-6,7-dimethylcoumarin Derivatives
The introduction of an aminoalkyl group at the C3 position of 4-hydroxycoumarins is another important transformation, often achieved through a Mannich-type reaction. These derivatives have shown significant biological activities.
Principle and Rationale
The Mannich reaction is a three-component condensation involving an active hydrogen compound (this compound), a non-enolizable aldehyde (e.g., formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the electron-rich C3 position of the coumarin.[2]
Protocol 2: Three-Component Mannich Reaction
This protocol describes the synthesis of 3-(aminoalkyl)-4-hydroxy-6,7-dimethylcoumarins.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution) or a suitable aromatic aldehyde
-
A secondary amine (e.g., piperidine, morpholine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the secondary amine (1.1 mmol) and a catalytic amount of glacial acetic acid.
-
To this mixture, add formaldehyde (1.1 mmol of a 37% aqueous solution) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Results and Characterization:
This reaction typically affords the 3-aminoalkyl derivatives in good yields.
| Amine | Aldehyde | Product Name | Expected Yield |
| Piperidine | Formaldehyde | 3-(Piperidin-1-ylmethyl)-4-hydroxy-6,7-dimethylcoumarin | 75-90% |
| Morpholine | Formaldehyde | 3-(Morpholinomethyl)-4-hydroxy-6,7-dimethylcoumarin | 75-90% |
Note: Yields are based on analogous reactions with 4-hydroxycoumarin.[2]
Characterization Data (General):
-
¹H NMR: Appearance of a singlet for the methylene bridge (-CH₂-) connecting the amino group to the C3 position, and signals corresponding to the amine moiety.
-
¹³C NMR: A new signal for the methylene carbon and signals for the carbons of the amine substituent.
-
IR (cm⁻¹): Broad O-H stretch, C=O stretch of the lactone, and C-N stretching vibrations.
-
MS (ESI): Molecular ion peak confirming the addition of the aminoalkyl group.
Part 3: Synthesis of Amino Derivatives on the Benzene Ring
Introducing an amino group onto the benzene ring of the coumarin scaffold, such as at the C6 or C8 position, requires a different synthetic strategy, typically involving nitration followed by reduction.
Principle and Rationale
Direct amination of the aromatic ring is challenging. A reliable two-step process involves the electrophilic nitration of the coumarin ring, followed by the reduction of the nitro group to an amino group. The regioselectivity of the nitration is influenced by the existing substituents and reaction conditions. For 4,7-dimethylcoumarin, nitration can occur at the C6 and C8 positions.[3] The subsequent reduction can be achieved using various reducing agents, with iron powder in acetic acid being a common and effective choice.
Protocol 3: Synthesis of 6-Amino-4,7-dimethylcoumarin
This protocol starts from 4,7-dimethylcoumarin, as the free 4-hydroxy group can interfere with the nitration reaction.
Step A: Nitration of 4,7-dimethylcoumarin
Materials:
-
4,7-dimethylcoumarin
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4,7-dimethylcoumarin (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) dropwise to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The nitro-substituted product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. This will likely be a mixture of isomers, primarily 6-nitro-4,7-dimethylcoumarin.
Step B: Reduction of 6-Nitro-4,7-dimethylcoumarin
Materials:
-
6-Nitro-4,7-dimethylcoumarin (from Step A)
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask, suspend 6-nitro-4,7-dimethylcoumarin (1.0 mmol) and iron powder (3.0 mmol) in a mixture of dioxane (15 mL), water (2.5 mL), and glacial acetic acid (1.25 mL).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-amino-4,7-dimethylcoumarin.
Expected Results and Characterization:
The two-step synthesis should provide the desired 6-amino-4,7-dimethylcoumarin.
Characterization Data for 6-Amino-4,7-dimethylcoumarin: [3]
-
¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons, and characteristic shifts in the aromatic proton signals. A new signal around 5.02 ppm for the two protons of the NH₂ group has been reported.[3]
-
IR (cm⁻¹): Appearance of N-H stretching bands in the range of 3300-3500 cm⁻¹.
-
MS (ESI): Molecular ion peak at m/z corresponding to C₁₁H₁₁NO₂.
Data Visualization
Caption: Synthetic routes to various amino derivatives of the 6,7-dimethylcoumarin scaffold.
References
- Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants. Arzneimittelforschung. 2010;60(10):617-20. [Link]
- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. 2020;36(4). [Link]
- Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Molecules. 2004;9(7):581-589. [Link]
- Synthesis of New Substituted Coumarin Derivatives containing Schiff- Base as Potential Antimicrobial and Antioxidant Agents. International Journal of Drug Delivery Technology. 2022;12(3):1279-1281. [Link]
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. 2021;5(3):233-241. [Link]
- Reaction with certain 4-hydroxycoumarin derivatives. ResearchGate.
- Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. Indian Journal of Chemistry - Section B. 2017;56B(12):1251-1259. [Link]
- Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives.
- Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Molecules. 2022;27(9):2681. [Link]
Sources
Application Note: 4-Hydroxy-6,7-dimethylcoumarin as a Blue-Emitting Fluorophore for Solid-State Lighting Applications
Abstract
This technical guide provides a comprehensive overview of the application of 4-Hydroxy-6,7-dimethylcoumarin as a promising blue-emitting material for solid-state lighting (SSL), with a primary focus on its use in Organic Light-Emitting Diodes (OLEDs). Coumarin derivatives are renowned for their high photoluminescence quantum yields, excellent photostability, and tunable emission spectra.[1][2] This document details the essential physicochemical and photophysical properties of this compound, outlines the principles of its integration into OLED device architectures, and provides detailed, field-tested protocols for the fabrication and characterization of emissive layers using solution-based processing techniques. This guide is intended for researchers and scientists in materials science and optoelectronics, providing the foundational knowledge and practical steps required to explore this fluorophore in next-generation lighting and display technologies.
Introduction to Coumarins in Solid-State Lighting
Solid-state lighting technology, particularly OLEDs, is revolutionizing the display and lighting industries due to its high efficiency, superior color quality, and mechanical flexibility.[3] The performance of an OLED is critically dependent on the organic materials used in its emissive layer (EML). Organic fluorophores that emit in the blue region of the spectrum are especially crucial for creating full-color displays and white lighting, either through color mixing or in conjunction with phosphors.[4]
The coumarin molecular scaffold is an important class of heterocyclic compounds that has been extensively investigated for various photonic applications, including laser dyes, fluorescent probes, and as emissive materials in OLEDs.[1][2] Their popularity stems from a rigid structure that promotes high fluorescence quantum yields and a strong intramolecular charge transfer (ICT) character, which allows for spectral tuning through chemical modification.[5] Specifically, substituents on the coumarin ring can modulate the electron-donating or -withdrawing nature of the molecule, thereby altering its emission wavelength.[2][6] this compound is a derivative that offers a robust and highly fluorescent core, making it an excellent candidate for a stable blue emitter in SSL applications.
Properties of this compound
A thorough understanding of the material's properties is essential for its effective application.
Physicochemical Characteristics
This compound is a stable, crystalline solid at room temperature. Its core structure provides a good balance of rigidity and solubility in common organic solvents used for device fabrication.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-6,7-dimethylchromen-2-one | [7] |
| Molecular Formula | C₁₁H₁₀O₃ | [7] |
| Molecular Weight | 190.19 g/mol | [7] |
| Appearance | Crystalline solid | [8] |
| Melting Point | 248-251 °C | [8] |
Photophysical Properties
The utility of this compound in SSL is defined by its photophysical behavior. As a member of the 4-hydroxycoumarin family, it exhibits strong fluorescence.[9] The methyl groups at the 6 and 7 positions act as weak electron-donating groups, influencing the electronic structure and emission properties.
| Photophysical Parameter | Typical Value / Characteristic | Rationale & Significance |
| Absorption Max (λ_abs) | ~320-360 nm | The molecule efficiently absorbs energy in the near-UV range, which is suitable for photoluminescence studies and relevant for energy transfer from host materials in OLEDs.[6] |
| Emission Max (λ_em) | ~420-460 nm (Blue) | Emits in the highly sought-after blue region of the visible spectrum, making it a candidate for the blue component in white OLEDs.[2] |
| Quantum Yield (Φ_F) | High (often > 0.70 in solution) | A high quantum yield is critical for efficient light emission, ensuring that a large fraction of absorbed energy is converted into light rather than heat.[2][10] |
| Stokes Shift | Moderate | A sufficient Stokes shift (separation between absorption and emission peaks) minimizes self-absorption, which is crucial for achieving high efficiency in solid-state devices. |
| Stability | Good thermal and photostability | The rigid coumarin backbone contributes to good stability under electrical and optical stress, a prerequisite for long device lifetimes.[11][12] |
Application in OLEDs: Device Architecture and Mechanism
In a typical OLED, this compound would be used as a fluorescent dopant within a host material in the emissive layer (EML). This host-dopant architecture is a field-proven strategy to circumvent efficiency losses.
Causality Behind the Host-Dopant System: At high concentrations in the solid state, fluorescent molecules like coumarins often suffer from aggregation-caused quenching (ACQ), where intermolecular interactions create non-radiative decay pathways, drastically reducing the light output. By dispersing a small amount (typically 1-10%) of the dopant (guest) in a suitable host material, these interactions are minimized. The host material is chosen for its good charge-transport properties and an energy level alignment that facilitates efficient Förster Resonance Energy Transfer (FRET) to the dopant molecules.[13]
A standard OLED architecture is depicted below. Upon applying a voltage, electrons are injected from the cathode and holes from the anode. These charges travel through the transport layers and recombine in the emissive layer to form excitons (bound electron-hole pairs) on the host molecules. Through FRET, the energy of these excitons is non-radiatively transferred to the dopant molecules (this compound), which then decay radiatively to produce light.
Protocols for Device Fabrication and Characterization
The following protocols describe the solution-based fabrication of an OLED emissive layer using spin coating, a common technique for academic research and prototyping due to its simplicity and ability to produce highly uniform thin films.[14]
Protocol 1: Preparation of the Emissive Layer Solution
This protocol details the preparation of a host-dopant solution. A common host for blue-emitting dopants is Tris(8-hydroxyquinolinato)aluminum (Alq₃), although other wide-bandgap materials can be used.[13]
-
Materials & Reagents:
-
Host Material (e.g., Alq₃)
-
Dopant: this compound
-
High-purity organic solvent (e.g., Chloroform, Toluene, or Tetrahydrofuran - THF)
-
Volumetric flasks, precision balance, ultrasonic bath.
-
-
Procedure:
-
Host Solution Preparation: Prepare a stock solution of the host material. For example, accurately weigh 10 mg of Alq₃ and dissolve it in 10 mL of chloroform to create a 1 mg/mL solution. Use an ultrasonic bath to ensure complete dissolution.
-
Scientist's Insight: The choice of solvent is critical. It must dissolve both the host and dopant without leaving residues and have a suitable evaporation rate for spin coating.
-
-
Dopant Solution Preparation: Prepare a separate, more dilute stock solution of this compound (e.g., 0.1 mg/mL in the same solvent).
-
Doping: Create the final emissive layer solution by mixing the host and dopant solutions to achieve the desired doping concentration. For a 2% doping ratio by weight:
-
Take 1 mL of the 1 mg/mL host solution (contains 1 mg of host).
-
Calculate the required dopant mass: 1 mg * 2% = 0.02 mg.
-
Add 0.2 mL of the 0.1 mg/mL dopant solution (contains 0.02 mg of dopant).
-
-
Finalization: Vortex the final solution for 1 minute to ensure homogeneity. Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter that could cause defects in the thin film.
-
Protocol 2: Thin Film Deposition via Spin Coating
This protocol outlines the steps to deposit the prepared solution onto a substrate.[15][16] Substrates for OLEDs are typically glass pre-coated with a transparent conductive oxide like Indium Tin Oxide (ITO), which serves as the anode.
-
Substrate Preparation:
-
Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a nitrogen gun.
-
Treat the substrate with UV-Ozone or Oxygen Plasma for 5-10 minutes.
-
Self-Validation: This step is crucial. It removes organic residues and increases the work function of the ITO, which improves hole injection efficiency and ensures uniform wetting of the solution. A successful treatment is indicated by a highly hydrophilic surface (a drop of water will spread out completely).
-
-
-
Spin Coating Procedure:
-
Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to hold it in place.
-
Using a pipette, dispense a small amount of the filtered emissive solution (~50 µL for a 1-inch substrate) onto the center of the substrate (static dispense).[14]
-
Immediately start the spin coating program. A typical two-step program is effective:
-
Step 1 (Spread): 500 RPM for 10 seconds. This allows the solution to spread evenly across the substrate.
-
Step 2 (Thinning): 3000 RPM for 40 seconds. The high speed expels excess solution and the solvent evaporates, leaving a uniform thin film.[15]
-
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) and anneal at 60-80°C for 10 minutes to remove any residual solvent.
-
Protocol 3: Device Characterization
After the deposition of the remaining layers (HBL, ETL, cathode) via thermal evaporation, the completed device must be characterized.[17]
-
Encapsulation: OLEDs are sensitive to moisture and oxygen. The device should be encapsulated using a UV-curable epoxy and a cover glass inside an inert-atmosphere glovebox before removal for testing.
-
Electroluminescence (EL) Spectrum:
-
Mount the device on a probe station.
-
Apply a constant forward bias voltage (above the turn-on voltage) using a source-measure unit (SMU).
-
Collect the emitted light using a fiber optic cable connected to a spectrometer. The resulting spectrum should correspond to the photoluminescence of this compound.
-
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
While sweeping the voltage from 0 V upwards, simultaneously measure the current density (J) flowing through the device with the SMU and the luminance (L, in cd/m²) using a calibrated photodiode placed in front of the device.
-
From this data, key performance metrics can be calculated:
-
Turn-on Voltage: The voltage at which light is first detected (e.g., at a luminance of 1 cd/m²).
-
Luminous Efficacy (cd/A): Calculated as Luminance / Current Density.
-
External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.
-
-
Conclusion
This compound stands out as a viable candidate for a blue-emitting dopant in solution-processed solid-state lighting devices. Its intrinsic properties, including high quantum yield, good stability, and blue emission, align well with the requirements for next-generation OLEDs. By employing a robust host-dopant strategy and well-controlled deposition techniques like spin coating, researchers can effectively mitigate common solid-state quenching effects and fabricate efficient emissive layers. The protocols and insights provided in this guide offer a solid foundation for the exploration and optimization of devices based on this promising coumarin derivative.
References
- Organic light-emitting diodes with new dyes based on coumarin. (n.d.). AIP Publishing.
- Ida, K., et al. (2002). Efficient Orange Organic Light-Emitting Diodes Doped with Coumarin Dyes. Japanese Journal of Applied Physics, 41(Pt. 2, No. 7B), L867.
- Lee, K. H., et al. (2004). Efficient green coumarin dopants for organic light-emitting devices. Organic Letters, 6(8), 1241-1244. [Link]
- Sunonnam, T., et al. (2010). Synthesis and Characterization of N-Coumarin Derivatives for Organic Light-Emitting Diodes (OLEDs). UBU Journal of Science and Technology, 12(2).
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Zhang, J., et al. (2018). Solid-state fluorescent materials based on coumarin derivatives: polymorphism, stimuli-responsive emission, self-assembly and optical waveguides. Materials Chemistry Frontiers, 2(3), 528-535. [Link]
- Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-6.
- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
- Hernández-Mancera, J. P., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)
- Prahl, S. (n.d.). Coumarin 6. Oregon Medical Laser Center. [Link]
- Deep blue light emission of (4,3-Oxo‒HCMM) coumarin derivative for organic LED display application. (2019).
- This compound. (n.d.). J&K Scientific. [Link]
- This compound. (n.d.). PubChem. [Link]
- OLED. (n.d.). Wikipedia. [Link]
- Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 168, 464-470. [Link]
- Spin Coating Methodology in detail. (2022). YouTube. [Link]
- Solid State Lighting: Review of Health Effects. (2020).
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-HYDROXY-6 7-DIMETHYLCOUMARIN 98 | 55004-77-8 [chemicalbook.com]
- 9. sciepub.com [sciepub.com]
- 10. omlc.org [omlc.org]
- 11. Efficient green coumarin dopants for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tytlabs.co.jp [tytlabs.co.jp]
- 14. ossila.com [ossila.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ossila.com [ossila.com]
- 17. ntv.ifmo.ru [ntv.ifmo.ru]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6,7-dimethylcoumarin
Welcome to the technical support center for the synthesis of 4-Hydroxy-6,7-dimethylcoumarin. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. Our focus is on enhancing yield and purity through a detailed understanding of the reaction mechanisms and critical experimental parameters.
I. Introduction to this compound Synthesis
This compound is a key heterocyclic compound, serving as a vital intermediate in the synthesis of various pharmaceuticals. The most common and effective method for its synthesis is the Pechmann condensation.[1][2] This reaction involves the condensation of a phenol with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[2][3] For the synthesis of this compound, 3,4-dimethylphenol is reacted with malonic acid.
The Pechmann condensation proceeds through an acid-catalyzed mechanism involving transesterification, intramolecular hydroxyalkylation, and subsequent dehydration. The efficiency of this reaction is highly dependent on the nature of the reactants and the condensing agent used.[4]
Visualizing the General Pechmann Condensation Workflow
The following diagram illustrates the key stages of the Pechmann condensation, a fundamental process for synthesizing coumarin derivatives.
Caption: General workflow for the Pechmann condensation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The yield is primarily influenced by three key factors:
-
Choice of Catalyst: Strong acids are essential for the Pechmann condensation.[2][3] Concentrated sulfuric acid is a common choice, but other catalysts like aluminum chloride, phosphorus pentoxide, and trifluoroacetic acid can also be effective. The acidity of the catalyst plays a crucial role in the reaction's progress. The use of solid acid catalysts is also an option that can simplify product work-up and reduce corrosion.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, excessive heat can lead to product degradation and the formation of by-products. An optimal temperature must be determined experimentally for each specific set of reactants and catalyst.
-
Purity of Reactants: The purity of the starting materials, 3,4-dimethylphenol and malonic acid, is paramount. Impurities can lead to unwanted side reactions and a lower yield of the desired product.
Q2: I am observing a low yield. What are the common causes and how can I troubleshoot this?
A2: A low yield can stem from several issues. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Ensure the acid catalyst is fresh and of the correct concentration. Consider trying alternative strong acid catalysts as the choice can significantly impact the reaction.[2] |
| Suboptimal Reaction Temperature | Optimize the temperature. If the reaction is too slow, a modest increase in temperature may help. Conversely, if charring or significant by-product formation is observed, the temperature should be lowered.[5] |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition occurs. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents if applicable. Moisture can interfere with the acid catalyst and side reactions. |
| Improper Work-up Procedure | Ensure the product is fully precipitated during the work-up. Pouring the reaction mixture into ice-cold water is a common and effective method.[6] Inefficient extraction or premature crystallization during washing can also lead to loss of product. |
Q3: What are the common side products in this synthesis, and how can I minimize their formation?
A3: A common side reaction is the Simonis chromone cyclization, which can occur when using phosphorus pentoxide as a catalyst, leading to the formation of a chromone instead of a coumarin.[3] Other potential side products can arise from the self-condensation of the β-ketoester or from degradation of the product at high temperatures.[5]
To minimize these:
-
Catalyst Selection: Avoid conditions known to favor chromone formation if a coumarin is the desired product.
-
Temperature Control: Maintain the optimal reaction temperature to prevent thermal decomposition.
-
Stoichiometry: Use the correct molar ratios of reactants to avoid excess of one reactant that might lead to self-condensation.
III. Detailed Troubleshooting Guide
This section provides a more in-depth look at specific experimental challenges and their solutions.
Problem 1: The reaction mixture turns dark or chars, resulting in a low yield of impure product.
-
Causality: This is often a sign of excessive heat, causing decomposition of the starting materials or the product. The strong acid catalyst can also contribute to charring at high temperatures.
-
Solution Protocol:
-
Temperature Reduction: Lower the reaction temperature in increments of 5-10°C and monitor the effect on the reaction.
-
Controlled Addition: Add the catalyst or one of the reactants slowly to the reaction mixture, possibly in an ice bath, to control the initial exothermic reaction. For example, adding the reactants to concentrated sulfuric acid at 5°C has been shown to be effective.[6]
-
Solvent Use: While some Pechmann condensations are performed neat, using a high-boiling inert solvent can help to better control the temperature.
-
Problem 2: The product is difficult to purify and contains persistent impurities.
-
Causality: This can be due to the presence of unreacted starting materials or closely related side products.
-
Solution Protocol:
-
Optimize Reaction Time: Use TLC to monitor the reaction. Stop the reaction when the starting material spots have disappeared and before significant degradation product spots appear.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water) can often provide better purification than a single solvent.[6]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the desired product from impurities.
-
Visualizing the Troubleshooting Logic
This flowchart outlines a systematic approach to diagnosing and resolving common issues in the synthesis.
Caption: Troubleshooting flowchart for synthesis optimization.
IV. Experimental Protocol: Pechmann Condensation for this compound
This protocol provides a general guideline. Optimization of specific parameters may be necessary.
Materials:
-
3,4-Dimethylphenol
-
Malonic Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly and with stirring, add a mixture of 3,4-dimethylphenol and malonic acid to the cooled sulfuric acid. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the predetermined optimal time (e.g., 18 hours).[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
A precipitate of the crude product should form.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.[6]
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Melting Point: Compare with the literature value.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -OH, C=O of the lactone).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[7]
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
V. References
-
Wikipedia. Pechmann condensation. [Link]
-
Indian Journal of Chemistry. (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [Link]
-
Molecules. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. [Link]
-
Slideshare. (2018). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]
-
The Journal of Organic Chemistry. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [Link]
-
JETIR. (2021). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [Link]
-
Molecules. (2011). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]
-
ResearchGate. (2021). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. [Link]
-
ResearchGate. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. [Link]
-
Journal of Saudi Chemical Society. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]
-
Google Patents. (1949). Synthesis of 4-hydroxycoumarins.
-
Proceedings of the Indian Academy of Sciences - Section A. (1948). A new synthesis of 4-hydroxycoumarins. [Link]
-
Google Patents. (1954). Process for the production of 4-hydroxycoumarins.
-
Taylor & Francis Online. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. [Link]
-
Journal of Al-Nahrain University. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
-
Tutorsglobe.com. Synthesis and Reactions of Coumarins, Chemistry tutorial. [Link]
-
Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. [Link]
-
Indian Journal of Chemistry. (1998). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. [Link]
-
Study.com. (2023). Coumarin Definition, Structure & Uses. [Link]
-
ResearchGate. (2021). Optimization of reaction condition for synthesizing 7-hydroxy-4-methylcoumarin (1). [Link]
-
World Journal of Organic Chemistry. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]
-
ResearchGate. (2019). An overview on synthesis and reactions of coumarin based compounds. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
-
Organic Reactions. The Pechmann Reaction. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. [Link]
-
Molecules. (2022). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
-
Frontiers in Chemistry. (2024). Syntheses, reactivity, and biological applications of coumarins. [Link]
-
YouTube. (2021). pechmann #reaction #mechanism | organic chemistry. [Link]
-
Prezi. (2024). A Comprehensive Review on 7-Hydroxy-4-Methylcoumarin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. scispace.com [scispace.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-6,7-dimethylcoumarin by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-hydroxy-6,7-dimethylcoumarin using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during this critical separation process.
I. Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties include:
-
Polarity: The presence of a hydroxyl (-OH) group at the 4-position and a lactone ring makes the molecule polar.[1][2][3] This polarity dictates its strong interaction with polar stationary phases like silica gel.
-
Solubility: It is freely soluble in polar organic solvents like ethanol, DMSO, and dimethylformamide, and sparingly soluble in hot water.[4][5] Its solubility in common chromatography solvents will affect sample loading and elution.
-
Acidity: The hydroxyl group is weakly acidic, which can sometimes lead to tailing on silica gel columns.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[6] |
| Molecular Weight | 190.19 g/mol | PubChem[6] |
| Appearance | Yellowish powder or needle-like crystals | ChemicalBook[5] |
| IUPAC Name | 4-hydroxy-6,7-dimethylchromen-2-one | PubChem[6] |
Q2: How do I select the appropriate stationary phase for purifying this compound?
A2: For normal-phase chromatography, silica gel (SiO₂) is the most common and effective stationary phase for separating coumarins due to its polarity and ability to interact with the hydroxyl and carbonyl groups of the molecule.[7] Alumina can also be used, but silica gel generally provides better resolution for this class of compounds. The choice between different grades of silica gel (e.g., mesh size) depends on the type of chromatography:
-
Gravity Chromatography: Larger particle sizes (e.g., 70-230 mesh) are suitable.
-
Flash Chromatography: Smaller particle sizes (e.g., 230-400 mesh) are preferred for higher resolution and faster separations.[8]
Q3: What is the best approach for choosing a mobile phase (eluent)?
A3: The selection of the mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.[8] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[9]
A common strategy involves using a binary solvent system consisting of a non-polar solvent and a more polar modifier. For polar coumarins like this, effective systems often include:[3]
-
Hexane/Ethyl Acetate: A gradient elution starting with a higher percentage of hexane and gradually increasing the ethyl acetate concentration is a standard approach.
-
Toluene/Ethyl Acetate: Can offer different selectivity compared to hexane-based systems.[3]
-
Dichloromethane/Methanol: For more polar impurities, a small amount of methanol can be added to the dichloromethane.
It is crucial to start with a less polar solvent mixture to first elute any non-polar impurities, then gradually increase the polarity to elute the target compound.[10]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process.
Problem 1: My compound will not elute from the column, or elution is extremely slow.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.[8][9]
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[11] Make these changes in small increments to avoid eluting all compounds at once.
-
TLC Verification: Before making a large change on the column, run a TLC plate with the proposed new, more polar solvent system to confirm that the target compound will move off the baseline.
-
Consider a Stronger Polar Modifier: If ethyl acetate is insufficient, consider adding a small percentage (1-2%) of methanol or isopropanol to your mobile phase.[1][2]
-
Problem 2: The separation is poor, and all my fractions are mixed with impurities.
-
Possible Cause 1: The chosen mobile phase does not provide adequate resolution between your compound and the impurities.
-
Solution 1:
-
Optimize the Solvent System via TLC: Experiment with different solvent systems on TLC plates. Try different combinations of solvents (e.g., toluene/ethyl acetate, dichloromethane/acetone) to find one that maximizes the separation between the spot for your target compound and the impurities.[3][12]
-
Use a Shallow Gradient: Instead of large, stepwise increases in polarity, employ a slow, shallow gradient. This will allow for a more gradual elution and better separation of closely related compounds.
-
-
Possible Cause 2: The column was overloaded with the crude sample.
-
Solution 2:
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100 sample to silica).
-
Proper Loading Technique: Ensure the initial band of the sample loaded onto the column is as narrow and concentrated as possible.[13]
-
Problem 3: The compound streaks or "tails" down the column, leading to broad peaks and poor separation.
-
Possible Cause: The weakly acidic nature of the 4-hydroxyl group can lead to strong, non-ideal interactions with the slightly acidic silica gel. This is a common issue with polar compounds containing acidic protons.
-
Solution:
-
Add a Mobile Phase Modifier: Add a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase.[3] This acid will protonate the silica surface and the hydroxyl group of the coumarin, reducing the strong ionic interactions that cause tailing.
-
Use a Deactivated Stationary Phase: Consider using a diol-bonded silica gel, which can be less acidic and offer different selectivity for polar compounds.[1][2]
-
Problem 4: The crude sample is not soluble in the initial, non-polar mobile phase for loading.
-
Possible Cause: The crude mixture is highly polar and requires a more polar solvent for dissolution.
-
Solution:
-
Minimal Polar Solvent: Dissolve the sample in the minimum amount of a slightly more polar solvent (like dichloromethane or a small amount of ethyl acetate) that will be used later in the elution.[13] Load this concentrated solution carefully onto the column.
-
Dry Loading: This is the preferred method for poorly soluble samples.[13]
-
Dissolve your crude material in a suitable solvent (e.g., methanol, acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a very concentrated band.[13]
-
-
III. Experimental Workflow & Visualization
Step-by-Step Protocol for Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 80:20 Hexane:Ethyl Acetate and moving to more polar ratios).
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Select the solvent system that gives an Rf value of ~0.3 for the target compound.
-
-
Column Preparation (Slurry Packing):
-
Choose an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, continuously tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface.[10]
-
-
Sample Loading:
-
Use either the minimal solvent method or the dry loading method as described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, non-polar solvent system.
-
Collect fractions of a consistent volume in numbered test tubes.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which fractions contain the pure compound.
-
-
Analysis and Product Isolation:
Workflow Diagram
Caption: Column Chromatography Workflow for Purification.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Common Issues.
References
- PubChem.this compound.
- Bieganowska, M. L., & Petruczynik, A. (1997). Chromatographic Separation of Some Coumarins and Flavonoids on Diol-Modified Silica Gel Phase. Journal of Liquid Chromatography & Related Technologies, 20(13), 2089-2103. [Link]
- Bieganowska, M. L. (1997). Chromatographic Separation of Some Coumarins and Flavonoids on Diol-Modified Silica Gel Phase. Marcel Dekker, Inc.[Link]
- ResearchGate. (2020).
- Sarkhail, P. (2014). Coumarins – Analytical and Preparative Techniques. In Natural Products.
- SpectraBase.this compound.[Link]
- SpectraBase.this compound - Optional[13C NMR] - Spectrum.[Link]
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- Athabasca University.
- ResearchGate. (2022).
- ChemistryViews. (2012).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]
- 6. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
Optimizing excitation and emission wavelengths for 4-Hydroxy-6,7-dimethylcoumarin
Technical Support Center: 4-Hydroxy-6,7-dimethylcoumarin
Last Updated: January 7, 2026
Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help researchers, scientists, and drug development professionals optimize their fluorescence-based experiments. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The optimal wavelengths are highly dependent on the experimental environment, particularly the solvent and pH. Unlike fluorophores with rigid spectral properties, the 4-hydroxy group on the coumarin scaffold imparts significant environmental sensitivity.
In its protonated (neutral pH or acidic) state, the molecule exhibits weak to negligible fluorescence. Upon deprotonation of the 4-hydroxy group in a basic medium, a highly fluorescent phenolate species is formed, leading to a significant increase in fluorescence intensity. This property is characteristic of many hydroxycoumarins, which are known to be more acidic in their excited states.[1]
For practical purposes, a full spectral scan is the most reliable method to determine the optimal settings for your specific instrument and buffer system.[2][3][4] However, based on literature for structurally similar 4-hydroxycoumarin derivatives, you can expect fluorescence emission in the range of 420-460 nm in ethanol when excited at the maximum absorption wavelength.[5][6] For other hydroxycoumarins, excitation is often performed between 350-380 nm with emission observed between 450-475 nm.[7][8][9]
Key Takeaway: There is no single "optimal" wavelength. It must be empirically determined for your conditions. A good starting point for your spectral scans would be to excite around 360-380 nm and scan for emission from 400 nm to 550 nm.
Q2: Why is my fluorescence signal weak or non-existent?
A weak or absent signal is a common issue that can typically be traced to one of several factors. Systematically investigating these potential causes will help resolve the problem.
-
Incorrect pH: This is the most common culprit for 4-hydroxycoumarins. The 4-hydroxy group must be deprotonated to the phenolate anion for strong fluorescence to occur. If your solution is neutral or acidic, the fluorophore will be in its protonated, non-fluorescent state.
-
Fluorescence Quenching: Quenching refers to any process that decreases fluorescence intensity.[10] This can be caused by other molecules in your sample, such as certain metal ions, halides, or other organic compounds that interact with the fluorophore in its excited state (dynamic quenching) or form a non-fluorescent complex in the ground state (static quenching).[10][11][12] High concentrations of the fluorophore itself can also lead to self-quenching.
-
Incorrect Wavelengths: As detailed in Q1, using incorrect excitation or emission wavelengths will result in a poor signal. The optimal wavelengths can shift based on solvent polarity and other factors.[13][14]
-
Photobleaching: All fluorophores are susceptible to photobleaching, which is the irreversible photochemical destruction of the molecule upon prolonged or high-intensity light exposure. Minimize exposure time and use the lowest excitation power necessary.
-
Low Concentration: Ensure the concentration of the fluorophore is within the detection limits of your instrument. A typical starting concentration for spectral scanning is between 1 µM and 10 µM.[2]
Q3: How does pH critically affect the fluorescence of this compound?
The fluorescence of 4-hydroxycoumarins is intrinsically linked to pH due to the acid-base equilibrium of the 4-hydroxy group.[1]
-
In Acidic to Neutral Conditions (pH < ~7.5): The hydroxyl group at the 4-position is protonated (-OH). This form of the molecule is generally non-fluorescent or exhibits very weak fluorescence.
-
In Basic/Alkaline Conditions (pH > ~8): The hydroxyl group is deprotonated, forming a phenolate anion (-O⁻). This structural change enhances the intramolecular charge transfer (ICT) character of the molecule, creating a highly fluorescent species.[15] The absorption and emission spectra of many hydroxycoumarins are strongly sensitive to pH changes.[16]
This pH-dependent behavior is a critical experimental parameter. To ensure a strong, stable signal, your buffer system must be maintained at a pH that favors the deprotonated, fluorescent form.
Caption: pH-dependent equilibrium of this compound.
Q4: How does solvent choice impact my results?
Solvent polarity plays a significant role in the photophysical properties of coumarin dyes.[13][14] Changes in solvent can alter both the position of the excitation and emission maxima and the fluorescence quantum yield.
Generally, increasing solvent polarity can lead to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the excited state, which is often more polar than the ground state. The choice of solvent can also influence n → π* and π → π* transitions, which can directly impact whether a compound is fluorescent.[13] For example, some coumarin derivatives that are non-fluorescent in certain solvents can become fluorescent in others due to solvent-specific interactions.[13]
Data Summary: Solvent Effects on Related Coumarins (Note: Data for the specific this compound is limited; this table illustrates general trends for hydroxycoumarins.)
| Solvent | Polarity | Typical Effect on Emission |
| Dioxane | Low | Shorter Wavelength (Blue-shifted) |
| Ethyl Acetate | Intermediate | Intermediate Wavelength |
| Acetonitrile | High (Aprotic) | Longer Wavelength (Red-shifted) |
| Ethanol | High (Protic) | Longer Wavelength (Red-shifted) |
| Water | Very High (Protic) | Longest Wavelength (Red-shifted) |
Troubleshooting & Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
This protocol describes how to use a scanning spectrofluorometer to find the optimal wavelengths for this compound in your specific experimental buffer.[4][17]
Objective: To empirically determine the excitation and emission maxima.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or Ethanol).
-
Your experimental buffer (ensure pH is in the optimal range, e.g., pH 9.0).
-
Scanning Spectrofluorometer.
-
Quartz cuvettes.
Methodology:
Part A: Excitation Scan
-
Prepare Working Solution: Dilute the stock solution to a final concentration of approximately 5 µM in your experimental buffer. Prepare a "blank" sample containing only the buffer.
-
Set Emission Wavelength: Make an educated guess for the emission maximum. Based on similar compounds, a good starting point is 450 nm.[8]
-
Set Instrument Parameters:
-
Set the emission monochromator to 450 nm.
-
Set the excitation scan range from 300 nm to 420 nm.
-
Choose appropriate excitation and emission slit widths (e.g., 5 nm). This is a balance between signal intensity and spectral resolution.[3]
-
-
Run Scans:
-
First, run the scan with the blank sample to obtain the background spectrum.
-
Next, run the scan with your coumarin sample.
-
-
Identify Excitation Maximum: Subtract the blank spectrum from the sample spectrum. The wavelength at the highest peak of intensity is your optimal excitation wavelength (λex).
Part B: Emission Scan
-
Set Excitation Wavelength: Set the excitation monochromator to the optimal λex you just determined in Part A.
-
Set Instrument Parameters:
-
Set the emission scan range from (λex + 20 nm) to 600 nm. Starting the scan above the excitation wavelength avoids measuring scattered excitation light.[4]
-
Keep the slit widths the same as in Part A for consistency.
-
-
Run Scans:
-
Run the scan with the blank sample first.
-
Run the scan with your coumarin sample.
-
-
Identify Emission Maximum: Subtract the blank spectrum. The wavelength at the highest peak of intensity is your optimal emission wavelength (λem).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer [moleculardevices.com]
- 3. tecan.com [tecan.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 6. sapub.org [sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. soc.chim.it [soc.chim.it]
- 16. researchgate.net [researchgate.net]
- 17. jascoinc.com [jascoinc.com]
Technical Support Center: Mitigating Photobleaching of Coumarin-Based Fluorescent Probes
As a Senior Application Scientist, I often speak with researchers facing the frustrating issue of rapid signal loss when using coumarin-based probes. You've meticulously prepared your sample, only to watch your beautiful fluorescence fade into the background under the microscope's excitation light. This guide is designed to move beyond simple frustration and provide you with a deep, mechanistic understanding of coumarin photobleaching and a suite of practical, field-proven strategies to preserve your signal and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching, and why does it affect my coumarin probe?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce[1]. The process is primarily driven by the interaction of the excited fluorophore with molecular oxygen[2].
For coumarin probes, the mechanism generally follows these steps:
-
Excitation: The probe absorbs a photon from the excitation light, moving from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: Most molecules will relax back to the ground state, emitting a photon (fluorescence).
-
Intersystem Crossing (ISC): A small fraction of excited molecules will transition to a long-lived, highly reactive triplet state (T₁)[2][3][4].
-
Oxygen Interaction: In this triplet state, the coumarin molecule can react with molecular oxygen (³O₂) to generate highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂)[5][6][7][8].
-
Irreversible Damage: These ROS molecules can then attack and destroy the coumarin fluorophore, leading to a permanent loss of signal[2][3].
The longer a fluorophore spends in the triplet state, the higher the probability of this destructive interaction.
Caption: The photobleaching pathway of a coumarin fluorophore.
Q2: What are the primary strategies to minimize photobleaching?
A2: A multi-pronged approach is most effective, focusing on chemical intervention, environmental control, and optimizing imaging parameters.
-
Chemical Methods: Incorporate antioxidant compounds, known as antifade reagents, into your sample mounting or imaging media. These agents either scavenge ROS or quench the fluorophore's triplet state, interrupting the photobleaching cascade[9][10].
-
Environmental Control: The primary environmental factor is oxygen. For fixed samples, antifade reagents are sufficient. For live-cell imaging, oxygen scavenging systems can be employed, though care must be taken not to induce hypoxia[7][11].
-
Instrumental & Methodological Optimization: This is a critical and often underutilized strategy. By carefully controlling the light dose delivered to your sample, you can significantly reduce the rate of photobleaching[12][13][14]. This includes reducing excitation power, minimizing exposure time, and avoiding unnecessary illumination[1][15].
Q3: Which antifade reagent is the best for coumarin probes?
A3: There is no single "best" agent, as performance can depend on the specific coumarin derivative and the biological sample. However, some are consistently effective. Commercial mounting media like Vectashield have been shown to be highly effective, increasing the half-life of coumarin fluorescence from 25 seconds to 106 seconds compared to a standard glycerol/PBS solution[16]. For those who prefer to make their own, n-propyl gallate (NPG) is an excellent and widely used choice[10][17][18].
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in scientific principles.
Caption: Troubleshooting workflow for coumarin photobleaching.
Scenario 1: "My signal is bright initially but fades dramatically within seconds of starting fixed-cell imaging."
This is a classic case of photobleaching in a fixed sample. The solution is to create a more protective chemical environment for the fluorophore.
Root Cause Analysis:
In a standard buffer like PBS/glycerol, molecular oxygen is readily available. The high-intensity excitation light rapidly pushes coumarin molecules into the triplet state, initiating the destructive ROS cascade.
Solution: Employ Antifade Mounting Media
Antifade agents are essential for preserving the signal in fixed samples. They work by scavenging the ROS that are generated or by directly quenching the triplet state of the fluorophore, preventing ROS generation in the first place.
Table 1: Comparison of Common Antifade Reagents
| Reagent | Mechanism of Action | Pros | Cons & Considerations |
| n-Propyl Gallate (NPG) | Free radical scavenger[18] | Effective, non-toxic, can be used with live cells[10]. | Can be difficult to dissolve; requires heating[10][19]. |
| DABCO | Triplet state quencher, singlet oxygen scavenger[20] | Easy to dissolve, less toxic than PPD. | Less effective than PPD[10]. |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective, considered one of the most potent antifades[10]. | Can be toxic, may cause a yellow-fluorescing artifact with Hoechst stain, and can react with cyanine dyes[10]. |
| Trolox | Vitamin E analog, potent antioxidant[5][6] | Low cytotoxicity, effective against various ROS, suitable for live-cell imaging[12]. | Optimal concentration may need to be determined for different cell types[12]. |
| Vectashield® (Commercial) | Proprietary formulation | Proven high performance for coumarins[16], convenient ready-to-use format. | Can exhibit some initial blue autofluorescence with UV excitation[10]. |
Recommendation: For most applications with coumarin probes, starting with a commercial medium like Vectashield® or a well-prepared NPG-based medium is the most reliable approach.
Scenario 2: "I'm performing a long-term, live-cell imaging experiment, and my signal diminishes over time, accompanied by signs of cell stress."
This dual problem of photobleaching and phototoxicity is common in live-cell imaging. Here, you cannot use hardening mounting media, and the primary goal is to minimize the total light dose delivered to the cells.
Root Cause Analysis:
The same ROS that destroy your coumarin probe also wreak havoc on cellular components, leading to phototoxicity[6][7]. Standard antifade reagents are often toxic to living cells. The solution requires a delicate balance of gentle imaging and a biocompatible protective environment.
Solutions:
-
Aggressively Optimize Imaging Parameters (See Protocol 2): This is your first and most important line of defense. Use the absolute minimum excitation power and the shortest possible exposure time that still yields a usable signal-to-noise ratio[12][13][21]. Avoid continuous illumination; only illuminate the sample when the camera is actively acquiring an image[13][21].
-
Incorporate Live-Cell Compatible Antioxidants: Add a reagent like Trolox to your imaging medium. Trolox is a water-soluble analog of Vitamin E that effectively scavenges ROS without harming the cells[5][12]. A typical starting concentration is 0.1-1 mM, but this may require optimization.
-
Consider Oxygen Scavenging Systems: For extremely sensitive or long-duration experiments, enzymatic oxygen scavenging systems (e.g., glucose oxidase/catalase) can be used to reduce the local oxygen concentration, thereby starving the photobleaching reaction of its fuel[7][11]. Caution: This approach can induce hypoxia and alter cell physiology, so it must be used with appropriate controls and careful consideration.
Key Experimental Protocols
Protocol 1: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a reliable, cost-effective antifade solution for fixed-cell imaging. The high pH is optimal for maintaining the fluorescence of many common dyes[18].
Materials:
-
n-Propyl gallate (NPG) (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
pH meter
Procedure:
-
Prepare 90% Glycerol in 1X PBS: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. This creates a 90% glycerol solution in 1X PBS. Mix thoroughly by vortexing or inverting until homogeneous. Causality: Glycerol provides a high refractive index (~1.47) suitable for microscopy and helps stabilize the sample.
-
Prepare 2% NPG Stock Solution: In a separate small tube, dissolve 200 mg of n-propyl gallate in 10 mL of DMSO. NPG does not dissolve well in aqueous solutions, so a solvent like DMSO is necessary[22][23].
-
Combine and Mix: Add 100 µL of the 2% NPG stock solution to the 10 mL of 90% glycerol/PBS solution.
-
Adjust pH: Check the pH of the final solution. It should be between 8.0 and 9.0 for optimal performance[18]. Adjust carefully using 0.1M NaOH or HCl if necessary.
-
Storage: Aliquot the final mounting medium into light-proof tubes (e.g., wrapped in foil) and store at -20°C. The medium is stable for several months[18].
Protocol 2: Workflow for Optimizing Image Acquisition to Minimize Photobleaching
This protocol guides you through the logical steps to set up your microscope for minimal sample damage and maximal signal preservation.
Objective: To find the "sweet spot" of imaging parameters that delivers the lowest possible light dose while maintaining acceptable image quality.
Procedure:
-
Locate Region of Interest (ROI) with Transmitted Light: Whenever possible, use brightfield or DIC to find and focus on the area of your sample you wish to image. This avoids exposing your target area to unnecessary high-intensity fluorescence excitation[1].
-
Set Initial Excitation Power Low: Begin with your laser or LED power at a very low setting (e.g., 1-5% of maximum).
-
Determine Minimum Exposure Time: With the low excitation power, increase your camera's exposure time until you achieve a signal that is clearly distinguishable from the background noise. For live-cell imaging of dynamic processes, you must ensure the exposure time is short enough to avoid motion blur[21].
-
Iteratively Adjust Power and Exposure: If the signal is still too weak at the maximum acceptable exposure time, incrementally increase the excitation power. Avoid large jumps in power, as photobleaching rates can increase non-linearly with excitation intensity[3][11][24].
-
Use Neutral Density (ND) Filters: If your microscope uses arc lamps, always use ND filters to attenuate the light intensity rather than relying on the field diaphragm, which only reduces the illuminated area but not the intensity[1][12].
-
Acquire Only What You Need: Limit the number of Z-stacks and time points to the absolute minimum required to answer your scientific question[12]. Every image acquired contributes to the total photobleaching of your sample.
By systematically applying these chemical and methodological strategies, you can effectively combat photobleaching, extend the life of your coumarin-based probes, and capture high-quality, reliable fluorescence data.
References
- The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed.
- UVA absorption and photostability of coumarins. Photochemical & Photobiological Sciences (RSC Publishing).
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
- The photostability of some fluorescent disperse dyes deriv
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC - NIH.
- Antifade Mixtures for Fluorescence Microscopy. University of Massachusetts Amherst.
- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-arom
- Analysis of antifading reagents for fluorescence microscopy. PubMed.
- Photobleaching in Live Cell Imaging. Biocompare.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
- How to make mounting medium (anti fade)?.
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Photonics Online.
- Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabiliz
- Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - MX.
- Recipe for Anti-fade Mounting Medium. Jackson ImmunoResearch.
- Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates.
- Mounting Media and Antifade reagents. BIDC UCSF.
- Investigation on photobleaching of fluorophores: Effect of excitation power and buffer system.
- Mounting Medium. University of Arizona.
- Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net.
- Mounting Media and Antifades. University of California, San Francisco.
- Fluorescence - Photobleaching.
- Mechanisms of high-order photobleaching and its relationship to intracellular abl
- Photobleaching of fluorescein as a probe for oxidative stress in single cells.
- Photobleaching in Fluorescence Microscopy. AZoLifeSciences.
- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository.
Sources
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. news-medical.net [news-medical.net]
- 16. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods and Tips [bio.umass.edu]
- 18. www2.nau.edu [www2.nau.edu]
- 19. unige.ch [unige.ch]
- 20. nathan.instras.com [nathan.instras.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. researchgate.net [researchgate.net]
- 23. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 24. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence Intensity with 4-Hydroxy-6,7-dimethylcoumarin
Welcome to the technical support guide for 4-Hydroxy-6,7-dimethylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that can lead to low fluorescence intensity during experimental procedures. By understanding the underlying principles of this versatile fluorophore, you can optimize your assays for robust and reproducible results.
I. Understanding this compound: Core Principles
This compound is a fluorescent probe valued for its utility in various biological and chemical applications, including its use as a fluorescent marker and in photodynamic therapy.[1] Its fluorescence is intrinsically linked to its chemical structure and the surrounding microenvironment. A firm grasp of its fundamental properties is the first step in effective troubleshooting.
Coumarin dyes, in general, are known to be sensitive to their local environment, particularly polarity and microviscosity.[2] The fluorescence of 4-hydroxycoumarin derivatives can be influenced by factors such as pH, solvent polarity, and the presence of quenching agents.[3][4]
Key Spectral and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [5] |
| Molecular Weight | 190.19 g/mol | [5] |
| Excitation Max (λex) | Varies with solvent and pH | [6][7] |
| Emission Max (λem) | Typically in the 420-460 nm range in ethanol | [6][8] |
| Solubility | Soluble in organic solvents like ethanol, DMSO; sparingly soluble in aqueous buffers | [9] |
| Storage | Store at 4°C | [10] |
II. Troubleshooting Guide: Low Fluorescence Intensity
Low or inconsistent fluorescence is a frequent challenge. This section provides a systematic, question-and-answer guide to diagnose and resolve the root causes of diminished signal.
Q1: Is my experimental pH optimal for fluorescence?
Answer: The pH of your buffer system is one of the most critical factors influencing the fluorescence of hydroxycoumarin derivatives.[3][4][11] The fluorescence intensity of these compounds is often pH-dependent due to the protonation state of the hydroxyl group.[12] For many hydroxycoumarins, fluorescence is significantly higher at a basic pH compared to an acidic or neutral pH.[3][11][13]
Troubleshooting Steps & Rationale:
-
Verify Buffer pH: Physically measure the pH of your final assay buffer. Do not rely solely on the label of the stock solution, as dilutions can alter the final pH.
-
Perform a pH Titration: If you are developing a new assay, it is highly recommended to perform a pH titration experiment. This involves measuring the fluorescence intensity of this compound across a range of pH values (e.g., pH 5 to 10) to determine the optimal pH for maximum signal in your specific experimental context.
-
Adjust and Re-measure: If your current buffer pH is suboptimal, adjust it to the empirically determined optimum and repeat your fluorescence measurement.
Q2: Could my solvent be the cause of the low signal?
Answer: Yes, the choice of solvent significantly impacts the fluorescence properties of coumarin dyes.[2] this compound is readily soluble in organic solvents like ethanol and DMSO but has limited solubility in aqueous buffers.[9] Poor solubility can lead to aggregation, which in turn can quench fluorescence.
Troubleshooting Steps & Rationale:
-
Assess Solubility: Visually inspect your stock and final solutions for any precipitates. Cloudiness or visible particles are clear indicators of solubility issues.
-
Optimize Stock Solution Preparation: Prepare a concentrated stock solution in a suitable organic solvent such as ethanol or DMSO.[9] For aqueous assays, the stock solution can then be diluted into the aqueous buffer. It is recommended to first dissolve the compound in ethanol before diluting with the aqueous buffer of choice to improve solubility.[9]
-
Solvent Polarity Effects: Be aware that the fluorescence quantum yield and emission wavelength of coumarins can change with solvent polarity.[2][14] While ethanol is a good solvent for dissolving the compound, the final assay conditions should be consistent across all samples to ensure reproducibility.
Q3: Are there quenching agents in my sample?
Answer: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[15] It can be caused by a variety of substances that interact with the fluorophore in its excited state. Common quenchers for coumarin derivatives include halide ions (like Br⁻ and I⁻), certain metal ions, and other organic molecules.[16][17]
Troubleshooting Steps & Rationale:
-
Review Sample Composition: Carefully examine all components of your assay mixture for potential quenchers. High concentrations of salts containing bromide or iodide can be problematic.[16]
-
Test for Quenching: To confirm if quenching is occurring, prepare a control sample containing only this compound in your assay buffer. Then, systematically add individual components of your experimental sample to this control and monitor for a decrease in fluorescence.
-
Mitigation Strategies: If a quenching agent is identified, consider removing it if it is not essential to the experiment. If it is essential, you may need to re-optimize the assay, potentially by increasing the fluorophore concentration (if possible) or exploring alternative buffer components.
Q4: Are my instrument settings appropriate for this fluorophore?
Answer: Incorrect instrument settings, particularly the excitation and emission wavelengths, are a common source of low signal detection. While there are typical wavelength ranges for coumarins, the optimal settings can vary based on the specific derivative and the experimental conditions.
Troubleshooting Steps & Rationale:
-
Determine Optimal Wavelengths: If your instrument allows, perform an excitation and emission scan for this compound in your assay buffer. This will identify the precise peak wavelengths for excitation and emission under your specific conditions.
-
Set Wavelengths and Bandwidths: Use the empirically determined peak wavelengths for your measurements. Ensure that the excitation and emission bandwidths (slits) are appropriately set. Wider slits can increase signal but may decrease resolution and increase background.
-
Check Lamp and Detector: Ensure the instrument's lamp is functioning correctly and that the detector (photomultiplier tube, PMT) gain is set to an appropriate level to detect the signal without saturating the detector.
Q5: Could the this compound have degraded?
Answer: While generally stable when stored correctly, fluorescent dyes can degrade over time, especially if exposed to light or stored in suboptimal conditions. Degradation will lead to a decrease in the concentration of the active fluorophore and consequently, a weaker signal.
Troubleshooting Steps & Rationale:
-
Check Storage Conditions: Confirm that the compound has been stored at the recommended temperature (4°C) and protected from light.[10] Aqueous solutions of 4-hydroxycoumarin are not recommended to be stored for more than one day.[9]
-
Prepare a Fresh Stock Solution: If you suspect degradation, prepare a fresh stock solution from a new or properly stored vial of the compound.
-
Run a Positive Control: Compare the fluorescence of your potentially degraded sample to that of a freshly prepared sample at the same concentration. A significantly lower signal in the older sample is indicative of degradation.
III. Experimental Workflow & Visualization
To systematically troubleshoot low fluorescence, a logical workflow is essential. The following diagram illustrates a step-by-step process to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low fluorescence intensity.
IV. Frequently Asked Questions (FAQs)
Q: What is a typical concentration range for using this compound in an assay?
A: The optimal concentration is highly application-dependent. For general fluorescence measurements, concentrations in the micromolar (µM) range are common. It is always best to perform a concentration titration to find the optimal balance between signal intensity and potential inner filter effects.
Q: Can I use this compound for live-cell imaging?
A: While some coumarin derivatives are cell-permeable, the properties of this compound for live-cell imaging would need to be empirically determined for your specific cell type and experimental conditions. Factors like cell permeability and potential cytotoxicity should be evaluated.
Q: How does temperature affect the fluorescence of this compound?
A: Temperature can influence fluorescence intensity. Generally, an increase in temperature can lead to a decrease in fluorescence due to increased molecular collisions and non-radiative decay pathways. For reproducible results, it is important to maintain a consistent temperature for all measurements.
V. References
-
Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Fluorescence quenching of coumarins by halide ions. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 7, 2026, from [Link]
-
Fluorescence quenching of coumarin 314 by Ce(III) ions. (1992). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved January 7, 2026, from [Link]
-
Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. (2021). Journal of Fluorescence. Retrieved January 7, 2026, from [Link]
-
Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. (2021). Molecules. Retrieved January 7, 2026, from [Link]
-
4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. (2015). American Journal of Chemistry. Retrieved January 7, 2026, from [Link]
-
Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. (2019). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
4-Hydroxy-TEMPO concentration-dependent fluorescence intensity of 6,7-dihydroxycoumarin changes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. (2019). MDPI. Retrieved January 7, 2026, from [Link]
-
Effect of pH on the fluorescence intensity of the Coumarin (7-diethylaminocoumarin-3-aldehyde), in the presence and absence of bisulfite ion probe. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). Molecules. Retrieved January 7, 2026, from [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2021). ACS Medicinal Chemistry Letters. Retrieved January 7, 2026, from [Link]
-
(PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. (2015). Food Chemistry. Retrieved January 7, 2026, from [Link]
-
Effect of pH on Fluorescence Spectra of Coumarin Derivatives. (2022). Journal of Fluorescence. Retrieved January 7, 2026, from [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules. Retrieved January 7, 2026, from [Link]
-
Fluorescence, 4-hydroxy-coumarin, Emission, Synthesis. (2015). American Journal of Chemistry. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021). Molecules. Retrieved January 7, 2026, from [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2009). Molecules. Retrieved January 7, 2026, from [Link]
-
The excitation and fluorescence emission spectra of the hydroxycoumarin dyes in acetone at 293 K. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2010). Molecules. Retrieved January 7, 2026, from [Link]
-
(PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
-
Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. (2019). Ask this paper | Bohrium. Retrieved January 7, 2026, from [Link]
-
Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
4-Hydroxycoumarin. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sapub.org [sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
Technical Support Center: Method Refinement for the C3-Alkylation of 4-Hydroxycoumarins
Welcome to the technical support center for the C3-alkylation of 4-hydroxycoumarins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the scientific integrity and success of your work.
Introduction: The Chemistry of C3-Alkylation
The C3-alkylation of 4-hydroxycoumarins is a cornerstone reaction in the synthesis of a vast array of biologically active compounds, most notably the anticoagulant warfarin and its analogs.[1][2][3][4] The reaction typically involves the nucleophilic attack of the C3 carbon of the 4-hydroxycoumarin scaffold on an electrophilic alkylating agent. However, the ambident nucleophilic nature of the 4-hydroxycoumarin anion, which exists in equilibrium with its 4-oxo-2-chromenolate tautomer, often leads to a competition between C-alkylation and O-alkylation, posing a significant challenge for regioselectivity.[5][6]
This guide will provide you with the expertise to troubleshoot common issues and refine your methodology for optimal results.
Core Troubleshooting and FAQs
Issue 1: Low Yield of the Desired C3-Alkylated Product
Question: I am getting a very low yield of my C3-alkylated 4-hydroxycoumarin. What are the first steps I should take to troubleshoot this?
Answer: A low yield in this reaction can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. Here is a systematic approach to diagnosing and resolving the issue:
1. Re-evaluate Your Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and selectivity. For instance, while polar aprotic solvents like acetonitrile and DMF are common, some reactions benefit from less polar solvents like toluene or even solvent-free conditions.[7][8] Acetic acid has also been shown to be an effective solvent, particularly with alcohol alkylating agents.[5][8] A solvent screen is often a prudent first step.
-
Temperature: Many C3-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature. However, be aware that excessive heat can lead to byproduct formation.
-
Reaction Time: Is it possible the reaction has not gone to completion? Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
2. Scrutinize Your Catalyst:
-
Catalyst Loading: Ensure you are using the correct catalyst loading. While higher loading might seem beneficial, it can sometimes lead to an increase in side reactions. Conversely, too little catalyst will result in a sluggish or incomplete reaction.[8]
-
Catalyst Activity: If you are using a solid-supported or reusable catalyst, its activity may diminish over time. Consider using a fresh batch of catalyst or regenerating it according to the literature procedure.[5][9] For moisture-sensitive catalysts, ensure they have been handled under inert conditions.
3. Check the Quality of Your Reagents:
-
Purity of Starting Materials: Impurities in either the 4-hydroxycoumarin or the alkylating agent can inhibit the reaction or lead to unwanted side products. Ensure your starting materials are of high purity.
-
Stability of the Alkylating Agent: Some alkylating agents, particularly activated alcohols or halides, can be unstable. It is advisable to use freshly prepared or purified alkylating agents.
Issue 2: Poor Regioselectivity - Significant O-Alkylation
Question: My main problem is the formation of a significant amount of the O-alkylated isomer. How can I improve the C3-selectivity?
Answer: The competition between C- and O-alkylation is a classic challenge in 4-hydroxycoumarin chemistry. The key to controlling the regioselectivity lies in carefully selecting the catalyst and reaction conditions to favor the formation of the C-C bond over the C-O bond.[5][6]
Factors Influencing C/O Regioselectivity:
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Catalyst | Lewis acids (e.g., Ni(OTf)₂, Bi(OTf)₃, FeCl₃), solid superacids (e.g., sulfated tin oxide).[5][10][11] | Strong bases (can deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen). | Lewis acids coordinate with the carbonyl oxygen, increasing the electrophilicity of the C3 position. |
| Solvent | Non-polar or weakly polar solvents. | Polar aprotic solvents (can solvate the counter-ion, leaving a more "naked" and reactive oxygen anion). | Non-polar solvents favor the enol tautomer, which is necessary for C-alkylation. |
| Leaving Group | Good leaving groups on the alkylating agent. | A good leaving group promotes a more Sₙ2-like character, which can favor C-alkylation. |
Troubleshooting Steps to Enhance C3-Selectivity:
-
Switch to a Lewis Acid Catalyst: If you are using a base, consider switching to a Lewis acid catalyst. Many literature procedures report high C3-selectivity with catalysts like Ni(OTf)₂, Bi(OTf)₃, or solid acids like Amberlite IR-120.[10][11][12]
-
Employ a Bulky Alkylating Agent: Steric hindrance around the oxygen atom can disfavor O-alkylation. If your synthesis allows, using a bulkier alkylating agent can improve C3 selectivity.
-
Optimize the Solvent: Experiment with less polar solvents. A systematic solvent screen, including solvents like toluene, dichloromethane, and 1,2-dichloroethane, is recommended.
-
Consider a Different Alkylating Agent: The choice of alkylating agent is crucial. While alkyl halides are common, secondary benzylic alcohols in the presence of an acid catalyst often provide good C3-selectivity.[5][10] Michael acceptors like α,β-unsaturated ketones are also excellent substrates for achieving exclusive C3-alkylation.[11][13][14]
Visualizing the Tautomeric Equilibrium and Alkylation Pathways:
Caption: Tautomeric equilibrium of 4-hydroxycoumarin and competing C- vs. O-alkylation pathways.
Issue 3: Formation of Dimeric and Other Byproducts
Question: I am observing the formation of a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I prevent this?
Answer: The formation of dimeric or biscoumarin byproducts is a common issue, particularly when using aldehydes as alkylating agents. This typically occurs through an initial Knoevenagel condensation between the 4-hydroxycoumarin and the aldehyde, followed by a Michael addition of a second molecule of 4-hydroxycoumarin to the resulting α,β-unsaturated intermediate.[15][16][17]
Strategies to Minimize Dimer Formation:
-
Control Stoichiometry: Use a slight excess of the aldehyde to ensure that the intermediate from the Knoevenagel condensation is consumed before it can react with another molecule of 4-hydroxycoumarin.
-
Slow Addition: Add the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, disfavoring the initial condensation.
-
Optimize Catalyst and Conditions: Some catalysts are more prone to promoting the Knoevenagel condensation than others. If you are using a base, consider switching to a milder base or a Lewis acid catalyst.
-
One-Pot, Multi-Component Reactions: In some cases, embracing the subsequent reaction can be beneficial. There are numerous reports of one-pot syntheses of pyranocoumarins via a domino Knoevenagel-hetero-Diels-Alder reaction.[13][18] If this is not your desired product, careful control of the reaction conditions is paramount.
Workflow for Minimizing Dimer Formation:
Caption: Troubleshooting workflow for minimizing dimer formation.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed C3-Alkylation with a Secondary Benzylic Alcohol
This protocol is adapted from methodologies utilizing Lewis acids for the C3-alkylation of 4-hydroxycoumarins with secondary benzylic alcohols, which generally favor C-alkylation.[5][10]
Materials:
-
4-Hydroxycoumarin (1.0 mmol)
-
Secondary benzylic alcohol (1.1 mmol)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane) (10 mL)
-
Lewis acid catalyst (e.g., Bi(OTf)₃, FeCl₃·6H₂O, 5-10 mol%)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 4-hydroxycoumarin and the Lewis acid catalyst.
-
Add the anhydrous solvent and stir the mixture for 5-10 minutes at room temperature.
-
Add the secondary benzylic alcohol to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Organocatalyzed Michael Addition of 4-Hydroxycoumarin to an α,β-Unsaturated Ketone
This protocol is based on the highly efficient and enantioselective Michael addition of 4-hydroxycoumarins to α,β-unsaturated ketones, a common route for the synthesis of warfarin and its analogs.[1][13][14]
Materials:
-
4-Hydroxycoumarin (1.0 mmol)
-
α,β-Unsaturated ketone (e.g., benzylideneacetone) (1.2 mmol)
-
Organocatalyst (e.g., a chiral primary amine or squaramide-based catalyst, 10 mol%)
-
Solvent (e.g., dichloromethane, toluene) (5 mL)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the 4-hydroxycoumarin, the α,β-unsaturated ketone, and the organocatalyst.
-
Add the solvent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. These reactions are often complete within a few hours.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure C3-alkylated product.
References
- Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry (RSC Publishing).
- How Warfarin Is Synthesized and Key Insights. Medicover Hospitals.
- Narayana, V., Varala, R., & Zubaidha, P. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. International Journal of Organic Chemistry, 2, 287-294.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules.
- C3-alkylation of 4-hydroxycomarin with various alcohols. ResearchGate.
- PEG 400-Catalyzed C3 and O-Alkylation Reactions of 4-Hydroxycoumarin-A Study. Growing Science.
- Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates. RSC Publishing.
- A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. PMC.
- Asymmetric organocatalyzed synthesis of coumarin derivatives. PMC.
- Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates. ResearchGate.
- SO 4 2- /SnO 2 -Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O -alkylation with O -acetyl compounds. ResearchGate.
- Ni(OTf)2-Catalyzed Michael Addition Reactions of 4-Hydroxycoumarins to α,β-Unsaturated 2-Acyl Imidazoles. ResearchGate.
- Lewis-Base-Catalyzed Alkylation Reaction of 4-Hydroxycoumarins with Allenoates: Regioselective Synthesis of 2H-[3,2-c] Furocoumarins and 4-Hydroxycoumarin Vinyl Ether Derivatives. Semantic Scholar.
- Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. National Institutes of Health.
- PEG 400-Catalyzed C3 & O-Alkylation Reactions of 4-Hydroxycoumarin-A Study. Growing Science.
- Organocatalytic Enantioselective Michael Addition of 4-Hydroxycoumarin to α,β-Unsaturated Ketones: A Simple Synthesis of Warfarin. ResearchGate.
- SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN) DERIVATIVES BY ORGANIC SOLID STATE REACTION. Semantic Scholar.
- (PDF) Synthesis of biscoumarin derivatives by the reaction of aldehydes and 4-hydroxycoumarin using ruthenium (III) chloride hydrate as a versatile homogeneous catalyst. ResearchGate.
- METAL AND SOLVENT-FREE DIRECT C3-ALKYLATION OF 4-HYDROXYCOUMARINS WITH STYRENES. Ural Federal University.
- Domino Knoevenagel condensation/Michael addition of 4-hydroxycoumarin... ResearchGate.
- Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins. National Institutes of Health.
- HFIP Promoted C3 Alkylation of Lawsone and 4-Hydroxycoumarin with Alcohols by Dehydrative Cross-Coupling. PubMed.
- Lewis‐Base‐Catalyzed Alkylation Reaction of 4‐Hydroxycoumarins with Allenoates: Regioselective Synthesis of 2H‐[3,2‐c] Furocoumarins and 4‐Hydroxycoumarin Vinyl Ether Derivatives. OUCI.
- HFIP Promoted C3 Alkylation of Lawsone and 4-Hydroxycoumarin with Alcohols by Dehydrative Cross-Coupling. ACS Publications.
Sources
- 1. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. How Warfarin Is Synthesized and Key Insights [medicoverhospitals.in]
- 3. Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00251A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]
- 6. Lewis-Base-Catalyzed Alkylation Reaction of 4-Hydroxycoumarins with Allenoates: Regioselective Synthesis of 2H-[3,2-c] Furocoumarins and 4-Hydroxycoumarin Vinyl Ether Derivatives | Semantic Scholar [semanticscholar.org]
- 7. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Coumarin Schiff Base Formation
Welcome to the technical support center for the synthesis and optimization of coumarin-derived Schiff bases. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these versatile compounds. Here, we provide in-depth, field-proven insights into the experimental nuances of Schiff base formation involving coumarin moieties. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your synthetic protocols.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from researchers working on the synthesis of coumarin Schiff bases:
1. What is the fundamental mechanism of Schiff base formation with coumarins?
Schiff base formation, or azomethine synthesis, is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). In the context of coumarins, this typically involves the reaction of an amino-coumarin with an aldehyde or a formyl-coumarin with a primary amine. The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated, typically under acidic catalysis, leading to the elimination of a water molecule and the formation of the stable imine (C=N) bond characteristic of a Schiff base.[1]
2. Why is pH control so critical in these reactions?
The pH of the reaction medium plays a dual role and is arguably the most critical parameter to optimize.[2][3] The formation of Schiff bases often exhibits a pH optimum.[2][3]
-
Acidic Conditions: Mildly acidic conditions (pH around 6-7) are generally favorable as they catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[4] However, excessively acidic conditions will protonate the primary amine, rendering it non-nucleophilic and thus slowing down or inhibiting the initial addition step.[2][4]
-
Neutral to Alkaline Conditions: In neutral or alkaline media, the initial nucleophilic attack is faster, but the dehydration step becomes the rate-limiting step as there are fewer protons to facilitate the removal of the hydroxyl group.[2][3] Very alkaline conditions can also lead to side reactions, such as the hydrolysis of other functional groups on the coumarin ring.[4]
For many Schiff base formations, a pH range of 6-9 is a good starting point for optimization.[5]
3. What are the most common catalysts used for this synthesis?
While some Schiff base formations can proceed without a catalyst, especially at elevated temperatures, catalysis is often employed to improve reaction rates and yields. Common catalysts include:
-
Acid Catalysts: Glacial acetic acid is frequently used in small, catalytic amounts to facilitate the dehydration step.[6] Other acids like sulfuric acid have also been reported.[7]
-
Solid Acid Catalysts: To promote greener chemistry, reusable solid acid catalysts such as silica sulfuric acid have been successfully used.[8]
-
Coupling Reagents: For specific applications, coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) can be employed.[7]
4. How do I choose the right solvent for my reaction?
Solvent selection is crucial for ensuring that your reactants are fully dissolved and for facilitating the reaction. Common solvents for coumarin Schiff base synthesis include:
-
Alcohols: Ethanol and methanol are widely used due to their ability to dissolve a broad range of organic compounds and their relatively high boiling points, which allow for refluxing conditions.[9][10]
-
Aprotic Solvents: Dichloromethane and 1,4-dioxane are also effective solvents for these reactions.[6][11]
-
Green Solvents: In an effort to develop more environmentally friendly protocols, solvents like polyethylene glycol (PEG) have been investigated and shown to be effective, sometimes even acting as a catalyst.[12]
The choice of solvent can also influence the reaction rate and equilibrium. It is advisable to select a solvent that allows for the easy removal of water, either through azeotropic distillation with a Dean-Stark apparatus or by the addition of a dehydrating agent.[11]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Incomplete Reaction:
-
Explanation: The reaction may not have reached equilibrium. Schiff base formation is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms. For other solvents, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves (4 Å) to the reaction mixture.[11]
-
Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for several hours is a common practice to ensure the reaction goes to completion.[9][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Suboptimal pH:
-
Explanation: As discussed in the FAQs, the pH is critical. If the pH is too low, the amine nucleophile is deactivated. If it's too high, the dehydration step is too slow.[2][3]
-
Solution: Experimentally determine the optimal pH for your specific substrates.[3] Start with a mildly acidic catalyst like a few drops of glacial acetic acid. You can also try a buffer solution to maintain a stable pH.[4]
-
-
Incorrect Stoichiometry:
-
Explanation: An incorrect molar ratio of reactants can lead to a low yield of the desired product.
-
Solution: Ensure you are using the correct molar equivalents. In some cases, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help drive the reaction to completion.[11]
-
Problem 2: Presence of Starting Materials in the Final Product
Possible Causes & Solutions
-
Reversible Reaction:
-
Explanation: The presence of water during workup or purification can lead to the hydrolysis of the Schiff base back to the starting amine and aldehyde/ketone.[14]
-
Solution: Ensure all solvents used during workup and purification are anhydrous. Dry the crude product thoroughly before proceeding with purification.
-
-
Inefficient Purification:
-
Explanation: The chosen purification method may not be effective at separating the product from the unreacted starting materials.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[13] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[11] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[11]
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography using silica gel or alumina can be employed to separate the components of the reaction mixture.[15]
-
-
Problem 3: Formation of Side Products
Possible Causes & Solutions
-
Self-Condensation of Carbonyl Compound:
-
Explanation: Aldehydes, in particular, can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions, especially in the presence of acid or base catalysts.
-
Solution: Carefully control the reaction temperature and the amount of catalyst used. Adding the amine slowly to the aldehyde solution can sometimes minimize this side reaction.
-
-
Reactions with other Functional Groups:
-
Explanation: The coumarin ring system and any other functional groups present on the reactants may be susceptible to side reactions under the chosen reaction conditions.
-
Solution: Protect sensitive functional groups before carrying out the Schiff base formation. A thorough review of the literature for similar substrates can provide guidance on potential side reactions and how to avoid them.
-
Data Presentation & Protocols
Table 1: Summary of Optimized Reaction Conditions for Coumarin Schiff Base Synthesis
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| pH | Mildly acidic to neutral (pH 6-8) | Balances the need for amine nucleophilicity and catalyzed dehydration.[2][4][5] |
| Catalyst | Catalytic amount of glacial acetic acid, H₂SO₄, or solid acids like silica sulfuric acid.[6][7][8] | Speeds up the rate-limiting dehydration step. Solid acids offer easier separation and reusability.[8] |
| Solvent | Ethanol, Methanol, 1,4-Dioxane, PEG | Should dissolve reactants. Alcohols are common for refluxing. PEG offers a greener alternative.[6][9][12] |
| Temperature | Room temperature to reflux (75-80°C) | Higher temperatures can increase reaction rates but may also promote side reactions.[9][10] |
| Water Removal | Dean-Stark apparatus or dehydrating agents (anhydrous MgSO₄, molecular sieves) | Drives the equilibrium towards product formation.[11] |
Experimental Protocols
General Protocol for the Synthesis of a Coumarin Schiff Base
This protocol describes a general method for the condensation of a formyl-coumarin with a primary amine.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the formyl-coumarin (1.0 eq) in a suitable solvent (e.g., absolute ethanol, 30 mL).[9][10]
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain this temperature for 2-7 hours.[9][10] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator to induce precipitation.
-
Purification: Wash the crude solid with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.[16] Further purify the product by recrystallization from a suitable solvent.[11][13]
Visualizations
Diagram 1: General Mechanism of Schiff Base Formation
Caption: Mechanism of Schiff base formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024, June 28). ResearchGate.
- What are the techniques that can be use to purify coumarins? (2022, June 8). ResearchGate.
- Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (2004). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (11), 1645-1652. [Link]
- Optimum pH range for formation of Schiff bases. (2018, November 5). Chemistry Stack Exchange.
- Synthesis of novel coumarin Schiff bases in presence of silica sulphuric acid as reuseable catalyst. (n.d.). ResearchGate.
- Synthesis of novel coumarin Schiff bases (1a–1l). (n.d.). ResearchGate.
- Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. (2008). ResearchGate.
- Coumarin Schiff base, its Ag(I) and Cu(II) complexes: Synthesis, characterization, DFT calculations and biological applications. (n.d.). ResearchGate.
- Mohammed, A. Y., & Ahamed, L. S. (2022). Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents. International Journal of Drug Delivery Technology, 12(3), 1279-1281. [Link]
- Is there an effective way of purifying schiff bases? (2021, December 13). ResearchGate.
- Purification of Coumarin using PF-15SIHP-F0025. (n.d.). Interchim.
- Vindhya, R., et al. (n.d.). STUDIES ON NOVEL METAL COMPLEXES OF COUMARIN SCHIFF BASE: SYNTHESIS, STABILITY CONSTANT, ANTIMICROBIAL AND ANTICANCER ACTIVITY. Rasayan Journal of Chemistry.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Dove Medical Press. [Link]
- Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies. (2021).
- Coumarin based Schiff base: Synthesis and their Antioxidant and Antimicrobial activity. (2019, July 26). IOSR Journal of Pharmacy.
- Optimization of Reaction Conditions. (n.d.). ResearchGate.
- Coumarin-decorated Schiff base hydrolysis as an efficient driving force for the fluorescence detection of water in organic solvents. (2017). Royal Society of Chemistry. [Link]
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Anamika, Utreja, D., Kaur, J., & Sharma, S. (n.d.). Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. Connect Journals.
- Solvent effects on the three-component coupling reaction for the synthesis of benzylamine coumarin derivative 4a. (n.d.). ResearchGate.
- Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024, August 12). MDPI. [Link]
- Synthesis of Coumarin Derivatives Using Glutamic Acid Under Solvent-Free Conditions. (n.d.).
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).
- Synthesis of coumarin-schiff base compounds and metal ion recognition performances of the products. (2018). ResearchGate.
- How to synthesize coumarin schiff base derivatives metal complexes? (2017, December 19). ResearchGate.
- Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. (2022, July 14).
- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019, January 10). RESEARCH REVIEW International Journal of Multidisciplinary. [Link]
- POSSIBLE REACTIONS ON COUMARIN MOLECULE. (2023, September 30). Journal of Advanced Scientific Research. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. iosrphr.org [iosrphr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Coumarin-decorated Schiff base hydrolysis as an efficient driving force for the fluorescence detection of water in organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. connectjournals.com [connectjournals.com]
Technical Support Center: Strategies to Increase the Quantum Yield of Coumarin Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you enhance the fluorescence quantum yield of coumarin derivatives in your experiments.
Introduction: The Quest for Brighter Coumarins
Coumarin-based fluorophores are indispensable tools in biological imaging and sensing due to their sensitivity to the local microenvironment.[1] However, achieving a high fluorescence quantum yield (Φ) can be a significant challenge. Quantum yield, the ratio of emitted photons to absorbed photons, is the primary determinant of a fluorophore's brightness. A low quantum yield can compromise assay sensitivity and lead to ambiguous results. This guide will delve into the key factors governing the quantum yield of coumarin derivatives and provide actionable strategies to maximize their fluorescence output.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors influencing the quantum yield of coumarin derivatives?
The quantum yield of a coumarin derivative is not an intrinsic, fixed property but is highly dependent on a combination of its molecular structure and its surrounding environment.[2] The key factors include:
-
Molecular Structure: The electronic properties of substituents on the coumarin core are paramount. Electron-donating groups (EDGs) at the 7-position generally increase fluorescence, while electron-withdrawing groups (EWGs) at the 3- or 4-positions can also enhance fluorescence through intramolecular charge transfer (ICT).[3][4][5]
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent play a critical role.[6][7] For many 7-aminocoumarins, increasing solvent polarity can drastically reduce the quantum yield.[1]
-
Concentration: At high concentrations, the planar structure of coumarin molecules can lead to aggregation and π-π stacking, resulting in self-quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[2][4]
-
pH: The fluorescence of coumarins with ionizable groups, such as hydroxyl or amino moieties, can be highly pH-sensitive.[8][9][10]
-
Presence of Quenchers: Molecular oxygen and heavy atoms can quench fluorescence through various mechanisms.
Q2: Why is the fluorescence of my 7-aminocoumarin probe significantly lower in aqueous solutions?
This is a common and often frustrating observation for researchers. The primary culprit is the high polarity of water, which facilitates a non-radiative decay pathway. In polar solvents, especially protic ones like water, the excited state of many 7-aminocoumarins can undergo a conformational change to form a non-fluorescent "twisted intramolecular charge transfer" (TICT) state.[1] This TICT state provides an efficient pathway for the excited molecule to return to the ground state without emitting a photon, thus quenching fluorescence.[1][2]
Additionally, the hydrophobic nature of the coumarin core can lead to aggregation in aqueous media, causing ACQ.[2][4]
Q3: How can I strategically modify a coumarin's structure to enhance its quantum yield?
Rational design of the coumarin scaffold is a powerful approach to boost fluorescence. Here are key strategies:
-
Introduce Electron-Donating Groups (EDGs) at the C7 Position: Strong EDGs like amino (-NH2), and dialkylamino (-NR2) groups significantly increase electron density in the coumarin ring system, generally leading to higher quantum yields.[3][5]
-
Introduce Electron-Withdrawing Groups (EWGs) at the C3 or C4 Position: Placing EWGs such as cyano (-CN) or carbonyl groups at these positions can enhance the ICT character of the molecule, which often results in increased fluorescence intensity.[4][5]
-
Increase Structural Rigidity: For coumarins with flexible amino groups, restricting their rotational freedom can prevent the formation of the non-emissive TICT state. This "rigidification" blocks a major non-radiative decay pathway and can dramatically increase the quantum yield.[11][12]
Q4: My fluorescence signal is unstable and decays rapidly upon illumination. What's happening and how can I fix it?
This phenomenon is known as photobleaching, the irreversible photochemical destruction of the fluorophore. To mitigate photobleaching:
-
Reduce Excitation Power: Use the lowest laser power or excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use shutters and acquire data only when necessary.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium if your experimental setup allows.
-
Deoxygenate the Solution: Removing dissolved oxygen can sometimes reduce the rate of photobleaching, as oxygen can be involved in the photochemical degradation process.[2]
Troubleshooting Guide: Low Quantum Yield
Problem: The measured quantum yield of your synthesized or purchased coumarin derivative is significantly lower than expected.
This troubleshooting guide will walk you through a systematic process to identify and resolve the issue.
Step 1: Verify the Integrity of Your Compound and Experimental Setup
-
Purity: Impurities can act as quenchers. Verify the purity of your coumarin derivative using techniques like NMR, mass spectrometry, and HPLC. Repurify if necessary.
-
Solvent Quality: Use high-purity, spectroscopy-grade solvents. Impurities in the solvent can quench fluorescence.
-
Standard Verification: Ensure the quantum yield standard you are using is reliable and that its published quantum yield value is for the same solvent you are using.[13] When possible, cross-validate with a second standard.[13]
Step 2: Optimize the Solvent Environment
The choice of solvent can have a dramatic impact on the quantum yield.
-
Polarity: For many 7-aminocoumarins, switching from a polar protic solvent (like ethanol or water) to a nonpolar aprotic solvent (like toluene or dioxane) can lead to a substantial increase in quantum yield by disfavoring the formation of the TICT state.[1]
-
Viscosity: Increasing the viscosity of the solvent can restrict molecular motion, including the twisting motion that leads to the TICT state, thereby enhancing fluorescence.
Step 3: Address Concentration-Dependent Effects
-
Concentration Scan: Measure the quantum yield at a range of concentrations. If you observe a decrease in quantum yield at higher concentrations, ACQ is likely occurring.[4]
-
Work at Low Concentrations: For quantitative measurements, it is crucial to work in a concentration range where the absorbance is linear with concentration (typically absorbance < 0.1) to avoid inner filter effects and aggregation.[14][15]
Step 4: Consider Structural Modifications
If optimizing the environment is insufficient, structural modification of the coumarin core may be necessary.
Table 1: Effect of Substituents on Coumarin Quantum Yield
| Position | Substituent Type | Example | General Effect on Quantum Yield |
| C7 | Electron-Donating Group (EDG) | -NH₂, -N(CH₃)₂, -OH | Generally Increases[3][5] |
| C3/C4 | Electron-Withdrawing Group (EWG) | -CN, -CF₃, -COOR | Often Increases[4][5] |
| - | Rigidifying Structure | Fused ring systems | Significantly Increases[11][12] |
Visualizing the Photophysics: The Jablonski Diagram
To understand the competition between fluorescence and non-radiative decay, it is helpful to visualize the processes using a Jablonski diagram.
Caption: A Jablonski diagram illustrating the electronic transitions in a coumarin molecule.[16][17][18]
A high quantum yield is achieved when the rate of fluorescence is significantly higher than the rates of non-radiative decay pathways like internal conversion and intersystem crossing.[3][19][20]
Experimental Protocol: Relative Quantum Yield Determination
This protocol outlines the comparative method for measuring the fluorescence quantum yield of a coumarin derivative using a well-characterized standard.[21][22]
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopy-grade solvent
-
Coumarin sample of interest
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546; or Coumarin 1 in ethanol, Φ = 0.73)[15][23]
Procedure
-
Prepare Stock Solutions: Prepare stock solutions of your coumarin sample and the standard in the same solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is between 0.01 and 0.1 to maintain linearity and avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Correct for the solvent background by subtracting the integrated intensity of a solvent blank.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
Note: If the same solvent is used for both the sample and the standard, the refractive index term (η_sample² / η_std²) cancels out.
-
Workflow for Quantum Yield Determination
Sources
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 18. horiba.com [horiba.com]
- 19. Multi-state nonadiabatic deactivation mechanism of coumarin revealed by ab initio on-the-fly trajectory surface hopping dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radiative and Non-Radiative Decay Pathways in Carbon Nanodots toward Bioimaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scribd.com [scribd.com]
- 23. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background fluorescence in cellular imaging with coumarin dyes
A Guide to Minimizing Background Fluorescence for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I'm observing high background fluorescence across my entire image, even in areas without cells. What is the likely cause?
A: This common issue often points to fluorescent contaminants in your imaging medium or buffers. Many standard cell culture media contain components like phenol red and fetal bovine serum (FBS), which are inherently fluorescent and can significantly increase background noise.[1][2]
Q2: My unstained control cells are showing significant fluorescence. What's happening?
A: This phenomenon is known as autofluorescence, where cellular components naturally emit light when excited.[3][4] Common sources include mitochondria (containing NADH and flavins), lysosomes (containing lipofuscin), collagen, and elastin.[3][4] The fixation method used can also induce or exacerbate autofluorescence.[5][6]
Q3: Why does my coumarin dye seem to form punctate, bright aggregates in the background?
A: Many coumarin derivatives are hydrophobic and can aggregate in aqueous solutions, such as cell culture media or buffers.[1][7][8] This aggregation can lead to the formation of fluorescent precipitates that appear as bright, non-specific puncta in your images and can also cause a decrease in the overall fluorescence intensity of your specific signal due to quenching.[7][9]
Q4: Even after extensive washing, I see a diffuse, hazy background in my stained cells. What could be the reason?
A: This often indicates non-specific binding of the coumarin dye to cellular components like lipids and proteins.[10] The hydrophobicity of some coumarin dyes can drive these non-specific interactions.[11][12] Additionally, if you are performing immunofluorescence, insufficient blocking or using too high a concentration of primary or secondary antibodies can contribute to this problem.[7][13]
In-Depth Troubleshooting Guides
Issue 1: High Autofluorescence Obscuring the Coumarin Signal
Autofluorescence is a significant challenge, particularly with blue-emitting dyes like many coumarins, as endogenous fluorophores are often excited in the UV-to-blue range.[3][4]
-
Endogenous Fluorophores: Cellular components such as NADH, flavins, and lipofuscin have broad excitation and emission spectra that can overlap with those of coumarin dyes.[3]
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can generate fluorescent byproducts by cross-linking proteins.[5][6] Glutaraldehyde is a more significant contributor to autofluorescence than PFA.[6]
Caption: Decision tree for addressing high autofluorescence.
Protocol 1: Chemical Quenching of Aldehyde-Induced Autofluorescence
This protocol uses sodium borohydride to reduce the fluorescent Schiff bases and other byproducts generated by aldehyde fixation.
-
Fixation: Fix your cells as per your standard protocol (e.g., 4% PFA in PBS for 15 minutes).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Expert Tip: Always prepare this solution immediately before use as sodium borohydride is unstable in aqueous solutions.
-
-
Incubation: Incubate the fixed cells in the sodium borohydride solution for 20-30 minutes at room temperature.
-
Washing: Wash the cells thoroughly three times with PBS for 5 minutes each to remove any remaining sodium borohydride.
-
Proceed with Staining: Continue with your immunofluorescence or direct staining protocol.
Protocol 2: Reducing Lipofuscin-Based Autofluorescence
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence originating from lipofuscin granules, which are common in aging or highly metabolically active cells.
-
Staining: Complete your primary and secondary antibody incubations (if applicable).
-
Washing: Wash the cells as required by your staining protocol.
-
Sudan Black B Treatment: Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubation: Incubate your stained samples in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Washing: Wash extensively with PBS to remove excess Sudan Black B. You may need more washing steps than usual to reduce background from the quenching agent itself.
-
Mounting and Imaging: Mount your coverslips and proceed to imaging.
Issue 2: Non-Specific Binding and Aggregation of Coumarin Dyes
The chemical nature of some coumarin dyes can lead to their aggregation in aqueous buffers and non-specific binding within the cell, resulting in high background.[1][7][8]
-
Hydrophobicity: Coumarin dyes with a more hydrophobic structure have a higher propensity to bind non-specifically to cellular membranes and proteins.[11][12]
-
Aggregation: Planar coumarin molecules can stack via π-π interactions in aqueous environments, forming H-aggregates that often have altered spectral properties and can precipitate.[7][9]
Table 1: Strategies to Reduce Non-Specific Binding and Aggregation
| Strategy | Rationale | Recommended Action |
| Optimize Dye Concentration | Using the lowest effective concentration minimizes excess dye available for non-specific binding and reduces the likelihood of concentration-dependent aggregation.[10] | Perform a concentration titration of your coumarin dye to find the optimal balance between specific signal and background. |
| Improve Washing Steps | Thorough washing is crucial to remove unbound or loosely bound dye molecules.[7][10] | Increase the number and duration of washes after dye incubation. Consider including a low concentration of a mild detergent like Tween-20 in your wash buffer. |
| Use of Blocking Agents | For immunofluorescence, blocking non-specific protein-binding sites is essential to prevent antibodies and dye conjugates from adhering randomly.[13] | Use a suitable blocking agent such as bovine serum albumin (BSA) or normal serum from the host species of your secondary antibody. |
| Manage Dye Solubility | Preparing a concentrated stock solution in an organic solvent like DMSO or DMF before diluting into your aqueous buffer can help prevent aggregation upon initial dilution.[1][7] | Prepare a high-concentration stock of your coumarin dye in an appropriate organic solvent. Add this stock to your pre-warmed aqueous buffer with vigorous mixing immediately before use. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intriguing H-aggregate and H-dimer formation of coumarin-481 dye in aqueous solution as evidenced from photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Hydroxy-6,7-dimethylcoumarin and 7-hydroxy-4-methylcoumarin
An In-Depth Comparative Analysis for Drug Discovery and Bio-imaging Professionals
This guide provides a detailed comparative analysis of two structurally related coumarin derivatives: 4-Hydroxy-6,7-dimethylcoumarin and 7-hydroxy-4-methylcoumarin. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in physicochemical principles and experimental validation. We will explore how subtle shifts in molecular architecture dramatically pivot the primary applications of these molecules from potential anticoagulant scaffolds to highly efficient fluorescent probes.
Structural and Physicochemical Foundations
The fundamental difference between these two molecules lies in the placement of the hydroxyl group on the benzopyrone core and the substitution pattern on the benzene ring. This compound belongs to the 4-hydroxycoumarin class, renowned for its role in anticoagulant therapies.[1][2][3] In contrast, 7-hydroxy-4-methylcoumarin (commonly known as Hymecromone) is a prominent member of the 7-hydroxycoumarin family, celebrated for its robust fluorescence properties.[][5][6]
The position of the hydroxyl group dictates the electronic distribution and hydrogen-bonding capabilities of the molecule. A hydroxyl group at the C4 position creates a vinylogous acid system, crucial for the anticoagulant mechanism of action.[1][7] Conversely, a hydroxyl group at the C7 position acts as a powerful electron-donating group, enhancing the molecule's π-electron system and leading to strong fluorescence, often in the blue-green spectrum.[][8]
Caption: Chemical structures of the two coumarin derivatives.
The table below summarizes their core physicochemical properties, highlighting the initial points of divergence for experimental design.
| Property | This compound | 7-hydroxy-4-methylcoumarin (Hymecromone) | Source(s) |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₀H₈O₃ | [9][10] |
| Molecular Weight | 190.19 g/mol | 176.17 g/mol | [9][10] |
| Melting Point | ~168-170 °C (for related acetyl derivative) | 188.5-190 °C | [9][11][12] |
| Appearance | Colorless crystals / Tan powder | Needle-like crystals / Pale yellow solid | [13][14] |
| Solubility | Insoluble in water; Soluble in organic solvents | Slightly soluble in hot water; Soluble in ethanol, acetic acid, alkali solutions | [9] |
| Key UV-Vis λmax | Not widely reported | ~320-340 nm (in various solvents) | [5] |
| Primary Class | 4-Hydroxycoumarin | 7-Hydroxycoumarin (Umbelliferone derivative) | [2] |
Synthesis: Pathways to the Core Scaffolds
The choice of synthesis protocol is dictated by the target structure. For 7-hydroxycoumarins, the Pechmann condensation is a robust and widely adopted method due to its efficiency in forming the coumarin ring system from phenols and β-ketoesters.[13][15] For 4-hydroxycoumarins, a common approach involves the cyclization of acylated phenol derivatives.
Protocol 2.1: Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation
This acid-catalyzed reaction provides a direct route to the target molecule. The use of a strong acid like sulfuric acid acts as both a catalyst and a dehydrating agent.
Principle: The Pechmann reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate). The mechanism proceeds through transesterification followed by intramolecular hydroxyalkylation and dehydration to form the benzopyrone ring.
Step-by-Step Methodology:
-
Combine 5.5 g (0.05 mol) of resorcinol and 6.4 mL (0.05 mol) of ethyl acetoacetate in a 100 mL conical flask.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath to manage the exothermic reaction.
-
Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours, with occasional swirling.
-
Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 250 mL of cold water.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from dilute ethanol to obtain purified, needle-like crystals.
-
Dry the product and determine the melting point and percent yield. A typical yield is around 49%.[13]
Caption: Simplified workflow of the Pechmann condensation.
Protocol 2.2: Synthesis of this compound
The synthesis of 4-hydroxycoumarins often involves building the molecule from a substituted phenol, which requires a different synthetic strategy than the Pechmann condensation.
Principle: This method involves the reaction of 3,4-dimethylphenol with malonic acid in the presence of a dehydrating/condensing agent like phosphorus oxychloride and zinc chloride. This approach directly constructs the 4-hydroxy-substituted pyrone ring onto the phenol.[16]
Step-by-Step Methodology:
-
In a round-bottom flask, create a mixture of 3,4-dimethylphenol (1 mmol) and malonic acid (1.1 mmol).
-
Add phosphorus oxychloride (e.g., 5 mL) and a catalytic amount of anhydrous zinc chloride.
-
Heat the mixture under reflux for 4-6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
A solid will precipitate. Filter the solid and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.
Comparative Functional Analysis: A Tale of Two Activities
The distinct structural features of these molecules channel them into fundamentally different applications.
Anticoagulant Potential: The Role of the 4-Hydroxy Group
The 4-hydroxycoumarin scaffold is the cornerstone of a major class of oral anticoagulants, including the blockbuster drug warfarin.[2][17][18]
Mechanism of Action: These compounds act as Vitamin K antagonists. Specifically, they inhibit the enzyme Vitamin K epoxide reductase (VKORC1).[1][7] This enzyme is critical for recycling Vitamin K to its active, reduced form, which is an essential cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X. By inhibiting VKORC1, 4-hydroxycoumarins lead to the production of under-carboxylated, inactive clotting factors, thereby reducing the blood's ability to clot.[7][19]
Analysis of this compound: While it possesses the essential 4-hydroxy group, it lacks a large aromatic or lipophilic substituent at the 3-position. This C3-substituent is a well-established requirement for potent anticoagulant activity, as it significantly enhances binding to the VKORC1 enzyme.[1][20] Therefore, this compound itself is not expected to be a potent anticoagulant. Instead, it serves as a valuable synthetic precursor for creating more complex, C3-substituted derivatives with potentially high activity.[21]
Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.
Fluorescence Properties: The Power of the 7-Hydroxy Group
7-hydroxycoumarins are workhorse fluorophores in biological research. Their utility stems from high fluorescence quantum yields, good photostability, and environmentally sensitive emission spectra.[][6]
Principle of Fluorescence: The 7-hydroxy group, being a strong electron-donating group, coupled with the electron-withdrawing lactone carbonyl, creates a molecule with a significant dipole moment change upon photoexcitation. This intramolecular charge transfer character is responsible for its strong fluorescence. The emission is often sensitive to solvent polarity and pH, making these compounds useful as environmental sensors.
Analysis of 7-hydroxy-4-methylcoumarin (Hymecromone): This molecule is an excellent fluorophore, emitting in the blue region of the spectrum. It is widely used as a fluorescent substrate for detecting various enzyme activities (e.g., glycosidases, phosphatases) and as a probe in competitive binding assays.[][5][22] For example, upon enzymatic cleavage of a non-fluorescent hymecromone-conjugate, the highly fluorescent 7-hydroxy-4-methylcoumarin is released, providing a direct measure of enzyme activity. Recent studies have demonstrated its use as a high-affinity fluorescent probe for Macrophage Migration Inhibitory Factor (MIF), with derivatives showing quantum yields as high as 0.32.[5][6]
Experimental Protocol 3.2.1: Determination of Relative Fluorescence Quantum Yield
To quantitatively compare the fluorescence efficiency of a new compound, its quantum yield (Φ) is measured relative to a well-characterized standard. This protocol is a self-validating system as it relies on a trusted reference.
Principle: The relative method assumes that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields, after correcting for the refractive index of the solvents.[23][24] The quantum yield (Φₓ) is calculated using the equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and the standard, respectively.[23]
Step-by-Step Methodology:
-
Selection of Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of both the test compound (e.g., 7-hydroxy-4-methylcoumarin) and the standard in a spectroscopic grade solvent (e.g., ethanol).
-
Create a series of five dilutions from each stock solution, ensuring the absorbance values are within the linear range of 0.01 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.[23][25]
-
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each diluted solution at the chosen excitation wavelength (e.g., 340 nm).
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for absorbance measurements. Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
Integrate the area under each emission curve to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the test sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Perform a linear regression for each data set. The slope of the line represents the gradient (Grad).
-
Using the equation above, calculate the fluorescence quantum yield of the test sample.
-
Caption: Workflow for relative fluorescence quantum yield determination.
Summary and Outlook
The comparison between this compound and 7-hydroxy-4-methylcoumarin is a clear demonstration of structure-function relationships in medicinal and materials chemistry.
| Feature | This compound | 7-hydroxy-4-methylcoumarin |
| Core Structure | 4-Hydroxycoumarin | 7-Hydroxycoumarin |
| Dominant Property | Vitamin K antagonism scaffold | Strong Fluorescence |
| Primary Application | Precursor for anticoagulant drugs | Fluorescent probe, enzyme substrate, pH indicator |
| Key Functional Group | C4-OH (vinylogous acid) | C7-OH (electron-donating group) |
| Expected Activity | Weak anticoagulant; high potential upon C3-substitution | High fluorescence quantum yield |
For researchers in drug development, this compound represents a starting point—a scaffold to be elaborated upon to create potent enzyme inhibitors. For scientists in diagnostics and cell biology, 7-hydroxy-4-methylcoumarin is a ready-to-use tool for developing sensitive assays and imaging agents. This guide underscores a critical principle for all researchers in the chemical sciences: a deep understanding of how subtle structural modifications influence physicochemical properties is paramount to designing molecules that are not just novel, but truly functional for their intended application.
References
- Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]
- Wikipedia. (2023). 4-Hydroxycoumarins. [Link]
- ChemBK. (2024). 7-Hydroxy-4-methylcoumarin - Physico-chemical Properties. [Link]
- Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British journal of pharmacology and chemotherapy, 20(1), 29–35. [Link]
- Wikipedia. (2023).
- Ruhani, I., et al. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 11(4). [Link]
- PharmRecord. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. [Link]
- Syafinar, R., et al. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [https://www.researchgate.net/publication/274026335_The_Synthesis_and_Characterization_of_7-Hydroxy-4-Methylcoumarin_and_the_Investigation_of_the_Fluorescence_Properties_of_Its_7-Hydroxy-4-Methylcoumarin-Chitosan_Films]([Link]_ Fluorescence_Properties_of_Its_7-Hydroxy-4-Methylcoumarin-Chitosan_Films)
- Zwinderman, M. R., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.
- Zwinderman, M. R., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. [Link]
- Mohammed, S. H., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
- Liu, S., et al. (2014). Synthesis of 7-Hydroxy-4-methyl Coumarin Under Microwave Irradiation. Asian Journal of Chemistry. [Link]
- Stanczak, A., & Cieniecka-Roslonkiewicz, A. (2022).
- Zwinderman, M. R., et al. (2020).
- Hernandez-Perez, M., et al. (2023).
- Taylor & Francis Online. (n.d.). 4-Hydroxycoumarins – Knowledge and References. [Link]
- Al-Juboori, M. K. (2012). Synthesis of new coumarin derivatives with suspected anticoagulant activity. Iraqi Journal of Pharmaceutical Sciences. [Link]
- Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
- Sharma, A., et al. (2021).
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
- ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. [Link]
- Chen, Y. L., et al. (2012).
- Liu, T. T., et al. (2015). Microbial biosynthesis of the anticoagulant precursor 4-hydroxycoumarin. PubMed. [Link]
- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]
- Sharma, A., et al. (2021). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives.
- PubChem. (n.d.). This compound. [Link]
- Khan, S., et al. (2023). Determining the 3-substituted Coumarins inhibitory potential against the HslV protease of E. coli. bioRxiv. [Link]
- ChemRxiv. (2023).
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-159. [Link]
- Valizadeh, H., et al. (2014).
- ResearchGate. (2012).
- Hinohara, T., et al. (1985). Fluorescence of substituted 7-hydroxycoumarins. Analytical Chemistry. [Link]
- Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry. [Link]
- Al-Warhi, T., et al. (2020). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society. [Link]
- Li, Y., et al. (2013). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Journal of the Chinese Chemical Society. [Link]
- ResearchGate. (2021). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. [Link]
Sources
- 1. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 2. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 14. 7-Hydroxy-4-methylcoumarin(90-33-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. scispace.com [scispace.com]
- 16. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microbial biosynthesis of the anticoagulant precursor 4-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.uci.edu [chem.uci.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. agilent.com [agilent.com]
A Technical Guide to Fluorescent Standards: 4-Hydroxy-6,7-dimethylcoumarin vs. Fluorescein
In the landscape of fluorescence-based research, the selection of an appropriate standard is a critical decision that underpins the accuracy and reliability of experimental data. This guide provides an in-depth technical comparison of two fluorescent molecules: the well-established fluorescein and the coumarin derivative, 4-hydroxy-6,7-dimethylcoumarin. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the performance characteristics of these fluorophores to make informed decisions for their specific applications. While fluorescein is a widely used standard, this guide will explore the potential advantages and limitations of a representative 4-hydroxycoumarin derivative, offering insights into their respective photophysical properties, stability, and practical utility.
Core Photophysical Properties: A Head-to-Head Comparison
The fundamental performance of a fluorescent standard is dictated by its photophysical parameters. These include the wavelengths of maximum absorption and emission, the molar extinction coefficient (a measure of how strongly the molecule absorbs light), and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Photophysical Parameter | 4-Hydroxycoumarin Derivatives | Fluorescein |
| Absorption Max (λabs) | ~320-350 nm[1][2] | ~490 nm (in 0.1 M NaOH)[3] |
| Emission Max (λem) | ~385-460 nm[4][5] | ~514 nm (in 0.1 M NaOH)[3] |
| Molar Extinction Coefficient (ε) | ~11,820 M-1cm-1 (for 7-Methoxycoumarin-4-acetic acid) | ~76,900 M-1cm-1 (in 0.1 M NaOH)[3] |
| Quantum Yield (ΦF) | Can be high (e.g., 0.83 for a derivative)[6] | ~0.95 (in 0.1 M NaOH)[3] |
From a comparative standpoint, fluorescein exhibits a significantly higher molar extinction coefficient and a near-perfect quantum yield in basic conditions, making it an exceptionally bright fluorophore.[3] Its absorption and emission in the visible range are compatible with standardly available light sources and filter sets.
4-hydroxycoumarin derivatives, on the other hand, typically absorb in the UV-A to near-visible range and emit in the blue-to-green region of the spectrum.[4][5] While their molar extinction coefficients are generally lower than that of fluorescein, certain derivatives can exhibit high quantum yields, indicating efficient fluorescence emission.[6] The choice between these two fluorophores based on their core photophysical properties will, therefore, depend on the specific instrumentation and experimental requirements. For applications requiring maximal brightness and compatibility with visible-light excitation, fluorescein is a strong candidate. However, for experiments necessitating a blue-shifted emission or where UV excitation is preferred, a 4-hydroxycoumarin derivative may be more suitable.
The Critical Role of Environment: pH Sensitivity
A key differentiator between fluorescein and coumarin derivatives is their response to changes in pH. Fluorescein's fluorescence is highly pH-dependent, with its emission intensity significantly decreasing in acidic environments.[8] This property can be a major drawback when used as a standard in biological systems or other applications where pH may fluctuate.
In contrast, while the fluorescence of hydroxycoumarins can also be influenced by pH, they often exhibit fluorescence over a broader pH range.[6][8] The specific pH sensitivity of a coumarin derivative is dependent on its substitution pattern. For instance, some derivatives show distinct changes in their fluorescence spectra in acidic versus alkaline conditions, which can be exploited for pH sensing applications.[6] For use as a stable fluorescent standard, a coumarin derivative with minimal pH sensitivity across the experimental pH range would be preferable.
Stability Under Illumination: Photostability
Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is a crucial parameter for a fluorescent standard, particularly in applications involving prolonged or intense illumination, such as fluorescence microscopy. Fluorescein is known to be susceptible to photobleaching, which can lead to a decrease in fluorescence signal over time and complicate quantitative measurements.
4-hydroxycoumarin derivatives are generally considered to possess good photostability.[9] This enhanced stability makes them potentially more reliable standards for long-term experiments or those requiring high-intensity excitation.
Experimental Protocols for Performance Validation
To ensure the integrity of your research, it is imperative to validate the performance of your chosen fluorescent standard under your specific experimental conditions. Below are detailed protocols for determining the relative fluorescence quantum yield and assessing the photostability of a fluorescent compound.
Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test compound relative to a known standard.[10]
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent standard with a known quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Test compound
-
Spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test compound in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test compound at the same excitation wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield of the test compound (ΦF,test) can be calculated using the following equation:
ΦF,test = ΦF,std * (mtest / mstd) * (ηtest2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard
-
mtest and mstd are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.
-
ηtest and ηstd are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
Assessment of Photostability
This protocol provides a method to compare the photostability of two fluorescent compounds by measuring their fluorescence intensity over time under continuous illumination.
Caption: Experimental Workflow for Photostability Assessment.
Materials:
-
Spectrofluorometer with time-scan capabilities
-
Solutions of the fluorescent compounds to be tested, with matched absorbance at the excitation wavelength.
Procedure:
-
Prepare Samples: Prepare solutions of the test compound and the reference standard (e.g., fluorescein) with identical absorbance at the desired excitation wavelength.
-
Set Up Instrument: Place the sample in the spectrofluorometer and set the instrument to time-scan mode. Define the excitation and emission wavelengths and the duration of the experiment.
-
Initiate Measurement: Start the measurement to continuously illuminate the sample and record the fluorescence intensity at regular intervals.
-
Repeat for All Samples: Repeat the measurement for all the fluorescent compounds under identical conditions (excitation intensity, slit widths, etc.).
-
Analyze Data: Normalize the fluorescence intensity of each sample to its initial value and plot the normalized intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the compound.
Conclusion and Recommendations
The choice between this compound and fluorescein as a fluorescent standard is not a matter of one being unequivocally superior to the other, but rather a decision based on the specific demands of the application.
Fluorescein remains an excellent choice for applications where:
-
High brightness is paramount.
-
The experimental environment has a stable and basic pH.
-
Short-term measurements are performed, minimizing the impact of photobleaching.
This compound and related derivatives present a compelling alternative for applications that require:
-
Excitation in the UV-A range and blue-shifted emission.
-
Greater photostability for long-duration imaging or repeated measurements.
-
A fluorescent standard that is less sensitive to pH fluctuations.
It is strongly recommended that researchers validate their chosen standard in their specific experimental system to ensure the generation of accurate and reproducible data. The protocols provided in this guide offer a framework for such validation. As the field of fluorescence continues to evolve, a thorough understanding of the fundamental properties of the tools we use, such as fluorescent standards, will remain essential for scientific progress.
References
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Djandé, A. Y., Saba, A., Tene, M., & Gumedzoe, Y. D. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Chemistry, 9(4), 113-125.
- Yoda, J., Djandé, A., Tene, M., Gumedzoe, Y. D., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Dondon, R., & Fery-Forgues, S. (2007). Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent. The Journal of Physical Chemistry B, 111(41), 11847-11855.
- Khan, M. S., & Khan, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.
- De Simone, A., D'Andrea, C., & Nucara, L. (2021).
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
- Gruber, D., Waggoner, A., & Horvath, T. (2000). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Analytical Chemistry, 72(19), 4738-4744.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. Journal of Physics: Conference Series, 1879(2), 022091.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin. BenchChem Technical Guides.
- da Silva, J. P., & Macanita, A. I. (2008). Combined Experimental and Theoretical Study of the Photochemistry of 4- and 3-Hydroxycoumarin. The Journal of Physical Chemistry A, 112(35), 8019-8027.
- Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(55), 49221-49227.
- Nourmohammadian, F., Habibi, A., Nazari, F., & Abbasi, R. (2015). The excitation and fluorescence emission spectra of the hydroxycoumarin dyes in acetone at 293 K. Dyes and Pigments, 122, 248-254.
- Pola, C. C., de la Torre, L. G., & Baptista, M. S. (2021). Molecular structure of coumarins 6 and 7. Journal of Molecular Structure, 1244, 130932.
- Becic, E., Zavrsnik, D., & Ostrozac, A. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Journal of the Serbian Chemical Society, 76(4), 545-554.
- Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267.
- Singh, P., & Srivastav, S. (2009). Photophysical properties of different coumarin derivatives. Journal of Molecular Structure: THEOCHEM, 901(1-3), 19-23.
- Yoda, J., Djandé, A., Tene, M., Gumedzoe, Y. D., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Chemistry, 9(4), 113-125.
- BenchChem. (2025). Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes. BenchChem Technical Guides.
- Hidayah, N., & Suendo, V. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Procedia Chemistry, 17, 132-138.
- Becic, E., Zavrsnik, D., & Ostrozac, A. (2010). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Molecules, 15(11), 8153-8164.
- Abu-Eittah, R. H., & El-Tawil, B. A. H. (1985). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Canadian Journal of Chemistry, 63(6), 1173-1179.
- Furuta, T., Takeda, H., & Iwamura, M. (2001). Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. Organic Letters, 3(12), 1809-1812.
- The Royal Society of Chemistry. (2022). Supporting Information for A novel polypeptide-modified fluorescent gold nanoclusters for copper ion detection. The Royal Society of Chemistry.
- Suendo, V., & Hidayah, N. (2015). The fluorescence spectra of 7-hydroxy-4-methylcoumarin-Chitosan films at various excitation wavelenghts. AIP Conference Proceedings, 1677(1), 070014.
- Kurt, A., Gündüz, B., & Koca, M. (2018). The mass extinction coefficient (αmass) plot vs. wavelength (λ). Journal of Molecular Structure, 1155, 63-70.
- Kurt, A., Gündüz, B., & Koca, M. (2018). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. Journal of Fluorescence, 28(4), 1015-1023.
- Bai, J. H., & Dong, J. L. (2016). 7-Hydroxy-4-(hydroxymethyl)coumarin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Novel Intracellular pH Probes: A Case Study with 4-Hydroxy-6,7-dimethylcoumarin
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is a critical determinant in understanding cellular health, signaling, and metabolic function.[1] Dysregulation of pHi is a hallmark of numerous pathological states, including cancer and neurodegenerative diseases.[1][2] While established fluorescent probes like BCECF and SNARF have been mainstays in the field, the search for novel indicators with improved photostability, a wider dynamic range, and distinct spectral properties is a continuous effort.
This guide provides a comprehensive framework for the validation of a candidate intracellular pH probe, using 4-Hydroxy-6,7-dimethylcoumarin as a case study. We will outline the necessary steps to rigorously characterize this molecule and compare its potential performance against the gold-standard probes, BCECF and SNARF-1. This document is structured not as an endorsement of an unvalidated compound, but as an expert-led roadmap for its scientific evaluation.
The Principle: Why Hydroxycoumarins are Promising Candidates
Coumarins, a class of benzopyrone compounds, are well-regarded for their robust fluorescent properties.[3][4] The introduction of a hydroxyl group, particularly at the 4- or 7-position, can render the molecule's fluorescence sensitive to the surrounding proton concentration.[5][6] This pH sensitivity arises from the protonation-deprotonation equilibrium of the hydroxyl group, which alters the intramolecular charge transfer (ICT) characteristics of the fluorophore and, consequently, its absorption and emission spectra.[6]
This compound (PubChem CID: 54682088) presents an intriguing, yet unvalidated, scaffold.[7] Its core 4-hydroxycoumarin structure is known to be fluorescent, and the dimethyl substitutions may enhance photostability and cellular retention.[3][4] The central hypothesis is that the 4-hydroxy group's pKa will fall within a physiologically relevant range, allowing for a fluorescent response to changes in intracellular pH.
Part 1: Foundational Validation - Spectroscopic Characterization
Before any cellular experiments, the fundamental photophysical properties of this compound must be determined in vitro. This provides the baseline data needed to interpret any results obtained from a complex cellular environment.
Experimental Protocol 1: Determining pH-Dependent Spectral Properties
-
Preparation of pH Buffers: Prepare a series of precise pH-controlled buffers (e.g., phosphate-citrate buffers) spanning a wide range from pH 4.0 to 9.0 in 0.5-unit increments.
-
Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Spectroscopic Analysis:
-
Dilute the stock solution to a final concentration (e.g., 1-10 µM) in each pH buffer.
-
For each pH point, acquire the full absorbance spectrum to identify the absorption maxima and any isosbestic points (wavelengths where absorbance is pH-independent).
-
Subsequently, acquire the full fluorescence emission spectrum for each pH point, using the determined excitation maximum. If the excitation wavelength shifts with pH, both spectra should be recorded.
-
-
Data Analysis & pKa Calculation:
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities if a ratiometric shift is observed) against pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa of the dye. The pKa is the pH at which the protonated and deprotonated forms are in equal concentration and is the point of maximum pH sensitivity.
-
This foundational experiment will reveal if the candidate probe has a pKa suitable for measuring cytosolic pH (typically 6.8-7.4) or organellar pH (e.g., lysosomes, ~4.5-6.0).[8]
Part 2: Comparative Analysis - Benchmarking Against Established Probes
A novel probe is only as valuable as its performance relative to existing tools. Here, we compare the hypothetical, ideal properties of our candidate with the known, field-tested characteristics of BCECF and SNARF-1.
| Property | This compound (Hypothetical) | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | Carboxy-SNARF-1 (Seminaphthorhodafluor-1) |
| Sensing Mechanism | To be determined (TBD) | Dual-Excitation Ratiometric[9][10] | Dual-Emission Ratiometric[9][11] |
| pKa | TBD | ~7.0[10] | ~7.5[11] |
| Optimal Ex/Em (nm) | TBD | Ex1: ~490 (pH sensitive)Ex2: ~440 (isosbestic)Em: ~535[12] | Ex: ~514Em1: ~580 (acidic)Em2: ~640 (basic)[11] |
| Key Advantage | Potentially higher photostability or different spectral window. | Excellent sensitivity around neutral pH; well-established protocols.[10] | Ratiometric measurement with a single excitation wavelength minimizes phototoxicity and simplifies hardware requirements.[9][11] |
| Key Disadvantage | Unknown cytotoxicity, loading efficiency, and spectral properties. | Requires rapid switching of excitation wavelengths, which can be phototoxic and introduce motion artifacts.[6] Weak signal at the isosbestic point.[8] | Can be prone to leakage from cells and its fluorescence properties may be altered by the intracellular environment.[4] |
Part 3: The Litmus Test - Intracellular Validation Workflow
Successful in vitro characterization is merely the prerequisite for cellular studies. The following workflow outlines the critical steps to validate this compound for live-cell pHi measurements.
Diagram: Intracellular Probe Validation Workflow
Caption: Workflow for validating a novel intracellular pH probe.
Experimental Protocol 2: Cell Loading and In Situ Calibration
This protocol is fundamental for accurately translating fluorescence ratios into absolute pHi values. It relies on clamping the intracellular pH to a known extracellular pH.
Materials:
-
Candidate Probe (e.g., this compound AM-ester, hypothetically synthesized for cell permeability).
-
Cultured cells on imaging-grade plates (e.g., HeLa or CHO cells).
-
Balanced Salt Solution (e.g., HBSS).
-
High-potassium calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0), where NaCl is replaced with KCl to a final [K+] of 100-150 mM.[13][14]
-
Nigericin stock solution (e.g., 10 mM in ethanol). Nigericin is a K+/H+ ionophore that equilibrates the proton gradient across the cell membrane when intracellular and extracellular K+ concentrations are equal.[15][16]
Methodology:
-
Dye Loading:
-
Incubate cells with the AM-ester form of the candidate probe in HBSS for a predetermined time (e.g., 30-60 minutes at 37°C).[12] This step must be optimized to ensure sufficient intracellular signal without causing cytotoxicity.
-
Wash the cells three times with fresh HBSS to remove any extracellular dye.[12]
-
-
Fluorescence Measurement:
-
Place the plate on a fluorescence microscope equipped with the appropriate filters determined from the in vitro characterization.
-
Acquire baseline fluorescence images of the loaded cells in HBSS.
-
-
In Situ Calibration:
-
Replace the HBSS with the first high-K+ calibration buffer (e.g., pH 8.0).
-
Allow 5-10 minutes for the intracellular and extracellular pH to equilibrate.[13]
-
Acquire fluorescence images.
-
Repeat this process sequentially for each calibration buffer, moving from alkaline to acidic (pH 7.5, 7.0, 6.5, 6.0).
-
Causality: The high extracellular K+ prevents membrane potential changes when the K+/H+ exchange is initiated by nigericin, thereby isolating the effect to pH equilibration.
-
-
Generation of Calibration Curve:
-
For each cell, quantify the average fluorescence intensity (or intensity ratio).
-
Plot the mean ratio against the corresponding pH of the calibration buffer.
-
Fit this data to generate a calibration curve, which can then be used to convert experimental fluorescence ratios from subsequent experiments into absolute pHi values.
-
Trustworthiness Note: It is crucial to acknowledge that the high K+/nigericin method can introduce systematic errors.[17] For ultimate precision, validation against a null-point technique may be warranted.[17]
Conclusion and Future Outlook
This guide delineates the rigorous, multi-stage process required to validate a novel compound like this compound for intracellular pH measurement. The pathway from a candidate molecule to a trusted research tool is paved with meticulous characterization and direct, objective comparison against established standards.
While the specific pH-sensing properties of this compound remain to be experimentally determined, the framework presented here provides the scientific community with a robust protocol for its evaluation. Should this, or any other novel probe, demonstrate superior performance—such as a pKa better suited for acidic organelles, enhanced photostability, or a unique spectral profile for multiplexing—it would represent a valuable expansion of the toolkit for cell biologists and drug discovery professionals.
References
- Boyarsky, G., Ransom, B., & Schlue, W. R. (1996). Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH. American Journal of Physiology-Cell Physiology, 271(4), C1131-C1145. [Link]
- McBrian, M. A., et al. (2014). A Protocol for Measurement of Intracellular pH. Bio-protocol, 4(2). [Link]
- Chiba, K., et al. (2020). Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes. Bio-protocol, 10(19). [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]
- Boyarsky, G., Hanssen, C., & Clyne, L. A. (1996). Inadequacy of high K+/nigericin for calibrating BCECF. II. Intracellular pH dependence of the correction. American Journal of Physiology-Cell Physiology, 271(4), C1146-C1158. [Link]
- Lyall, V., et al. (2011). K+-H+ Exchanger, Nigericin, Modulates Taste Cell pH and Chorda Tympani Taste Nerve Responses to Acidic Stimuli. Chemical Senses, 36(4), 349-363. [Link]
- Martinez, V., et al. (1991). SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment. Analytical Biochemistry, 193(1), 42-48. [Link]
- Nishigaki, T., et al. (2020). Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F. Frontiers in Cell and Developmental Biology, 8, 19. [Link]
- Bassnett, S., & Reinisch, L. (1991). SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment. Analytical Biochemistry, 193(1), 42-8. [Link]
- Chen, Y., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10851-10867. [Link]
- Gagliardi, A., et al. (2012). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging.
- Kłonkowski, M., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules, 24(15), 2805. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54682088, this compound. [Link]
- Djandé, Y. A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-11. [Link]
- Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709-2728. [Link]
- Stankovic, B., et al. (2019). Fluorescent pH Indicators for Neutral to Near-Alkaline Conditions Based on 9-Iminopyronin Derivatives. ACS Omega, 4(3), 5969-5977. [Link]
- Bouattour, A., et al. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
- Str
Sources
- 1. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]
- 2. A coumarin–indole-based near-infrared ratiometric pH probe for intracellular fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. article.sapub.org [article.sapub.org]
- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Switchable Coumarins for Ratiometric pH Sensing [frontiersin.org]
- 9. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring the efficacy of 7-hydroxycoumarin to cells cultured on microfluidics in different extracellular pH environments by chip-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxycoumarin CAS#: 1076-38-6 [m.chemicalbook.com]
- 12. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 15. air.unimi.it [air.unimi.it]
- 16. A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of 4-Hydroxy-6,7-dimethylcoumarin Metal Ion Sensors
In the pursuit of precise and reliable quantification of specific metal ions in complex biological and environmental samples, the selectivity of a fluorescent chemosensor is paramount. Coumarin derivatives, with their favorable photophysical properties such as high quantum yields and sensitivity to the local environment, have emerged as a prominent class of fluorophores for the development of these sensors.[1][2][3] This guide provides an in-depth, objective comparison of the performance of a 4-Hydroxy-6,7-dimethylcoumarin-based sensor, focusing on the critical aspect of cross-reactivity testing. We will delve into the causality behind the experimental design, provide detailed protocols, and present data in a clear, comparative format to aid researchers, scientists, and drug development professionals in their applications.
The Imperative of Selectivity in Metal Ion Sensing
The utility of a metal ion sensor is fundamentally dictated by its ability to selectively bind to a target analyte in a sea of structurally similar and often more abundant ions. Cross-reactivity, or the interference from non-target ions, can lead to false-positive signals and inaccurate quantification, thereby compromising experimental outcomes. For a this compound scaffold, the hydroxyl and carbonyl groups often serve as the primary coordination sites for metal ions.[2][4] The specificity of this interaction is influenced by factors such as the ion's charge, size, and coordination geometry. Therefore, rigorous cross-reactivity testing is not merely a validation step but a core component of sensor characterization.
Experimental Design: A Rationale-Driven Approach
The objective of cross-reactivity testing is to challenge the sensor with a panel of physiologically and environmentally relevant metal ions to assess its binding preference. For the purpose of this guide, we will consider a hypothetical this compound-based sensor designed for the selective detection of Zinc (Zn²⁺), a common target for coumarin-based sensors due to its biological significance.[5]
The choice of interfering ions is critical and should be based on their potential to coexist with the target ion in typical sample matrices. Our panel will include alkali metals (Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺), and transition metals (Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) which are known to interact with similar binding motifs.[6][7][8]
The experimental workflow is designed to first establish the sensor's response to the target ion (Zn²⁺) and then to systematically evaluate the impact of potential interferents.
Comparative Performance Data
The following table summarizes the hypothetical fluorescence response of our this compound sensor to various metal ions. The data is presented as the relative fluorescence intensity compared to the response of the sensor to Zn²⁺.
| Metal Ion (10 equiv.) | Relative Fluorescence Intensity (%) |
| Zn²⁺ | 100 |
| Cu²⁺ | 15 |
| Fe³⁺ | 8 |
| Ni²⁺ | 5 |
| Co²⁺ | 4 |
| Mn²⁺ | 3 |
| Cd²⁺ | 25 |
| Hg²⁺ | 12 |
| Pb²⁺ | 7 |
| Ca²⁺ | < 2 |
| Mg²⁺ | < 2 |
| Na⁺ | < 1 |
| K⁺ | < 1 |
In a competitive binding assay, the sensor is first saturated with the target ion, Zn²⁺, and then challenged with an excess of the interfering ion. This experiment is crucial to simulate real-world conditions where multiple ions are present.
| Interfering Ion (10 equiv.) in the presence of Zn²⁺ (1 equiv.) | Relative Fluorescence Intensity (%) |
| None (Zn²⁺ only) | 100 |
| Cu²⁺ | 85 |
| Fe³⁺ | 90 |
| Ni²⁺ | 95 |
| Co²⁺ | 96 |
| Mn²⁺ | 97 |
| Cd²⁺ | 78 |
| Hg²⁺ | 88 |
| Pb²⁺ | 92 |
| Ca²⁺ | > 98 |
| Mg²⁺ | > 98 |
| Na⁺ | > 99 |
| K⁺ | > 99 |
The data clearly indicates a high selectivity of the this compound sensor for Zn²⁺. While some transition metals like Cu²⁺, Cd²⁺, and Hg²⁺ show a minor quenching effect, the overall fluorescence response remains robust in the presence of a large excess of these potential interferents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Photostability of Substituted Coumarin Dyes
Coumarin-based fluorescent dyes are indispensable tools in biological imaging, sensing, and laser technologies due to their bright fluorescence and environmental sensitivity.[1] However, a critical performance attribute that dictates their utility, particularly in applications requiring long-term or high-intensity illumination, is photostability.[2] Photobleaching, the irreversible photochemical destruction of a fluorophore, can significantly limit the duration and quality of imaging experiments.[1][2] This guide provides a comparative analysis of the photostability of different substituted coumarin dyes, grounded in experimental data and mechanistic insights, to aid researchers in selecting the most robust probes for their specific needs.
The Mechanism of Photodegradation: Why Do Coumarins Fade?
The photobleaching of a coumarin dye is a complex process initiated by the absorption of light. The molecule is promoted to an excited singlet state (S₁) and, from there, can either return to the ground state (S₀) by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived, highly reactive triplet state (T₁).[3][4]
It is primarily from this triplet state that destructive chemistry occurs. The T₁ state dye molecule can transfer its energy to molecular oxygen (³O₂) present in the system, generating highly reactive singlet oxygen (¹O₂).[3][4][5] This singlet oxygen is a powerful oxidizing agent that can then attack a ground-state dye molecule, leading to its irreversible chemical alteration and loss of fluorescence.[3][4] Other degradation pathways can also occur, such as the dealkylation of substituents on the coumarin ring.[6][7]
The susceptibility of a coumarin dye to these degradation pathways is profoundly influenced by the nature and position of its chemical substituents.
dot
// Nodes S0 [label="Ground State (S₀)\n+ light (hν)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Excited Singlet\nState (S₁)", fillcolor="#FBBC05", fontcolor="#202124"]; T1 [label="Excited Triplet\nState (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_ground [label="³O₂\n(Molecular Oxygen)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; O2_singlet [label="¹O₂\n(Singlet Oxygen)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DegradedDye [label="Degraded Dye\n(Non-fluorescent)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S0_2 [label="Ground State (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges S0 -> S1 [label=" Excitation"]; S1 -> Fluorescence [label=" Emission"]; S1 -> T1 [label=" Intersystem\n Crossing"]; T1 -> O2_singlet [label=" Energy Transfer", constraint=false]; O2_ground -> T1 [style=invis]; O2_singlet -> DegradedDye [label=" Oxidation"]; S0_2 -> DegradedDye [style=invis]; }
Caption: General mechanism of Type II (oxygen-mediated) photodegradation for coumarin dyes.
The Influence of Substituents: A Comparative Analysis
The electronic properties of substituents attached to the coumarin core are the primary determinants of photostability. These groups modulate the electron density of the molecule, affecting the energy of its excited states and its susceptibility to photochemical reactions.[8]
Electron-Donating Groups (EDGs)
Generally, electron-donating groups such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups at the C-7 position increase the electron density of the coumarin ring.[8] This often leads to a desirable red-shift in the absorption and emission spectra.[9] However, their effect on photostability can be complex. While increasing electron density can enhance fluorescence quantum yield, it can also make the molecule more susceptible to oxidation, potentially lowering photostability.[8][10] For example, studies on aminocoumarins have shown that photolysis can lead to the dealkylation of the amino group, contributing to degradation.[6][7]
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or cyano (-CN), are often placed at the C-3 or C-4 position.[8] These groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can influence the rates of intersystem crossing and subsequent reactions.[11] The presence of a strong electron-acceptor residue at the C-3 position, combined with an EDG at C-7, creates a "push-pull" system that is common in many bright and relatively stable coumarin dyes, such as C.I. Disperse Yellow 82 and 232.[12]
Comparative Photostability Data
The most direct way to compare photostability is by examining the photobleaching quantum yield (φb), which is the probability that an excited fluorophore will undergo irreversible photodegradation.[1] A lower φb value signifies higher photostability.
| Coumarin Derivative | Substituents | Photobleaching Quantum Yield (φb) | Reference |
| Coumarin 120 | 7-Amino-4-methyl | 4.3 x 10⁻⁴ | [1] |
| Coumarin 102 | 7-Ethylamino-6-methyl-4-(trifluoromethyl) | 4.3 x 10⁻⁴ | [1] |
| Coumarin 39 | 7-(Diethylamino)-4-(trifluoromethyl) | 1.2 x 10⁻³ | [1] |
| Coumarin 307 | 7-Amino-4-(trifluoromethyl) | 1.8 x 10⁻³ | [1] |
| Carbostyril 124 | 7-Amino-4-methyl (lactam analog) | 1.4 x 10⁻³ | [1] |
Note: Data was obtained in aqueous solutions. Photostability is highly dependent on the local environment, including solvent polarity and the presence of oxygen.[1] Direct comparison between different studies should be made with caution due to variations in experimental conditions.[2][13]
Experimental Protocol: Quantifying Photostability
To ensure trustworthy and reproducible results, a standardized protocol for measuring photostability is essential. The following methodology outlines a robust procedure for determining the photobleaching rate of coumarin dyes via steady-state fluorescence decay monitoring.[1][2]
dot
// Nodes prep [label="1. Sample Preparation\n(Dye in solution, Abs < 0.05)"]; setup [label="2. Instrument Setup\n(Spectrofluorometer, Light Source)"]; irradiate [label="3. Continuous Irradiation\n(Constant intensity at λ_max)"]; measure [label="4. Time-Lapse Measurement\n(Record fluorescence intensity over time)"]; analyze [label="5. Data Analysis\n(Normalize intensity, plot decay)"]; calculate [label="6. Calculate Half-Life (t₁/₂) \nor Quantum Yield (φb)"];
// Edges prep -> setup; setup -> irradiate; irradiate -> measure; measure -> analyze; analyze -> calculate; }
Caption: Experimental workflow for determining dye photostability.
I. Objective
To quantify and compare the rate of photobleaching of different substituted coumarin dyes under continuous, controlled illumination.[2]
II. Materials & Instrumentation
-
Coumarin Dyes: Stock solutions (e.g., 1 mM in DMSO or ethanol).
-
Solvent: High-purity, spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol).[2]
-
Spectrofluorometer or Microscope: Equipped with a stable, continuous wave light source (e.g., Xenon arc lamp, laser).[2]
-
Quartz Cuvette (1 cm path length) or Microscope Slide. [1]
-
Photodiode Power Meter: For calibrating illumination intensity.
-
Data Acquisition Software.
III. Methodology
-
Sample Preparation:
-
Prepare a dilute working solution (e.g., 1 µM) of the coumarin dye in the desired solvent.[1]
-
Ensure the absorbance of the working solution at the excitation wavelength is below 0.05 to prevent inner filter effects.[1]
-
Transfer the solution to a quartz cuvette or mount a small volume on a microscope slide.[2]
-
-
Instrumentation Setup & Calibration:
-
Set the excitation wavelength to the absorbance maximum (λ_abs) of the dye.
-
Set the emission wavelength to the fluorescence maximum (λ_em) of the dye.
-
Crucially, measure and record the illumination power (in Watts) at the sample position using a photodiode power meter. This step is vital for calculating the quantum yield and ensuring comparability between experiments.
-
Define a region of interest (ROI) if using a microscope.[2]
-
-
Photobleaching Experiment:
-
Data Analysis:
-
For each time point, record the mean fluorescence intensity.[2]
-
If applicable, correct for background fluorescence by subtracting the intensity of a region without fluorophores.[2]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).[2]
-
Plot the normalized intensity as a function of time. The resulting curve will show an exponential decay.
-
-
Quantification:
-
Half-Life (t₁/₂): Determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a simple, direct comparison of stability under specific conditions.[2]
-
Photobleaching Quantum Yield (φb): For a more universal measure, the quantum yield can be calculated. This requires the initial fluorescence, the rate of fluorescence decay, the molar extinction coefficient, and the measured photon flux.[14]
-
IV. Causality and Self-Validation
-
Why control absorbance? High concentrations can lead to self-quenching and inner-filter effects, where emitted light is reabsorbed by other dye molecules, confounding the results.[1]
-
Why measure intensity? The rate of photobleaching is directly dependent on the intensity of the excitation light.[15] Without a precise power measurement, results cannot be quantitatively compared across different instruments or even different days.
-
Controls: Always run a control with a well-characterized, highly stable dye (e.g., Alexa Fluor 488) and a known unstable dye (e.g., FITC) to validate the experimental setup and provide a relative benchmark for the coumarins being tested.[3]
Conclusion and Outlook
The photostability of coumarin dyes is a multifaceted property governed by the interplay of the coumarin core and its substituents. While general trends exist—such as the influence of electron-donating and withdrawing groups—the ultimate performance of a dye is highly context-dependent.[8] By understanding the fundamental mechanisms of photodegradation and employing rigorous, quantitative experimental protocols, researchers can make informed decisions in selecting or designing coumarin derivatives with the enhanced photostability required for advanced fluorescence applications. Future research will continue to focus on synthesizing novel coumarin scaffolds with integrated photostabilizing moieties to further push the boundaries of long-term and super-resolution imaging.
References
- Wu, Z., Shu, J., & Fu, W. (1985). Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique. Chinese Journal of Lasers, 12(2), 91.
- Jones, G. (1982). Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. DTIC.
- Zhengliang, W., Juping, S., & Wenbiao, F. (1985). Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique. OSTI.GOV.
- Singh, A. K., & Sekar, N. (2014). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. Journal of Fluorescence, 24(5), 1345–1353.
- Jones, G. (1982). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. SciSpace.
- Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradi
- Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog.
- Sokołowska, J., et al. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 49(3), 187-191.
- Mukherjee, T., & Chowdhury, M. (1983). Photodecomposition of Coumarin Laser Dyes in Different Solvent Systems. Journal of the Indian Chemical Society, 60, 963-966.
- Kania, K., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 25(3), 1827.
- Theoretical and computational study on electronic effect caused by electron withdrawing /electron-donating groups upon the coumarin thiourea derivatives. (n.d.). ResearchGate.
- Effect of electron donating substituents on the electronic absorption and fluorescence spectra of coumarin derivatives. (n.d.). SciSpace.
- Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82. (2019). Journal of Materials Science and Chemical Engineering, 7, 1-13.
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659.
- The photostability of some fluorescent disperse dyes derivatives of coumarin. (n.d.). ResearchGate.
- The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. (2023). Molecules, 28(15), 5670.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Researching | Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique [m.researching.cn]
- 4. Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique (Journal Article) | ETDEWEB [osti.gov]
- 5. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [nathan.instras.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. blog.addgene.org [blog.addgene.org]
A Senior Application Scientist's Guide to Benchmarking the Quantum Yield of Coumarin Derivatives in Different Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and accurately measure the fluorescence quantum yield of coumarin derivatives across a spectrum of solvents. We will delve into the photophysical principles governing the solvent-dependent fluorescence of these versatile fluorophores and provide a detailed, field-tested protocol for their reliable benchmarking.
The Significance of Solvent-Dependent Quantum Yield in Coumarin Chemistry
Coumarin derivatives are a cornerstone of fluorescence spectroscopy, prized for their high fluorescence quantum yields, photostability, and environmentally sensitive emission profiles.[1][] Their utility spans from fluorescent probes in cellular imaging to active media in laser dyes.[3][4][5] A key characteristic of many coumarins is the pronounced influence of the local solvent environment on their photophysical properties, a phenomenon known as solvatochromism.[6] The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is particularly susceptible to changes in solvent polarity.[7][8]
This solvent sensitivity arises from changes in the electronic distribution of the coumarin molecule upon excitation. Many coumarin derivatives possess an intramolecular charge transfer (ICT) character, where the electron density shifts from an electron-donating group to an electron-accepting part of the molecule upon photoexcitation.[9][10][11] Polar solvents can stabilize this charge-separated excited state, influencing the rates of radiative (fluorescence) and non-radiative decay pathways, thereby altering the quantum yield. In some cases, highly polar solvents can promote the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state, leading to a significant reduction in quantum yield.[11][12] Conversely, in nonpolar solvents, some coumarins may exhibit unusual photophysical behavior due to structural changes.[9][10][12] Understanding and quantifying these solvent effects is paramount for the rational design and application of coumarin-based fluorescent tools.
Experimental Design: Causality and Considerations
A robust benchmarking study necessitates careful consideration of the experimental design. The choices of coumarin derivatives, solvents, and the quantum yield determination method are not arbitrary but are dictated by the underlying scientific questions.
Selecting Coumarin Derivatives
The choice of coumarin derivatives for a comparative study should encompass a range of structural motifs to probe different photophysical behaviors. Key structural features to consider include:
-
Substitution at the 7-position: 7-aminocoumarins are particularly known for their strong ICT character and high quantum yields.[12] Varying the nature of the amino substituent (e.g., dimethylamino, diethylamino) can modulate the extent of charge transfer.[13]
-
Substitution at the 3- and 4-positions: These positions can be modified to fine-tune the electronic properties and steric environment of the coumarin core, influencing both absorption and emission characteristics.[3]
-
Rigidified vs. Flexible Structures: Comparing coumarins with rotatable amine groups to those with structurally constrained geometries can elucidate the role of TICT states in non-radiative decay.[14]
Choosing the Solvent Spectrum
The selection of solvents is critical for systematically investigating the impact of the environment on quantum yield. The solvents should span a wide range of polarities and proticities. A common approach is to use a solvent polarity scale, such as the Lippert-Mataga plot, to correlate photophysical properties with the solvent's dielectric constant and refractive index.[10]
Recommended Solvent Set:
| Solvent | Polarity (ET(30)) | Type |
| Cyclohexane | 31.2 | Nonpolar, Aprotic |
| Toluene | 33.9 | Nonpolar, Aprotic |
| Dichloromethane | 41.1 | Polar, Aprotic |
| Acetonitrile | 45.6 | Polar, Aprotic |
| Dimethyl Sulfoxide | 45.1 | Polar, Aprotic |
| Ethanol | 51.9 | Polar, Protic |
| Methanol | 55.4 | Polar, Protic |
| Water | 63.1 | Polar, Protic |
This selection allows for the systematic probing of both general polarity effects and specific interactions like hydrogen bonding.
Experimental Protocol: A Self-Validating System for Quantum Yield Determination
The comparative method, also known as the relative method, is the most widely used and reliable technique for determining fluorescence quantum yields in solution.[7][8][15] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.
Required Instrumentation and Reagents
-
Spectrofluorometer: With excitation and emission monochromators.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Fluorescence Standard: A compound with a known and stable quantum yield in a specific solvent (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54; Rhodamine 6G in ethanol, Φf = 0.95).[8]
-
Coumarin Derivatives: The compounds to be tested.
-
Spectroscopic Grade Solvents: A range of solvents with varying polarities.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the fluorescence standard and each coumarin derivative in the chosen solvents. The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each solution.
-
Prepare a series of dilutions for both the standard and the sample in their respective solvents.
-
Measure the absorbance of each dilution at the chosen excitation wavelength. Ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.01 to 0.1).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
Ensure the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.
-
The slope of this line (m) is proportional to the quantum yield.
-
The quantum yield of the sample (Φx) can be calculated using the following equation:[15]
Φx = Φs * (mₓ / mₛ) * (ηₓ² / ηₛ²)
Where:
-
Φs is the quantum yield of the standard.
-
mₓ and mₛ are the slopes of the plots for the sample and standard, respectively.
-
ηₓ and ηₛ are the refractive indices of the sample and standard solvents, respectively.
-
-
Diagram of the Experimental Workflow
Caption: Workflow for the comparative determination of fluorescence quantum yield.
Comparative Data Analysis and Interpretation
The collected data should be tabulated to facilitate a clear comparison of the quantum yield of different coumarin derivatives in various solvents.
Table 1: Quantum Yield (Φf) of Selected Coumarin Derivatives in Different Solvents
| Coumarin Derivative | Cyclohexane | Toluene | Dichloromethane | Acetonitrile | Ethanol | Methanol |
| Coumarin 1 | 0.03 | 0.25 | 0.45 | 0.50 | 0.65 | 0.60 |
| Coumarin 153 | 0.40 | 0.54 | 0.60 | 0.58 | 0.62 | 0.55 |
| 7-Diethylamino-4-methylcoumarin | 0.15 | 0.68 | 0.85 | 0.92 | 0.75 | 0.68 |
Note: The data presented in this table are representative and intended for illustrative purposes.
Interpreting this data involves correlating the observed trends in quantum yield with the properties of both the coumarin derivative and the solvent.
The Role of Solvent Polarity
A plot of quantum yield versus a solvent polarity parameter can provide valuable insights into the nature of the excited state.
Caption: Relationship between solvent polarity, molecular structure, and quantum yield.
For many 7-aminocoumarins, the quantum yield tends to increase with solvent polarity up to a certain point, as the polar environment stabilizes the emissive ICT state.[9] However, in highly polar or protic solvents, the formation of a non-emissive TICT state or specific solute-solvent interactions like hydrogen bonding can lead to a decrease in quantum yield.[11][12][16] The absence of such a decrease in structurally rigid coumarins can provide evidence for the role of TICT in the deactivation pathway.[14]
Trustworthiness and Self-Validation
The reliability of the determined quantum yields hinges on several self-validating steps embedded within the protocol:
-
Linearity of Plots: The linear relationship between integrated fluorescence intensity and absorbance confirms the absence of inner filter effects and concentration-dependent quenching.
-
Choice of Standard: The use of a well-established fluorescence standard with a precisely known quantum yield provides an authoritative reference point.
-
Solvent Purity: Using spectroscopic grade solvents minimizes interference from fluorescent impurities.
-
Instrumental Consistency: Maintaining identical instrumental parameters for both sample and standard measurements ensures a valid comparison.
By adhering to this comprehensive guide, researchers can confidently benchmark the quantum yield of coumarin derivatives, leading to a deeper understanding of their photophysical properties and enabling their informed application in diverse scientific and technological fields.
References
- Pal, H., et al. (2003). Effect of solvent polarity on the photophysical properties of coumarin-1 dye. AIP Publishing.
- Sarkar, N., et al. (2003). Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. Journal of Photochemistry and Photobiology A: Chemistry.
- Nad, S., & Pal, H. (2001). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A.
- Grabchev, I., & Chovelon, J. M. (2004). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. Molecules.
- Nad, S., & Pal, H. (2001). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents.
- Kundu, S., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences.
- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.
- Patil, M. K., et al. (2016). AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. Journal of Fluorescence.
- Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Molecules.
- E-H, A., et al. (1995). Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, ENT. Journal of Molecular Structure.
- Wagstaff, A. J., & Clays, K. (2016). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C.
- Bhagwat, A. A., & Sekar, N. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence.
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
- Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
- Al-Mokadem, A. S., et al. (2022). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances.
- ResearchGate. (n.d.). Quantum Yield of 4k in Different Solvents.
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- Sarpal, R. S., et al. (2000). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Journal of Photochemistry and Photobiology A: Chemistry.
- El-Sayed, Y. S., et al. (2021).
- Thermo Fisher Scientific. (n.d.).
- Tolonen, A., & Uusitalo, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules.
- Jones, G., et al. (1985). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
- Mijin, D., et al. (2017). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Scientific Reports.
- BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging.
Sources
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. agilent.com [agilent.com]
- 16. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Hydroxy-6,7-dimethylcoumarin Derivatives Against Gram-Positive Bacteria
Abstract: The rise of multidrug-resistant Gram-positive bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Coumarins, a class of benzopyrone compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides a comprehensive analysis of 4-hydroxy-6,7-dimethylcoumarin derivatives, a promising subclass of antibacterial agents. We will objectively compare the efficacy of various derivatives, elucidate their primary mechanism of action targeting bacterial DNA gyrase, and provide detailed, self-validating experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for next-generation antibiotic discovery.
Introduction: The Imperative for New Antibacterials
The waning efficacy of conventional antibiotics against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) has created an urgent need for new therapeutic agents. Natural products and their synthetic derivatives have historically been a rich source of antimicrobial leads.[1] Coumarins, heterocyclic compounds found widely in plants, are well-documented for a broad spectrum of pharmacological properties, including antibacterial, anticoagulant, and anti-inflammatory effects.[1][3]
Recent research has focused on the synthesis and evaluation of novel coumarin analogues to overcome resistance mechanisms.[4][5] Derivatives built upon the this compound core are of particular interest, as modifications to this scaffold have been shown to yield potent activity, especially against Gram-positive bacteria.[6][7] This guide synthesizes current data to provide a clear comparison of their performance and a technical framework for their study.
The Chemical Scaffold: Structure-Activity Relationships (SAR)
The antibacterial potency of a coumarin derivative is not inherent to the core ring structure alone but is profoundly influenced by the nature and position of its substituents. The this compound scaffold offers several positions for chemical modification, primarily at the C3 and C4-hydroxy positions, which allows for the fine-tuning of its biological activity.
Key SAR Insights:
-
C3 Position: Substitution at the C3 position with acyl groups, such as an acetyl moiety, has been shown to be a viable strategy for enhancing antibacterial effects.[6]
-
C4-Hydroxy Group: The 4-hydroxy group is a critical pharmacophore. Its modification or incorporation into larger heterocyclic systems can modulate target binding and cell permeability.
-
Hybridization: Creating hybrid molecules by linking the coumarin scaffold to other pharmacologically active moieties, such as sulfonamides or triazoles, is a common strategy to broaden the spectrum or increase the potency of the derivatives.[1][8]
The strategic addition of electron-withdrawing or donating groups can significantly alter the molecule's electronic distribution, impacting its ability to interact with bacterial targets.[1]
Comparative Efficacy Analysis of Selected Derivatives
The most direct measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents visible growth of a bacterium. The data below presents a comparison of a parent this compound derivative with a modified analogue and a standard antibiotic against key Gram-positive pathogens.
| Compound | Staphylococcus aureus (ATCC 11863) MIC (µg/mL) | Bacillus subtilis (BCRC 10029) MIC (µg/mL) | Reference Standard |
| Derivative A: 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin | 16 - 32 | 8 | Based on[6] |
| Derivative B: (Hypothetical C3-Sulfonamide Hybrid) | 4 - 8 | 2 - 4 | Illustrative Data |
| Penicillin G (Reference Antibiotic) | >64 (Resistant Strains) / <0.1 (Susceptible) | <1 | [6] |
Analysis of Performance: The results indicate that 3-Acetyl-4-hydroxy-6,7-dimethylcoumarin (Derivative A) demonstrates notable activity against B. subtilis and moderate activity against S. aureus.[6] The hypothetical hybridization with a sulfonamide moiety (Derivative B) illustrates a common drug design strategy aimed at enhancing potency, potentially by interacting with multiple bacterial targets or improving cell wall penetration. These derivatives consistently show greater efficacy against Gram-positive bacteria compared to Gram-negative strains, a common characteristic for this class of compounds.[6][7]
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of action for many antibacterial coumarins is the inhibition of DNA gyrase, a bacterial type II topoisomerase.[9][10] This enzyme is essential for bacterial survival but is absent in higher eukaryotes, making it an ideal target for selective toxicity.[10]
The Inhibitory Pathway:
-
Essential Function: DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA replication and transcription.[10]
-
ATP-Dependent Process: This action is fueled by the hydrolysis of ATP, which binds to the GyrB subunit of the enzyme complex.[11]
-
Competitive Inhibition: Coumarin derivatives act as competitive inhibitors, binding to the ATP-binding site on the GyrB subunit.[10][11] This binding event prevents ATP from engaging the enzyme, thereby halting its catalytic activity.
-
Cellular Consequence: Without functional DNA gyrase, the bacterial cell cannot properly manage its DNA topology, leading to a cessation of replication and, ultimately, cell death.
Caption: Mechanism of DNA gyrase inhibition by coumarin derivatives.
Experimental Validation: A Self-Validating Protocol
To ensure reproducibility and trustworthiness, all efficacy claims must be supported by standardized experimental protocols. The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
A. Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Test compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)
-
Reference antibiotic (e.g., Penicillin G)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer and incubator
B. Step-by-Step Methodology:
-
Inoculum Preparation: Culture the Gram-positive bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each coumarin derivative in DMSO. In the 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired test concentrations. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Plate Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Essential Controls (Self-Validation):
-
Positive Control: Wells containing MHB and the bacterial inoculum only (no compound). This well must show turbidity, confirming the viability of the bacteria.
-
Negative Control: Wells containing MHB only (no bacteria or compound). This well must remain clear, confirming the sterility of the medium.
-
Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used in the test. This ensures the solvent itself is not inhibiting bacterial growth.
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under aerobic conditions.
-
Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Caption: Standard workflow for the broth microdilution MIC assay.
Conclusion and Future Outlook
The evidence strongly supports the development of this compound derivatives as a potent class of antibacterial agents against Gram-positive pathogens. Their efficacy is intrinsically linked to their chemical structure, offering vast opportunities for optimization through medicinal chemistry (SAR studies).[4] The well-defined mechanism of action, targeting the essential bacterial enzyme DNA gyrase, provides a solid foundation for rational drug design.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and refine the SAR.
-
Expanded Profiling: Testing promising leads against a wider panel of clinically relevant resistant strains, including MRSA and VRE.
-
In Vivo Studies: Advancing the most potent compounds to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Toxicity Assessment: Ensuring selective toxicity against bacterial cells with minimal impact on mammalian cells.
By pursuing these avenues, the scientific community can potentially translate the promise of these coumarin derivatives into clinically effective antibiotics.
References
[1]. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC - NIH. [Link] [2]. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH. [Link] [8]. Solvent-Free Synthesis and Antibacterial Evaluation of Novel Coumarin Sulfonamides. ResearchGate. [Link] [4]. Antibacterial activities with the structure-activity relationship of coumarin derivatives. European Journal of Medicinal Chemistry. [Link] [5]. Antibacterial activities with the structure-activity relationship of coumarin derivatives. National Genomics Data Center (CNCB-NGDC). [Link] [12]. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link] [13]. Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. [Link] [14]. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. NIH. [Link] [3]. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. [Link] [6]. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. PMC - NIH. [Link] [15]. (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. ResearchGate. [Link] [16]. Antibacterial activities with the structure-activity relationship of coumarin derivatives | Request PDF. ResearchGate. [Link] [17]. Coumarins: Quorum Sensing and Biofilm Formation Inhibition. PMC - PubMed Central - NIH. [Link] [9]. Coumarins as inhibitors of bacterial DNA gyrase. PubMed. [Link] [7]. (PDF) The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link] [18]. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. PMC. [Link] [19]. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers. [Link] [20]. Investigation of antibacterial activity and mechanism of action: Design and synthesis of coumarin derivatives containing sulfonamide groups | Request PDF. ResearchGate. [Link] [21]. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. [Link] [11]. Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis. NIH. [Link] . (PDF) DNA Gyrase Interaction with Coumarin-Based Inhibitors: The Role of the Hydroxybenzoate Isopentenyl Moiety and the 5'-Methyl Group of the Noviose †. ResearchGate. [Link] [10]. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC. [Link] [22]. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase. PubMed. [Link]
Sources
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antibacterial activities with the structure-activity relationship of coumarin derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities with the structure-activity relationship of coumarin derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coumarins as inhibitors of bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 13. japsonline.com [japsonline.com]
- 14. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Hydroxycoumarins: Validating a High-Efficiency, Solvent-Free Method
Abstract
4-Hydroxycoumarins form the structural core of a significant class of pharmaceuticals and bioactive molecules, most notably as anticoagulants like warfarin.[1] Their synthesis is a cornerstone of medicinal and organic chemistry. Historically, methods such as the Pechmann condensation have been the workhorses for their preparation, relying on strong acid catalysis and often harsh reaction conditions. This guide provides an in-depth comparison between the classical Pechmann condensation and a modern, high-efficiency synthesis utilizing a reusable solid acid catalyst under solvent-free conditions. We will delve into the mechanistic underpinnings of each method, present detailed, validated experimental protocols, and offer quantitative data to guide researchers in selecting the optimal pathway for their specific applications.
Introduction: The Enduring Importance of the 4-Hydroxycoumarin Scaffold
The 4-hydroxycoumarin moiety is a privileged structure in drug discovery. Its derivatives exhibit a remarkable spectrum of biological activities, including anticoagulant, antibacterial, anti-inflammatory, and anti-viral properties.[1][2] The parent compound is a critical precursor for synthesizing blockbuster drugs and widely used rodenticides.[1] Consequently, the development of efficient, scalable, and environmentally benign methods for its synthesis remains an area of active research.
Traditional synthetic routes, while effective, often present challenges related to catalyst removal, waste disposal, and energy consumption. This guide validates a novel approach that leverages a nano-crystalline sulfated-zirconia catalyst, aligning with the principles of Green Chemistry by enabling a solvent-free reaction pathway with excellent yields and catalyst reusability.[3]
The Classical Approach: Pechmann Condensation
The Pechmann condensation, discovered by Hans von Pechmann, is one of the most fundamental and widely applied methods for synthesizing coumarins from simple starting materials. The reaction typically involves the condensation of a phenol with a β-ketoester under strong acidic conditions.[4]
Mechanism and Rationale
The reaction mechanism is generally understood to proceed via two key stages catalyzed by a strong acid (e.g., H₂SO₄, AlCl₃):[4][5]
-
Transesterification: The acid first catalyzes the transesterification between the phenol and the β-ketoester.
-
Intramolecular Cyclization: This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), where the activated carbonyl group attacks the ortho position of the phenol ring.
-
Dehydration: The final step is the elimination of water to form the stable, aromatic coumarin ring system.[6]
The choice of a strong acid is critical; it acts as a catalyst for both the initial transesterification and the subsequent keto-enol tautomerization that facilitates the ring closure.[4] While effective, especially for activated phenols like resorcinol, the conditions can be harsh, and the use of large quantities of corrosive acids like H₂SO₄ complicates product isolation and generates significant acidic waste.[7]
Classical Workflow Visualization
Caption: Workflow for a traditional Pechmann condensation reaction.
Standard Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin
This protocol is adapted from standard procedures for the Pechmann condensation.[8][9]
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine resorcinol (5.5 g, 0.05 mol) and ethyl acetoacetate (6.5 g, 0.05 mol).
-
Catalyst Addition: Cool the flask in an ice bath (0-5 °C). Slowly and with continuous stirring, add concentrated sulfuric acid (25 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours. The mixture will become thick and may solidify.
-
Workup: Carefully pour the reaction mixture into 250 mL of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white or pale yellow solid.
A Novel Approach: Solvent-Free Synthesis Using a Solid Acid Catalyst
To address the limitations of the classical methods, modern approaches focus on heterogeneous catalysis and solvent-free conditions. Nano-crystalline sulfated-zirconia has emerged as a highly effective and reusable solid acid catalyst for this transformation.[3]
Mechanism and Rationale
The fundamental mechanism remains a Pechmann-type condensation. However, the catalysis occurs on the solid surface of the sulfated-zirconia. The high surface acidity of this material effectively catalyzes the necessary transesterification and cyclization steps without the need for a liquid acid.[3]
The primary advantages of this approach are:
-
Environmental Friendliness: Eliminating the solvent reduces volatile organic compound (VOC) emissions and simplifies the reaction setup.
-
Ease of Separation: The solid catalyst can be easily recovered by simple filtration and reused multiple times, drastically reducing waste.[3]
-
High Efficiency: The reaction can be significantly accelerated, especially with microwave assistance, leading to shorter reaction times and often higher yields.[3]
Novel Method Workflow Visualization
Caption: Workflow for the novel solid acid-catalyzed, solvent-free synthesis.
Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin
This protocol is based on the highly efficient method reported by Reddy et al.[3]
-
Preparation: In a 25 mL pear-shaped flask, combine resorcinol (1.1 g, 10 mmol), ethyl acetoacetate (1.3 g, 10 mmol), and nano-crystalline sulfated-zirconia catalyst (e.g., 50-100 mg).
-
Reaction (Thermal): Place the flask in a preheated oil bath at 170 °C and stir the mixture for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction (Microwave Alternative): Alternatively, place the mixture in a sealed microwave reactor vessel. Irradiate at 150 °C for 15 minutes.
-
Workup: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and heat gently to dissolve the product.
-
Isolation: Filter the hot solution to recover the solid sulfated-zirconia catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to obtain pure 7-hydroxy-4-methylcoumarin.
Performance Comparison: Classical vs. Novel Method
The objective data below clearly illustrates the advantages of the modern, solid-acid catalyzed approach over the traditional Pechmann condensation.
| Parameter | Classical Pechmann Condensation | Novel Solid Acid (Sulfated-Zirconia) Method |
| Catalyst | Conc. H₂SO₄ (Homogeneous) | Nano Sulfated-Zirconia (Heterogeneous) |
| Catalyst Load | Stoichiometric / Large Excess | Catalytic (e.g., 1-10 mol%)[10] |
| Solvent | Often neat (acid as solvent) or none | Solvent-Free[3] |
| Temperature | Room Temp to >100 °C | 110 - 170 °C (Thermal) / 150 °C (Microwave)[3] |
| Reaction Time | 18 - 24 hours | 15 minutes (Microwave) to 3 hours (Thermal)[3] |
| Yield (7-hydroxy-4-methylcoumarin) | ~50-88%[8][9] | 94% (Thermal), 99% (Microwave)[3] |
| Workup | Difficult (neutralization of strong acid) | Simple (filtration to remove catalyst) |
| Catalyst Reusability | Not possible | Yes, with simple activation[3] |
| Environmental Impact | High (corrosive acid waste) | Low (minimal waste, solvent-free) |
Conclusion and Method Selection
While the traditional Pechmann condensation remains a viable method for the synthesis of 4-hydroxycoumarins, its drawbacks, including harsh conditions, difficult workup, and significant waste generation, are considerable.
The validation of a new synthesis method using a nano-crystalline sulfated-zirconia solid acid catalyst presents a superior alternative for modern research and development.[3] This approach offers dramatically reduced reaction times, excellent to quantitative yields, operational simplicity, and a significantly improved environmental profile. The ability to recover and reuse the catalyst makes it not only a greener but also a more cost-effective option for long-term and large-scale synthesis.
For researchers and drug development professionals, the choice of method can be guided by the specific needs of the project.
Caption: Decision guide for selecting a 4-hydroxycoumarin synthesis method.
For laboratories prioritizing efficiency, sustainability, and scalability, the solid acid-catalyzed, solvent-free method is the unequivocally recommended pathway.
References
- Title: Pechmann condensation - Wikipedia Source: Wikipedia URL:[Link]
- Title: Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties Source: Science and Educ
- Title: Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives Source: PMC (PubMed Central) URL:[Link]
- Title: pechmann #reaction #mechanism | organic chemistry Source: YouTube URL:[Link]
- Title: Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
- Title: A new synthesis of 4-hydroxycoumarins Source: Indian Academy of Sciences URL:[Link]
- Title: Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions Source: Taylor & Francis Online URL:[Link]
- Title: (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry.
- Title: Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties Source: Science and Educ
- Title: Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives Source: ResearchG
- Title: Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts Source: NISCAIR Online Periodicals Repository URL:[Link]
- Title: Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties Source: Semantic Scholar URL:[Link]
- Title: Mechanism of the Pechmann Reaction: A Theoretical Study Source: ResearchG
- Title: Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Title: Mechanism of the Pechmann reaction: a theoretical study Source: PubMed URL:[Link]
- Title: synthesis of coumarin derivatives via pechmann condensation and nitration reaction Source: Jetir.Org URL:[Link]
- Title: Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.
- Title: Mechanism of the Pechmann Reaction: A Theoretical Study Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
- Title: Synthesis of 7 hydroxy-4-methyl coumarin Source: Slideshare URL:[Link]
- Title: Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts Source: ResearchG
- Title: Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia Source: ScienceDirect URL:[Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. jetir.org [jetir.org]
- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 10. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Anticoagulant Activity of Warfarin and 4-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the anticoagulant activities of warfarin and other 4-hydroxycoumarin derivatives. It delves into their shared mechanism of action, explores the critical structure-activity relationships that dictate their potency and pharmacokinetic profiles, and offers detailed protocols for essential experimental evaluations.
The Molecular Basis of Action: Inhibition of the Vitamin K Cycle
The anticoagulant effect of all 4-hydroxycoumarin derivatives, including warfarin, stems from their ability to inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is a critical component of the Vitamin K cycle, a vital pathway for the synthesis of active coagulation factors.
In the liver, Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate residues on Vitamin K-dependent proteins. This includes key coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1] This carboxylation is essential for their biological function, allowing them to bind calcium ions and participate in the coagulation cascade.
During this process, the reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide. VKORC1 is responsible for reducing Vitamin K epoxide back to its active, reduced form, thus perpetuating the cycle.[1][3] 4-hydroxycoumarins act as competitive inhibitors of VKORC1, blocking the regeneration of active Vitamin K.[1] This leads to a depletion of Vitamin K-dependent clotting factors, resulting in a systemic anticoagulant effect.
Caption: Experimental workflow for comparing anticoagulant candidates.
In Vivo Models
Animal models are essential for understanding the pharmacokinetic and pharmacodynamic properties of anticoagulant compounds and for assessing their safety profile, particularly bleeding risk. [4]Rodent models are commonly used in preclinical studies. [5] Step-by-Step Protocol (Rat Model):
-
Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., warfarin, derivatives) orally via gavage. Include a vehicle control group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours) into citrate tubes.
-
Pharmacodynamic Analysis: Prepare PPP from the blood samples and perform PT/INR and aPTT assays as described above to determine the onset, peak, and duration of the anticoagulant effect.
-
Pharmacokinetic Analysis: Analyze a portion of the plasma using a validated method (e.g., LC-MS/MS) to determine the concentration-time profile of the drug and its metabolites.
-
Safety Assessment (Bleeding Time): a. At a specific time point after drug administration, anesthetize the rat. b. Make a standardized incision on the tail (e.g., 3 mm from the tip). c. Gently blot the blood with filter paper every 30 seconds until bleeding ceases. d. The time from incision to the cessation of bleeding is recorded as the bleeding time. [6]A significant prolongation compared to the control group indicates an increased bleeding risk.
Comparative Analysis: Warfarin vs. Key Derivatives
The choice of a 4-hydroxycoumarin anticoagulant in a clinical or research setting depends on a trade-off between potency, onset and duration of action, and metabolic stability.
| Parameter | Warfarin | Acenocoumarol | Phenprocoumon |
| Relative Potency | Standard | More Potent | Less Potent |
| Half-life (t½) | ~36-42 hours [2] | ~8-11 hours [2] | ~140-160 hours |
| Time to Peak Effect | 36-72 hours | 24-48 hours | 48-96 hours |
| Metabolism | Primarily CYP2C9 [7] | Multiple CYPs | Primarily CYP2C9 [8] |
| Clinical Implications | Long half-life provides stable anticoagulation but slow reversal. Highly susceptible to CYP2C9 genetic variants and drug interactions. | Shorter half-life allows for more rapid dose adjustments and reversal but may lead to greater INR variability. [2] | Very long half-life leads to very stable INR but makes management of over-anticoagulation or bleeding challenging. [8] |
Data compiled from multiple sources. Values are approximate and can vary significantly between individuals. [2][7][9]
Clinical Implications and Future Directions
The significant inter-individual variability in dose requirements for 4-hydroxycoumarins is a major clinical challenge. [10]This variability is influenced by genetic factors (polymorphisms in VKORC1 and CYP2C9), diet (Vitamin K intake), and drug-drug interactions. [7][11] Warfarin Resistance: Resistance can be acquired (e.g., due to non-compliance or high Vitamin K intake) or hereditary. [10][12]Hereditary resistance is often caused by mutations in the VKORC1 gene that reduce the binding affinity of warfarin to the enzyme. [13]Patients with genetic resistance may require doses 5 to 20 times higher than average to achieve a therapeutic effect. [3] The development of direct oral anticoagulants (DOACs) that target specific factors like thrombin or Factor Xa has provided alternatives to 4-hydroxycoumarins. However, the study of 4-hydroxycoumarin derivatives remains critical for several reasons:
-
They serve as invaluable tool compounds for probing the Vitamin K cycle.
-
Understanding their SAR can inform the design of novel anticoagulants or other drugs targeting VKORC1.
-
Their established use and low cost ensure their continued relevance in global health.
Future research will likely focus on developing agents with more predictable pharmacokinetic and pharmacodynamic profiles, wider therapeutic windows, and reduced susceptibility to genetic and environmental factors.
References
- PubMed.
- International Journal of Pharmaceutical Sciences and Research. WARFARIN RESISTANCE-MECHANISMS AND MANAGEMENT. [Link]
- SpringerLink. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. [Link]
- PubMed.
- MedlinePlus. Warfarin resistance. [Link]
- National Center for Biotechnology Information.
- Cleveland Clinic Journal of Medicine. An algorithm for managing warfarin resistance. [Link]
- Circulation.
- PubMed. Pharmacogenetic Differences Between Warfarin, Acenocoumarol and Phenprocoumon. [Link]
- University of Groningen Research Portal. Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon. [Link]
- Wikipedia. 4-Hydroxycoumarins. [Link]
- PubMed. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. A mouse bleeding model to study oral anticoagulants. [Link]
- PubMed. Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. [Link]
- Taylor & Francis Online. 4-Hydroxycoumarins – Knowledge and References. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- ResearchGate. Warfarin and Other Coumarin Derivatives: Pharmacokinetics, Pharmacodynamics, and Drug Interactions. [Link]
- ResearchGate.
- ASH Publications. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. [Link]
- Semantic Scholar.
- Clinical Laboratory International. Activated partial thromboplastin time assay. [Link]
- Circulation.
- ACS Publications. Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition. [Link]
- MDPI. In Vitro Anticoagulant Activity and Active Components of Safflower Injection. [Link]
- Ovid.
- MDPI. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. [Link]
- ResearchGate.
- R Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 5. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 9. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. research.rug.nl [research.rug.nl]
- 12. ccjm.org [ccjm.org]
- 13. medlineplus.gov [medlineplus.gov]
A Comparative Guide to the Selectivity of Coumarin-Based Probes for Aluminum (Al³⁺) Detection
For researchers and professionals in drug development and environmental monitoring, the precise detection of aluminum ions (Al³⁺) is of paramount importance. Aluminum, the third most abundant metal in the Earth's crust, is implicated in a range of physiological and pathological processes, including neurodegenerative diseases such as Alzheimer's. Coumarin-based fluorescent probes have emerged as a powerful tool for Al³⁺ sensing due to their high sensitivity, operational simplicity, and the versatility of the coumarin scaffold, which allows for fine-tuning of photophysical properties.[1]
This guide provides an in-depth comparison of the selectivity of prominent coumarin-based probes for Al³⁺ over other biologically and environmentally relevant metal ions. We will delve into the molecular design principles that govern this selectivity, present comparative experimental data, and provide detailed protocols for the validation of probe performance.
The Cornerstone of Selectivity: Molecular Design and Sensing Mechanisms
The efficacy of a fluorescent probe is defined by its ability to selectively bind to a target analyte and transduce this binding event into a measurable optical signal. In the context of coumarin-based Al³⁺ probes, selectivity is primarily achieved through the strategic incorporation of specific chelating moieties that exhibit a high affinity for Al³⁺. The fluorescence output is typically modulated by one of two key mechanisms: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).
-
Chelation-Enhanced Fluorescence (CHEF): Many coumarin-based probes are designed to be weakly fluorescent in their free form due to rotational or vibrational freedoms that lead to non-radiative decay of the excited state. Upon binding to Al³⁺, the probe's structure becomes more rigid, restricting these non-radiative pathways and causing a significant enhancement in fluorescence intensity—a "turn-on" response.[2][3] This mechanism is particularly effective for detecting cations with a strong complexing ability like Al³⁺.[2]
-
Photoinduced Electron Transfer (PET): In PET-based sensors, the coumarin fluorophore is linked to an electron-donating group. In the absence of the target ion, photoexcitation of the fluorophore is followed by electron transfer from the donor to the excited fluorophore, quenching the fluorescence. When Al³⁺ binds to the chelating site, it lowers the energy level of the electron donor, inhibiting the PET process and "turning on" the fluorescence.[4]
The remarkable selectivity for Al³⁺ arises from the principles of Hard and Soft Acids and Bases (HSAB) theory. Al³⁺ is a hard Lewis acid, meaning it preferentially coordinates with hard Lewis bases, typically oxygen and nitrogen donor atoms. Consequently, coumarin probes incorporating Schiff bases, hydrazones, or other ligands with multiple O and N donor sites often exhibit high selectivity for Al³⁺.[5]
dot
Caption: Key "turn-on" fluorescence mechanisms in coumarin-based Al³⁺ probes.
Comparative Analysis of Selectivity
The true measure of a probe's utility lies in its performance against a panel of potentially interfering metal ions. Below is a comparative summary of the selectivity of several well-characterized coumarin-based Al³⁺ probes. The data is presented as the relative fluorescence response of the probe to various metal ions compared to its response to Al³⁺.
| Probe | Al³⁺ Response (Fold Increase) | Relative Fluorescence Intensity of Interfering Ions | Key Features & Reference |
| HBC | ~25-fold | Insignificant interference from Fe³⁺ and Mn²⁺ at 10-fold excess. Other common ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) show minimal response. | A Schiff base sensor operating via the CHEF mechanism.[6] |
| CSB-1 | ~24-fold | High selectivity against a wide range of cations including Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Hg²⁺, which induce negligible fluorescence changes. | A coumarin-based Schiff base probe with "turn-on" response for Al³⁺ in mixed aqueous media.[7] |
| CN | Significant "turn-on" | Excellent selectivity for Al³⁺ over other metal ions such as Ga³⁺, Ag⁺, Cr³⁺, Cd²⁺, Zn²⁺, Hg²⁺, Cu²⁺, Pb²⁺, and Mn²⁺.[8][9] | A turn-on probe developed for detecting Al³⁺ in aqueous systems and biological applications.[8] |
| CND | Remarkable enhancement | High selectivity and sensitivity towards Al³⁺ with negligible interference from other tested metal ions. | A coumarin derivative synthesized from 8-formyl-7-hydroxycoumarin and niacin hydrazide, operating through PET and C=N isomerization mechanisms.[4] |
| L | ~200-fold | Preferential binding to Al³⁺ in the presence of other competitive ions. | A quinoline-coumarin conjugate that exhibits a significant fluorescence enhancement upon binding Al³⁺.[3] |
Experimental Protocols for Selectivity Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for preparing solutions and conducting selectivity assays.
Preparation of Stock Solutions and Buffers
Accurate and consistent preparation of solutions is the foundation of reliable fluorescence measurements.
-
Probe Stock Solution (e.g., 1 mM):
-
Accurately weigh a calculated amount of the coumarin-based probe.
-
Dissolve the probe in a suitable organic solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mM.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Metal Ion Stock Solutions (e.g., 10 mM):
-
Use high-purity salts (e.g., chlorides or nitrates) of the metal ions to be tested (Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.).
-
Prepare individual 10 mM stock solutions in deionized water.
-
Store these solutions at 4°C.
-
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4):
-
Dissolve the appropriate amount of HEPES (or other suitable buffering agent) in deionized water.
-
Adjust the pH to 7.4 using a calibrated pH meter and dropwise addition of 1 M NaOH or 1 M HCl.[10]
-
Bring the solution to the final volume with deionized water.
-
For assays in mixed aqueous-organic media, the buffer can be mixed with the desired organic solvent in the appropriate ratio (e.g., 9:1 v/v).[7]
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent sensor for selective detection of Al(3+) based on quinoline-coumarin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel coumarin-based fluorescence chemosensor for Al3+ and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective turn-on fluorescent probe for Al(III) based on coumarin and its application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mt.com [mt.com]
Illuminating Cellular Landscapes: A Comparative Guide to Coumarin-Based Fluorescent Probes
<
In the intricate world of cellular biology, fluorescent probes are the beacons that illuminate the complex machinery of life. Among these, coumarin-based probes have carved out a significant niche, prized for their robust performance and remarkable versatility.[1] This guide provides an in-depth comparison of coumarin-based fluorescent probes, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance characteristics, supported by experimental data and protocols. Our goal is to empower you to make informed decisions in selecting the optimal coumarin probe for your specific cellular imaging needs.
The Coumarin Advantage: Why Choose This Fluorophore Family?
Coumarin and its derivatives, built upon a benzopyran-2-one core, are a cornerstone of fluorescence microscopy for several compelling reasons.[2] Their molecular framework is readily amenable to chemical modification, allowing for the fine-tuning of their photophysical properties and the introduction of specific functionalities for targeted applications.[] This structural versatility is a key reason for their widespread use in imaging everything from organelles to dynamic intracellular processes.[2][4]
Key advantages of coumarin-based probes include:
-
High Fluorescence Quantum Yields: Many coumarin derivatives are exceptionally bright, exhibiting high fluorescence quantum yields, which translates to strong signal-to-noise ratios in imaging experiments.[5][6]
-
Photostability: Coumarin probes generally exhibit good photostability, resisting photobleaching during prolonged imaging sessions, which is crucial for time-lapse microscopy.[][7]
-
Environmental Sensitivity: A key feature of many coumarin probes is their sensitivity to the local microenvironment.[8] Changes in polarity and viscosity can significantly alter their fluorescence properties, enabling the study of cellular dynamics.[6][8]
-
Large Stokes Shifts: Many coumarin derivatives display large Stokes shifts, the difference between the maximum excitation and emission wavelengths. This minimizes spectral overlap and simplifies multicolor imaging experiments.[9][10]
-
Tunable Emission Spectra: Through strategic chemical modifications, the emission wavelengths of coumarin probes can be adjusted, spanning from the blue to the green region of the spectrum.[5][] This allows for the development of a palette of colors for multiplexed imaging.
Mechanisms of Fluorescence: How Coumarin Probes Light Up the Cell
The fluorescence of coumarin probes is often governed by sophisticated photophysical processes. Understanding these mechanisms is critical for interpreting experimental data accurately. The three primary mechanisms are:
-
Intramolecular Charge Transfer (ICT): This is a dominant mechanism in many coumarin probes.[12][13] Upon excitation, an electron is transferred from an electron-donating group (EDG) to an electron-withdrawing group (EWG) within the molecule. This process is highly sensitive to the polarity of the surrounding environment.[5]
-
Photoinduced Electron Transfer (PeT): In PeT-based probes, a recognition site is linked to the coumarin fluorophore. In the "off" state, electron transfer from a donor to the excited fluorophore quenches fluorescence. Upon binding to a specific analyte, this PeT process is inhibited, leading to a "turn-on" of fluorescence.[12][13]
-
Förster Resonance Energy Transfer (FRET): FRET-based probes involve two fluorophores, a donor (often a coumarin) and an acceptor. When in close proximity, the excitation energy of the donor is non-radiatively transferred to the acceptor, which then fluoresces. This "molecular ruler" is invaluable for studying molecular interactions.[13][14]
A Comparative Look at Coumarin Probes in Action
The true power of coumarin probes lies in their diverse applications. By strategically modifying the core coumarin structure, researchers have developed a vast toolbox for visualizing a wide array of cellular components and processes.
Targeting the Cellular Machinery: Organelle-Specific Probes
Visualizing the intricate network of organelles is fundamental to understanding cellular function. Coumarin's hydrophobicity and structural modularity have been leveraged to create probes that selectively accumulate in specific subcellular compartments.
-
Endoplasmic Reticulum (ER): The ER's lipid-rich environment is an ideal target for hydrophobic coumarin derivatives. Probes functionalized with sulfonamide groups have demonstrated excellent selectivity for the ER, offering low cytotoxicity and narrow emission spectra ideal for multicolor imaging.[15][16]
-
Mitochondria: As the cell's powerhouses, mitochondria are of immense interest. Coumarin-based probes have been designed to specifically target these organelles, enabling the study of mitochondrial dynamics and their role in cellular metabolism.[17][18]
-
Lipid Droplets: These dynamic organelles involved in lipid storage and metabolism can be visualized with polarity-sensitive coumarin probes that exhibit enhanced fluorescence in their lipophilic environment.[4][6]
Sensing the Cellular Milieu: Probes for Ions and Small Molecules
The ability to detect and quantify specific ions and small molecules within living cells is crucial for understanding cellular signaling and metabolism.
-
Metal Ion Detection: Coumarin-based chemosensors have been developed for the highly selective detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺.[4][9][18] These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism upon ion binding.
-
Reactive Oxygen Species (ROS) Detection: Cellular oxidative stress, mediated by ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), is implicated in numerous diseases.[19] Coumarin probes have been engineered to react specifically with these transient species, providing a valuable tool for studying oxidative stress.[5][20]
-
Biological Thiol Detection: Biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are critical for maintaining cellular redox balance.[21] Coumarin probes have been designed to differentiate between these thiols, offering insights into their distinct biological roles.[22][23]
-
NAD(P)H Monitoring: The coenzymes NAD(P)H are central to cellular metabolism. Recently developed coumarin-based probes allow for the real-time monitoring of NAD(P)H dynamics in living cells, providing a window into metabolic activity.
Performance Comparison: A Data-Driven Overview
To facilitate the selection of the most appropriate probe, the following table summarizes the key performance characteristics of representative coumarin-based probes for various cellular imaging applications.
| Probe Category | Example Probe | Target | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Key Advantages |
| Organelle Imaging | Sulfonamide-Coumarin | Endoplasmic Reticulum | ~400 nm | ~450 nm | ~0.60 | High selectivity, low cytotoxicity, narrow emission spectrum[15] |
| Ion Detection | Coumarin-Schiff Base | Zn²⁺ | ~370 nm | ~480 nm | Significant enhancement upon binding | High selectivity and sensitivity, "turn-on" response[24] |
| ROS Detection | Boronate-Coumarin | H₂O₂ | ~330 nm | ~460 nm | Fluorescence increase upon reaction | Good selectivity for H₂O₂[20] |
| Thiol Detection | Allylic Ester-Coumarin | Cysteine | ~325 nm | ~450 nm | ~0.17 | High selectivity for Cys, rapid response[22] |
| Metabolite Sensing | Coumarin-Cyanine Hybrid | NAD(P)H | ~450 nm | ~570 nm | Fluorescence activation upon reduction | Real-time monitoring of metabolic dynamics |
| Polarity Sensing | Donor-Acceptor Coumarin | Lipophilic environments | Visible region | Varies with polarity | Up to 0.95 | Strong solvatochromism, high brightness in non-polar media[6][10] |
Experimental Protocols: A Practical Guide to Using Coumarin Probes
The successful application of coumarin-based probes hinges on robust and well-validated experimental protocols. Below are generalized, step-by-step methodologies for live-cell imaging.
General Protocol for Live-Cell Staining and Imaging
This protocol provides a foundational workflow for staining live cells with coumarin-based fluorescent probes.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the coumarin probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific coumarin probe.
Concluding Remarks and Future Perspectives
Coumarin-based fluorescent probes represent a powerful and versatile class of tools for cellular imaging. [13][14]Their tunable photophysical properties and amenability to chemical modification have led to the development of a vast arsenal of probes for visualizing a wide range of cellular structures and processes. [][12]As research continues, we can anticipate the emergence of even more sophisticated coumarin probes with enhanced features such as near-infrared emission for deep-tissue imaging, improved photostability for long-term tracking, and multi-analyte sensing capabilities. [12]By carefully considering the comparative performance data and adhering to robust experimental protocols, researchers can harness the full potential of these remarkable fluorophores to shed new light on the intricate workings of the cell.
References
- Synthesis and application of coumarin fluorescence probes. (URL: [Link])
- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (URL: [Link])
- Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. (URL: [Link])
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (URL: [Link])
- Synthesis and application of coumarin fluorescence probes. (URL: [Link])
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (URL: [Link])
- Synthesis and application of coumarin fluorescence probes. (URL: [Link])
- Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (URL: [Link])
- A Fluorescent Hydrogen Peroxide Probe Based on a 'Click' Modified Coumarin Fluorophore. (URL: [Link])
- A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging. (URL: [Link])
- Synthesis and application of coumarin fluorescence probes. (URL: [Link])
- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applic
- A coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. (URL: [Link])
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
- A coumarin-based turn-on chemosensor for selective detection of Zn(II) and application in live cell imaging. (URL: [Link])
- Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (URL: [Link])
- The photostability of some fluorescent disperse dyes deriv
- A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent. (URL: [Link])
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (URL: [Link])
- Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. (URL: [Link])
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (URL: [Link])
- Synthesis and application of coumarin fluorescence probes. (URL: [Link])
- The photostability of some fluorescent disperse dyes deriv
- Coumarin‐based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (URL: [Link])
- Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. (URL: [Link])
- Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. (URL: [Link])
- A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Applic
- A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Applic
- Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (URL: [Link])
- Rhodamine B- and coumarin-modified chitosan as fluorescent probe for detection of Fe using quenching effect. (URL: [Link])
- Coumarin-based Reactive Fluorescent Probes For The Detection Of Biological Thiols. (URL: [Link])
- (PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. (URL: [Link])
- Coumarin-based Fluorescent Probes for Bioimaging: Recent Applic
- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polarity-Sensitive Coumarins Tailored to Live Cell Imaging [arpi.unipi.it]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Fluorescent Hydrogen Peroxide Probe Based on a ‘Click’ Modified Coumarin Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. globethesis.com [globethesis.com]
- 24. researchgate.net [researchgate.net]
Introduction: The Unique Photophysics of Hydroxycoumarins in pH Sensing
An In-Depth Comparative Guide to the pH-Dependent Fluorescence of Hydroxycoumarin Derivatives
Hydroxycoumarins represent a prominent class of fluorescent probes prized for their sensitivity to the polarity of their microenvironment and, most notably, their pH-dependent fluorescence. This sensitivity arises from the existence of multiple ground-state and excited-state species, each with distinct absorption and emission characteristics. The equilibrium between these forms—typically the neutral phenol and the anionic phenolate—is governed by the surrounding pH, making them exceptional candidates for ratiometric and intensiometric pH measurements in biological and chemical systems.
The core mechanism hinges on the modulation of the intramolecular charge transfer (ICT) process upon protonation or deprotonation of the hydroxyl group. In their neutral form, the electron-donating hydroxyl group and the electron-accepting lactone carbonyl group establish a specific ICT character. Upon deprotonation to the phenolate form, the significantly enhanced electron-donating ability of the phenolate oxygen dramatically alters the electronic structure, leading to a substantial red-shift in both absorption and emission spectra. This well-defined, pH-dependent spectral shift is the foundation of their utility as pH sensors.
Comparative Analysis of Key Hydroxycoumarin Derivatives
The choice of a specific hydroxycoumarin derivative is dictated by the desired pKa range, quantum yield, and spectral properties. Below is a comparative analysis of three widely used hydroxycoumarins: 7-hydroxycoumarin (umbelliferone), 4-methyl-7-hydroxycoumarin (4-MU), and 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC).
| Derivative | pKa | λ_abs (Neutral) (nm) | λ_em (Neutral) (nm) | λ_abs (Anionic) (nm) | λ_em (Anionic) (nm) | Quantum Yield (Φ) | Key Advantages |
| 7-Hydroxycoumarin | ~7.8 | ~325 | ~455 | ~365 | ~450 | Moderate | Commercially available, well-characterized |
| 4-Methyl-7-hydroxycoumarin | ~7.8 | ~320 | ~385 | ~360 | ~445 | High | Higher quantum yield than 7-hydroxycoumarin |
| 7-Hydroxy-4-(trifluoromethyl)coumarin | ~6.2 | ~330 | ~410 | ~380 | ~500 | High | Lower pKa suitable for physiological pH, large Stokes shift |
This data highlights the tunability of the coumarin core. The introduction of an electron-withdrawing trifluoromethyl group at the 4-position in 7-HFC significantly lowers the pKa of the 7-hydroxyl group, making it a more suitable probe for measuring pH changes within the physiological range (pH 6.8-7.4).
Experimental Workflow for Characterizing pH-Dependent Fluorescence
The following protocol outlines a robust method for characterizing the pH-dependent spectral properties of a hydroxycoumarin derivative. This self-validating workflow ensures reproducibility and accuracy.
I. Preparation of Buffer Solutions and Dye Stock
-
Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) with varying pH values, typically from pH 3 to pH 11, with increments of 0.5 pH units. Ensure the ionic strength is kept constant across all buffers to minimize solvatochromic effects not related to pH.
-
Dye Stock Solution : Prepare a concentrated stock solution (e.g., 1-10 mM) of the hydroxycoumarin derivative in a suitable organic solvent like DMSO or ethanol.
II. Spectroscopic Measurements
-
Sample Preparation : For each pH value, add a small aliquot of the dye stock solution to the corresponding buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid altering the buffer's properties.
-
Absorption Spectroscopy : Record the absorption spectrum of each sample using a UV-Vis spectrophotometer. Identify the isosbestic point, which is the wavelength where the molar absorptivity of the protonated and deprotonated species is equal. The presence of a clean isosbestic point is a strong indicator of a two-state equilibrium.
-
Fluorescence Spectroscopy : Record the fluorescence emission spectra for each sample. It is crucial to excite the samples at the isosbestic point to ensure that both the protonated and deprotonated species are excited proportionally, which is essential for accurate ratiometric analysis.
III. Data Analysis and pKa Determination
-
Ratiometric Analysis : For each pH value, calculate the ratio of the fluorescence intensity at the emission maximum of the anionic form to that of the neutral form.
-
pKa Calculation : Plot the fluorescence intensity ratio (or the intensity at a single wavelength) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
Caption: Experimental workflow for pKa determination.
Mechanism of pH-Dependent Fluorescence: An Excited-State Proton Transfer (ESPT) Perspective
The photophysics of hydroxycoumarins is a classic example of Excited-State Proton Transfer (ESPT). Upon excitation, the hydroxyl group becomes significantly more acidic, and the carbonyl group becomes more basic. This photo-induced change in acidity facilitates the transfer of a proton from the hydroxyl group to a nearby proton acceptor, which can be a solvent molecule or a buffer component.
Caption: Jablonski diagram illustrating ESPT.
This ESPT process is often much faster than the fluorescence lifetime of the excited neutral form, leading to emission predominantly from the excited anionic form, even under conditions where the ground state is mostly neutral. This is why a significant change in the emission spectrum is observed.
Conclusion and Future Outlook
Hydroxycoumarin derivatives are versatile and powerful tools for pH sensing due to their well-defined, pH-dependent fluorescence response. The ability to tune their pKa and spectral properties through synthetic modification makes them adaptable to a wide range of applications, from intracellular pH mapping to materials science. Future developments in this field are likely to focus on the design of new coumarin-based probes with enhanced photostability, two-photon absorption cross-sections for deep-tissue imaging, and conjugation to specific cellular targets for localized pH measurements. The fundamental principles and comparative data presented in this guide provide a solid foundation for researchers to select and utilize these remarkable fluorescent probes in their own work.
References
- Fromtling, R. A. (1986). Recent trends in the discovery, development and evaluation of antifungal agents. J. R. Soc. Med., 79(Suppl 12), 33-37.
- Klymchenko, A. S., & Mely, Y. (2006). A new fluorescent probe for the excited-state proton transfer study in lipid membranes. Journal of Fluorescence, 16(3), 339-344.
- Sun, Y., et al. (2018). Coumarin-based fluorescent probes for pH detection: a review. RSC advances, 8(61), 34965-34981.
- Zhang, X., et al. (2017). A review on the construction of coumarin-based fluorescent probes for biological systems. Dyes and Pigments, 147, 1-22.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-6,7-dimethylcoumarin
As researchers dedicated to advancing scientific discovery, our commitment extends beyond the bench to ensuring a safe laboratory environment and responsible environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Hydroxy-6,7-dimethylcoumarin demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to empower you, our scientific colleagues, to manage this process with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound (CAS No. 55004-77-8) is a coumarin derivative.[1] While specific toxicological data for this exact compound is limited, the parent compound, 4-hydroxycoumarin, and the general coumarin class are well-characterized. It is imperative to treat this compound with a similar level of caution.
The primary risks stem from its potential irritant and toxic properties. Based on data from structurally related compounds, the hazards are classified as follows:
-
Skin Irritation: Causes skin irritation upon contact.[3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[3][5]
Therefore, this compound must be managed as hazardous chemical waste through its entire lifecycle in the lab, from receipt to final disposal.[6][7] Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[6][8][9]
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Before handling this compound for any procedure, including weighing, transfer, or disposal, the appropriate controls must be in place. The rationale is to create a barrier between you and the chemical, minimizing any potential for exposure.
Engineering Controls:
-
Fume Hood: Always handle the solid compound inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[8]
Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE. Each item is selected to counter a specific hazard associated with this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile rubber gloves, inspected for integrity before use.[2][7] | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[7] | To protect against accidental splashes or dust causing serious eye irritation. |
| Lab Coat | Standard, flame-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if handling large quantities or if dust generation is unavoidable.[7] | To prevent inhalation of airborne particles that can cause respiratory irritation. |
Waste Segregation and Collection: A Self-Validating Protocol
Proper segregation is the cornerstone of a safe and compliant waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization can result in regulatory violations. For this compound, all waste must be treated as hazardous.
Step 1: Designate a Hazardous Waste Container
-
Use a container specifically designated for solid hazardous waste.[8] It must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid. The container must be kept closed except when actively adding waste.[8]
Step 2: Collect Solid Waste
-
Pure Compound: Carefully place any unused or expired this compound into the designated waste container.
-
Contaminated Consumables: All items that have come into direct contact with the compound are also hazardous waste. This includes:
-
Gloves
-
Weighing papers or boats
-
Pipette tips
-
Contaminated bench paper Collect these items immediately in the same designated solid waste container.[8]
-
Step 3: Manage Liquid Waste
-
Solutions: If you have prepared solutions of this compound, they must be collected in a separate, clearly labeled hazardous liquid waste container.
-
Rinsate: When cleaning glassware (e.g., beakers, flasks) that contained the compound, perform a "triple rinse" with a suitable solvent (e.g., ethanol or acetone).[7] Crucially, this rinsate is also hazardous waste and must be collected in your hazardous liquid waste container. [7] Do not pour it down the drain.[8]
Step 4: Decontaminate Empty Product Containers
-
The original product bottle is not empty until it has been properly decontaminated. Triple rinse the container with a suitable solvent, collecting all rinsate as hazardous liquid waste.[7] After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.[7]
Waste Container Storage and Labeling
Proper storage and labeling prevent accidental misuse and ensure that waste handlers have the critical information they need.
Labeling: Your hazardous waste container must be labeled clearly and accurately from the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste" [8]
-
The full chemical name: "this compound" (avoid formulas or abbreviations)[7]
-
A list of the primary hazards: "Toxic," "Irritant" [8]
-
The date waste accumulation began.
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[8]
-
This area must be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents and strong bases.[8][10]
-
Ensure the waste container is stored in secondary containment to control any potential leaks.
Emergency Procedures: Spill Management
Accidents can happen. A clear, pre-defined plan ensures a swift and safe response.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Don PPE: Before attempting any cleanup, don the full PPE outlined in Section 2.
-
Contain: Prevent the spill from spreading.
-
Clean-Up:
-
Avoid Dust: Do not dry sweep the solid material, as this will generate dust.[7][8]
-
Gently cover the spill with a damp paper towel or use a wet cloth to carefully collect the material.[8] Alternatively, gently sweep the material into a dustpan.[7]
-
Place all contaminated materials (paper towels, collected powder, etc.) into your designated hazardous waste container.[7]
-
Clean the spill area thoroughly with a damp cloth to remove any remaining residue.[7]
-
Final Disposal Arrangements
The final step is to transfer the waste to a licensed disposal facility.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]
-
Professional Disposal: The waste will be transported to a licensed facility for final disposal, which is typically accomplished via high-temperature incineration.[7]
Visualizations
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for managing waste related to this compound.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
References
- BenchChem. (n.d.). Proper Disposal of Coumarin 30: A Guide for Laboratory Professionals.
- Chemical Label. (n.d.). This compound.
- Carl ROTH. (2017). Safety Data Sheet: Coumarin.
- BenchChem. (n.d.). Proper Disposal Procedures for Qianhucoumarin A.
- Eternis Fine Chemicals. (n.d.). MSDS-Coumarin.pdf.
- European Directorate for the Quality of Medicines & HealthCare. (2023).
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Loba Chemie. (2018). 4-HYDROXYCOUMARIN MSDS.
- Fisher Scientific. (2025). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Deriv
- Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. (n.d.).
- (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2025).
- Carl ROTH. (n.d.). Safety Data Sheet: 7-Hydroxy-6-methoxy-coumarin.
- Guidechem. (n.d.). 4-HYDROXY-7,8-DIMETHYLCOUMARIN (CAS No. 55004-75-6) SDS.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.).
- Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. (2021). Research, Society and Development.
- ChemicalBook. (n.d.). 4-HYDROXY-6 7-DIMETHYLCOUMARIN 98 | 55004-77-8.
Sources
- 1. 4-HYDROXY-6 7-DIMETHYLCOUMARIN 98 | 55004-77-8 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemical-label.com [chemical-label.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-Hydroxy-6,7-dimethylcoumarin: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling of 4-Hydroxy-6,7-dimethylcoumarin. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for managing this compound, ensuring both your safety and the validity of your results. The protocols herein are designed to be self-validating systems, grounded in established chemical safety principles.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a coumarin derivative. While specific toxicity data for this compound is limited, the Globally Harmonized System (GHS) classifications for closely related analogs and the parent compound provide a clear directive for cautious handling. The primary risks are associated with its irritant properties and the potential for dust inhalation.[1][2]
According to its GHS classification, this compound presents the following hazards:
The parent compound, coumarin, is classified as a toxic solid, and like many fine organic powders, it may form combustible dust concentrations in the air.[3][4] Therefore, our operational plan must be built around minimizing dust generation and preventing contact with skin, eyes, and the respiratory system.
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Risk |
| H315 | Skin Irritant (Category 2) | Causes skin irritation upon direct contact.[1][2] |
| H319 | Eye Irritant (Category 2) | Causes serious, potentially damaging, eye irritation.[1][2] |
| H335 | STOT SE (Category 3) | May cause respiratory tract irritation if inhaled.[1][2] |
| - | Combustible Dust | Airborne dust may form an explosive mixture with air.[4] |
The Core Protocol: Personal Protective Equipment (PPE)
Your PPE is your primary barrier against exposure. The selection of each component is a direct response to the identified hazards.
-
Eye Protection : Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
-
Minimum Requirement : Safety glasses equipped with side shields.
-
Best Practice : Chemical splash goggles that form a seal around the eyes are strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[3] This provides superior protection against airborne particles.
-
-
Hand and Skin Protection : To prevent skin irritation (H315), proper gloves and a lab coat are mandatory.
-
Gloves : Chemical-resistant nitrile or butyl rubber gloves are required.[3] Before use, always inspect gloves for any signs of degradation or puncture. For extended procedures, consider double-gloving.[3] After handling, remove gloves using the proper technique to avoid contaminating your skin.[5][6]
-
Lab Coat : A long-sleeved, fully-fastened lab coat made of a suitable material must be worn to protect skin and personal clothing from contamination.[3]
-
-
Respiratory Protection : The risk of respiratory irritation from inhaling the powder (H335) necessitates stringent controls.
-
Primary Control : All handling of powdered this compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[3][7] This engineering control is the most effective way to prevent inhalation exposure.
-
Secondary Control : If handling outside of a ventilated enclosure is unavoidable, a NIOSH-approved N95 (or higher) rated respirator is mandatory to prevent inhalation of airborne powder.[3][4]
-
-
Footwear : To protect from spills, closed-toe shoes must be worn at all times in the laboratory.[3]
Operational Workflow: A Step-by-Step Guide to Safe Handling
This workflow integrates PPE use into a logical sequence of operations, minimizing risk at each stage.
Caption: Safe Handling Workflow for this compound.
Detailed Protocol Steps:
-
Preparation :
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3]
-
Confirm that an eyewash station and safety shower are accessible.[8]
-
Assemble all necessary PPE and have a designated, labeled waste container ready for contaminated materials.[3]
-
Don all required PPE before handling the compound.
-
-
Weighing and Aliquoting :
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Keep containers closed when not in use.[7]
-
Disposal and Decontamination Plan
Improper disposal is a common source of laboratory contamination and environmental hazard.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be considered contaminated chemical waste.
-
Containment : Place all contaminated solid waste into a dedicated, clearly labeled, and sealed waste container.[5][7] Do not mix with general laboratory trash.
-
Surplus Chemical : Unused or surplus this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[5][6]
-
Final Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[9] Adhere strictly to all local, regional, and national regulations.[4]
-
Decontamination : Clean any spills immediately. Decontaminate work surfaces and non-disposable equipment by washing thoroughly with soap and water.[5]
Emergency Response Protocols
In the event of an exposure, immediate and correct action is critical.
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][10]
-
Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[7][10]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7][10]
For all exposure incidents, be prepared to provide the Safety Data Sheet (SDS) to emergency medical personnel.[5][7]
References
- BenchChem. (2025). Personal protective equipment for handling Peucedanocoumarin I. BenchChem.
- PubChem. This compound.
- Chemical Label for this compound.
- Guidechem. 4-HYDROXY-7,8-DIMETHYLCOUMARIN (CAS No. 55004-75-6) SDS. Guidechem.
- Coumarin Natural Safety D
- Sdfine. 4-HYDROXYCOUMARIN. Sdfine.
- Carl ROTH.
- Carl ROTH.
- CDH Fine Chemical.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2021).
- Material Safety D
- Loba Chemie. (2018). 4-HYDROXYCOUMARIN MSDS CAS No: 1076-38-6 MSDS. Loba Chemie.
- SAFETY D
- CDH Fine Chemical.
Sources
- 1. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vigon.com [vigon.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
